molecular formula C6H5N3 B1224502 Imidazo(1,2-a)pyrazine CAS No. 274-79-3

Imidazo(1,2-a)pyrazine

Cat. No.: B1224502
CAS No.: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine is an imidazopyrazine, a polycyclic heteroarene and an azaarene.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVAHHOKMIRXLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378007
Record name imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-79-3
Record name Imidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Imidazo[1,2-a]pyrazine Core: A Physicochemical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique electronic and structural features make it an attractive core for the development of novel therapeutic agents targeting a diverse range of biological targets. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the unsubstituted imidazo[1,2-a]pyrazine core, offering a critical foundation for professionals engaged in drug design and development. This document details key parameters, outlines experimental methodologies for their determination, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of the Imidazo[1,2-a]pyrazine Core

A thorough understanding of the physicochemical properties of a core scaffold is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the key physicochemical data for the unsubstituted imidazo[1,2-a]pyrazine molecule.

Identifier Value Source
IUPAC Name imidazo[1,2-a]pyrazinePubChem[1]
CAS Number 274-79-3Sigma-Aldrich[2]
Molecular Formula C₆H₅N₃Sigma-Aldrich[2]
Molecular Weight 119.12 g/mol Sigma-Aldrich[2]
Appearance SolidChemicalBook[3]
Property Value Method Source
Melting Point 90-94 °CExperimentalSigma-Aldrich[2]
Density 1.29 g/cm³ExperimentalChemicalBook[3]
pKa 3.59 ± 0.02ExperimentalUCL Discovery[4]
logP (Octanol-Water) 0.7ComputedPubChem[1]
Aqueous Solubility Data not readily available in literature--

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data are the cornerstone of successful drug development. This section provides detailed methodologies for the determination of key physicochemical properties of the imidazo[1,2-a]pyrazine core and its derivatives.

Synthesis of Imidazo[1,2-a]pyrazine Core Structure

The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound. The following is a general experimental workflow for the synthesis of the unsubstituted core.

cluster_synthesis Synthesis Workflow reagents 2-Aminopyrazine (B29847) + Chloroacetaldehyde reaction Reaction in Solvent (e.g., Ethanol or Butanol) with Base (e.g., NaHCO₃) Heat (e.g., 100-110°C) reagents->reaction 1. Condensation workup Aqueous Work-up (Neutralization, Extraction) reaction->workup 2. Cyclization & Aromatization purification Purification (Column Chromatography) workup->purification 3. Isolation product Imidazo[1,2-a]pyrazine purification->product 4. Final Product cluster_solubility Shake-Flask Solubility Assay Workflow start Add excess solid compound to a vial with aqueous buffer (pH 7.4) agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium start->agitate separate Separate undissolved solid from the saturated solution (e.g., filtration or centrifugation) agitate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV or LC-MS/MS) separate->quantify result Solubility Value quantify->result cluster_logp Shake-Flask logP Determination Workflow start Prepare a solution of the compound in pre-saturated n-octanol and pre-saturated aqueous buffer mix Mix the two phases vigorously in a separatory funnel for a set time start->mix separate Allow the phases to separate completely mix->separate sample Carefully sample both the n-octanol and aqueous layers separate->sample quantify Determine the concentration of the compound in each phase (e.g., UV-Vis spectroscopy or HPLC) sample->quantify calculate Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify->calculate result logP Value calculate->result cluster_pka Potentiometric Titration for pKa Determination start Dissolve the compound in a suitable solvent (e.g., water or water/co-solvent) titrate Titrate the solution with a standardized acid or base titrant, recording the pH after each addition start->titrate plot Plot the pH versus the volume of titrant added titrate->plot analyze Determine the equivalence point(s) from the titration curve plot->analyze calculate Calculate the pKa from the pH at the half-equivalence point(s) analyze->calculate result pKa Value calculate->result cluster_gaq Gαq/11 Signaling Pathway GPCR GPCR Gaq Gαq/11 GPCR->Gaq Ligand Binding PLCB PLCβ Gaq->PLCB Activation PIP2 PIP₂ PLCB->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC->Downstream Activation cluster_sting ENPP1 Regulation of the cGAS-STING Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Sensing cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation ENPP1 ENPP1 cGAMP->ENPP1 Hydrolysis TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation TypeI_IFN Type I Interferons IRF3->TypeI_IFN Gene Transcription AMP_GMP AMP + GMP ENPP1->AMP_GMP

References

Spectroscopic Characterization of Novel Imidazo[1,2-a]pyrazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2] The robust and unambiguous structural characterization of these novel derivatives is paramount for understanding their structure-activity relationships (SAR) and advancing them through the drug discovery pipeline. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the elucidation of the chemical structures of novel imidazo[1,2-a]pyrazine derivatives.

Core Spectroscopic Techniques

The primary spectroscopic methods for the characterization of imidazo[1,2-a]pyrazine derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Additionally, Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are often utilized to investigate their photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key characteristic chemical shifts for the imidazo[1,2-a]pyrazine core are observed for the protons on the pyrazine (B50134) and imidazole (B134444) rings. For instance, the pyrazine proton often appears as a broad singlet around δ 8.12 ppm, while the imidazo (B10784944) proton resonates as a singlet around δ 7.42 ppm. Aromatic protons on substituted phenyl rings typically appear in the range of δ 6.87–7.66 ppm.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyrazine core are characteristic. For example, signals for methyl carbons are typically found in the range of δ 18.2–21.4 ppm, while methoxy (B1213986) carbons appear around δ 55.5–56.2 ppm.[3] Carbonyl and thiocarbonyl carbons can be observed at approximately δ 144.7 ppm and δ 180.6 ppm, respectively.[3]

Table 1: Representative ¹H NMR Spectroscopic Data for Substituted Imidazo[1,2-a]pyrazine Derivatives

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Pyrazine-H8.12bs-
Imidazo-H7.42s-
Phenyl-H7.29 - 7.80m, d8.12
N-CH₂ (Morpholine)4.6bs-
O-CH₂ (Morpholine)3.9t-
-CH₃2.5s-
-NH9.19 - 10.85--[3]

Table 2: Representative ¹³C NMR Spectroscopic Data for Substituted Imidazo[1,2-a]pyrazine Derivatives

Carbon PositionChemical Shift (δ, ppm)Reference
-CH₃18.2 - 21.4[3]
-OCH₃55.5 - 56.2[3]
C=O~144.7[3]
C=S~180.6[3]
Pyridine Core Carbons118.00 - 146.31[4]
Benzene Core Carbons~129.04 - 129.30[4]
C-OH~150.11[4]
Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. The mass spectrum of an imidazo[1,2-a]pyrazine derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For example, the mass spectrum of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine showed a molecular ion at m/z 295, and its HRMS corresponded to the molecular formula C₁₇H₁₉ON₄.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an imidazo[1,2-a]pyrazine derivative will show characteristic absorption bands for various functional groups. For instance, a C=N stretching vibration is typically observed around 1546 cm⁻¹. The presence of an NH₂ group can be confirmed by bands around 3325 and 3332 cm⁻¹. Other characteristic bands include O-H stretching (around 3400 cm⁻¹), C-H stretching (around 3030 cm⁻¹), and N=N stretching (around 1614 cm⁻¹).[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of novel imidazo[1,2-a]pyrazine derivatives, based on common practices reported in the literature.

General Synthesis Protocol

A common method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5] Substitutions can be introduced at various positions of the imidazo[1,2-a]pyrazine framework to create a library of derivatives.

Example Synthesis of 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine:

  • Bromination: 2-amino-5-methylpyrazine is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) to yield 2-amino-3-bromo-5-methylpyrazine.

  • Cyclization: The resulting aminopyrazine is reacted with a phenacyl bromide in a suitable solvent to form the imidazo[1,2-a]pyrazine ring system.

  • Nucleophilic Substitution: The bromo-substituted imidazo[1,2-a]pyrazine is then treated with a nucleophile, such as morpholine, to introduce the desired substituent at the C8 position. The reaction is typically carried out under heating.

  • Purification: The final product is purified using techniques like column chromatography on neutral alumina (B75360) with a suitable eluent system (e.g., n-hexane and ethyl acetate).[2]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][6]

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry:

  • Instrumentation: ESI-HRMS spectra are obtained on a mass spectrometer such as a Thermo exactive PE Sciex API3000.[1][6]

  • Ionization Mode: Electrospray ionization (ESI) is a common ionization technique used for these compounds.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight.

IR Spectroscopy:

  • Instrumentation: FT-IR spectra are recorded on a suitable spectrometer.

  • Sample Preparation: Samples are typically prepared as KBr pellets or analyzed as a thin film.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

UV-Visible and Fluorescence Spectroscopy:

  • Instrumentation: Absorption spectra are recorded on a UV-visible spectrophotometer, and fluorescence measurements are performed on a fluorescence spectrophotometer.[1][6]

  • Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., acetonitrile) at a specific concentration (e.g., 1 µM).[7][8]

  • Data Acquisition: Absorption spectra are recorded to determine the maximum absorption wavelength (λmax). Fluorescence emission spectra are recorded by exciting the sample at a suitable wavelength.[7]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the characterization of novel imidazo[1,2-a]pyrazine derivatives and a conceptual representation of their application in drug discovery.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Biological_Screening Biological Screening Structure_Elucidation->Biological_Screening Proceed to further studies

Caption: General workflow for the synthesis and spectroscopic characterization of novel imidazo[1,2-a]pyrazine derivatives.

SAR_Signaling_Pathway_Concept cluster_design Design & Synthesis cluster_screening Biological Screening cluster_sar Structure-Activity Relationship (SAR) Library Library of Imidazo[1,2-a]pyrazine Derivatives (Varying R groups) Target Biological Target (e.g., Enzyme, Receptor) Library->Target Interaction Assay In vitro Assay (e.g., Enzyme Inhibition) Target->Assay Measurement SAR_Analysis SAR Analysis Assay->SAR_Analysis Data Input Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Informs Lead_Optimization->Library Iterative Design

References

A Technical Guide to 1H and 13C NMR Spectral Data of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for a range of substituted imidazo[1,2-a]pyrazines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for the characterization of these important molecules.

Core Principles of NMR Spectroscopy for Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine ring system is a 10 π-electron aromatic system, and the chemical shifts of its protons and carbons are influenced by the electron density at each position.[2] Substituents on the ring can cause significant upfield or downfield shifts in the NMR spectra, providing valuable information about the electronic environment and connectivity of the molecule. 1H NMR spectroscopy helps in determining the number and types of protons and their neighboring relationships through coupling constants, while 13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following is a generalized experimental protocol based on methodologies cited in the literature.

Instrumentation: 1H and 13C NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher for 1H and 75 MHz or higher for 13C.[3]

Sample Preparation:

  • Approximately 5-10 mg of the substituted imidazo[1,2-a]pyrazine sample is dissolved in 0.5-0.7 mL of a deuterated solvent.

  • Commonly used solvents include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6).[1]

  • Tetramethylsilane (TMS) is generally used as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.[2][3]

Data Acquisition:

  • 1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • 13C NMR: Due to the lower natural abundance of the 13C isotope, a larger number of scans is typically required. Proton-decoupled spectra are usually recorded to simplify the spectrum to single lines for each unique carbon atom.

The general workflow for the synthesis and NMR characterization of substituted imidazo[1,2-a]pyrazines can be visualized as follows:

Synthesis and NMR Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation start Starting Materials (e.g., 2-aminopyrazine (B29847), aldehydes) reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction Reagents, Catalyst workup Reaction Work-up reaction->workup purify Purification (e.g., Recrystallization, Chromatography) workup->purify nmr_sample NMR Sample Preparation purify->nmr_sample nmr_acq 1H & 13C NMR Data Acquisition nmr_sample->nmr_acq data_proc Spectral Data Processing nmr_acq->data_proc structure Structure Confirmation data_proc->structure

Caption: General workflow from synthesis to NMR-based structural elucidation of imidazo[1,2-a]pyrazines.

1H and 13C NMR Spectral Data

The following tables summarize the 1H and 13C NMR data for a selection of substituted imidazo[1,2-a]pyrazines. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: NMR Data for 2,6,8-Trisubstituted Imidazo[1,2-a]pyrazines
Compound NameSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine CDCl3 + DMSO-d68.12 (s, 1H, Ar-H), 7.80 (d, J=7.7Hz, 2H, Ar-H), 7.40 (s, 1H, Ar-H), 7.3-7.2 (m, 3H, Ar-H), 4.6 (br s, 4H, morpholine), 3.9 (t, J=4.4Hz, 4H, morpholine), 2.55 (s, 3H, CH3)21.1, 46.5, 66.0, 106.0, 111.1, 124.5, 125.4, 126.1, 127.3, 127.4, 128.3, 131.0, 142.5, 145.7
8-(1-Phenyl-1H-tetrazol-5-ylthio)-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine CDCl3 + DMSO-d67.93-7.92 (m, 2H, Ar-H), 7.80 (s, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.50 (brd, 4H, Ar-H), 7.1-7.0 (m, 3H, Ar), 2.35 (s, 3H, CH3)28.0, 109.5, 113.9, 114.5, 114.4, 123.3, 126.6, 127.9, 127.6, 127.6, 126.7, 129.0, 132.5, 134.8, 136.0, 143.1, 144.2, 145.7, 159.7
Table 2: NMR Data for 2,3-Disubstituted Imidazo[1,2-a]pyrazines
Compound NameSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine Not Specified9.03 (s, 1H, pyrazine-H), 8.32–8.30 (d, 2H, pyrazine-H), 8.30–7.91 (m, 4H, Ar-H), 3.08 (s, 1H, NH), 1.09 (s, 9H, t-butyl)147.21-116.30 (aromatic C), 57.0 (t-butyl Cq), 30.0 (t-butyl CH3)[1]

Synthetic Pathways and Logical Relationships

The synthesis of substituted imidazo[1,2-a]pyrazines can be achieved through various synthetic routes. A common method involves the cyclocondensation of a 2-aminopyrazine derivative with an appropriate carbonyl compound or its equivalent.

A representative synthetic scheme for the preparation of 2-substituted-imidazo[1,2-a]pyrazines is depicted below. This often involves the reaction of a 2-aminopyrazine with an α-haloketone.

General Synthesis of 2-Substituted Imidazo[1,2-a]pyrazines reactant1 2-Aminopyrazine intermediate Intermediate Adduct reactant1->intermediate + reactant2 α-Haloketone (R-CO-CH2-X) reactant2->intermediate product 2-Substituted Imidazo[1,2-a]pyrazine intermediate->product Cyclization (-H2O, -HX)

Caption: A generalized synthetic pathway for 2-substituted imidazo[1,2-a]pyrazines.

Another versatile method for creating diversity in the imidazo[1,2-a]pyrazine core is through multi-component reactions (MCRs). For instance, an iodine-catalyzed three-component reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide can efficiently generate 2,3-disubstituted imidazo[1,2-a]pyrazines.[1][4]

Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines cluster_reactants Starting Materials aldehyde Aryl Aldehyde reaction_step One-Pot Reaction (Iodine Catalyst) aldehyde->reaction_step aminopyrazine 2-Aminopyrazine aminopyrazine->reaction_step isocyanide Isocyanide isocyanide->reaction_step product 2,3-Disubstituted Imidazo[1,2-a]pyrazine reaction_step->product

Caption: Logical relationship in a three-component synthesis of imidazo[1,2-a]pyrazines.

This guide provides a foundational understanding of the 1H and 13C NMR characteristics of substituted imidazo[1,2-a]pyrazines. For more specific and detailed information, researchers are encouraged to consult the primary literature cited herein.

References

Unlocking the Fragmentation Code: A Technical Guide to the Mass Spectrometry of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation patterns of imidazo[1,2-a]pyrazines, a class of nitrogen-fused heterocyclic compounds of significant interest to the pharmaceutical and drug development industries. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structural elucidation of these molecules using mass spectrometry.

Introduction to Imidazo[1,2-a]pyrazines and Mass Spectrometry

Imidazo[1,2-a]pyrazines are a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors and anti-cancer agents. The structural characterization of novel imidazo[1,2-a]pyrazine derivatives is crucial for understanding their structure-activity relationships (SAR). Mass spectrometry (MS) is a primary analytical technique for this purpose, providing information on molecular weight and structure through the analysis of fragmentation patterns. This guide will delve into the characteristic fragmentation behaviors of the imidazo[1,2-a]pyrazine core, drawing on available literature and analogous heterocyclic systems.

Core Fragmentation Pathways of the Imidazo[1,2-a]pyrazine Scaffold

Detailed mass spectrometric fragmentation studies specifically on the unsubstituted imidazo[1,2-a]pyrazine core are not extensively documented in publicly available literature. However, insights can be gleaned from studies on substituted derivatives and analogous structures like imidazo[1,2-a]pyridines. The fragmentation is influenced by the ionization method, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Under ESI-MS/MS conditions, protonated imidazo[1,2-a]pyrazines are expected to undergo fragmentation through several key pathways. Drawing an analogy from the well-studied imidazo[1,2-a]pyridine (B132010) ring system, the fragmentation of the imidazo[1,2-a]pyrazine core likely proceeds through the cleavage of the imidazole (B134444) and pyrazine (B50134) rings.

A proposed general fragmentation pathway for the protonated imidazo[1,2-a]pyrazine core is visualized below. This pathway is initiated by the protonation of one of the nitrogen atoms, followed by collision-induced dissociation (CID).

Imidazo[1,2-a]pyrazine Fragmentation M Imidazo[1,2-a]pyrazine [M+H]+ F1 Loss of HCN M->F1 - HCN F2 Loss of N2H2 M->F2 - N2H2 F3 Loss of C2H2N M->F3 - C3H3N2

Caption: Proposed Fragmentation Pathways of the Imidazo[1,2-a]pyrazine Core.

Key Proposed Fragmentation Steps:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds involves the elimination of a neutral hydrogen cyanide (HCN) molecule. This is expected to be a prominent fragmentation route for the imidazo[1,2-a]pyrazine core, originating from the cleavage of the imidazole ring.

  • Pyrazine Ring Opening: The pyrazine ring can undergo cleavage, leading to the loss of small neutral molecules. For instance, the loss of a diazene (B1210634) (N2H2) fragment could be a possible pathway.

  • Sequential Losses: Subsequent fragmentation of the primary fragment ions can lead to a cascade of neutral losses, providing further structural information.

The presence of substituents on the imidazo[1,2-a]pyrazine core will significantly influence the fragmentation pathways. Electron-donating and electron-withdrawing groups will direct the fragmentation in different ways, often leading to characteristic losses of the substituents or parts of them.

Quantitative Data on Fragmentation Patterns

CompoundIonization MethodPrecursor Ion (m/z)Fragment Ions (m/z)Reference
6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineESI295 [M]+Not Reported
3-bromo-5-methyl-2-aminopyrazine derivativeESI188 [M]+, 190 [M+2]+Not Reported
2-tert-butyl-6-methyl-3-((phenylthio)methyl)imidazo[1,2-a]pyrazineCI312 [M]+Not Reported[1]
(2-(4'-chloro-3'-methylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-yl)methanolCI338 [M]+Not Reported[1]
2-tert-butyl-3-bromo-6-methylimidazo[1,2-a]pyrazineCINot ReportedNot Reported[1]
N-cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amineESI-HRMS312.1465 [M+H]+Not Reported

Experimental Protocols

The following section outlines typical experimental methodologies for the mass spectrometric analysis of imidazo[1,2-a]pyrazines, as compiled from various research articles.

Sample Preparation

Samples for mass spectrometric analysis are typically dissolved in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization. The concentration of the sample solution is usually in the range of 1-10 µg/mL.

Mass Spectrometry Parameters

Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrumentation: Thermo Finnigan ESI ion trap mass spectrometer, QSTAR XL High-Resolution Mass Spectrometer, Thermo Exactive PE Sciex API3000 mass spectrometer.

  • Ionization Mode: Positive or negative ion mode.

  • Capillary Voltage: Typically around 3-4 kV.

  • Nebulizing Gas: Nitrogen is commonly used.

  • Drying Gas Flow and Temperature: These parameters are optimized for the specific instrument and solvent system.

Chemical Ionization (CI) Mass Spectrometry:

  • Instrumentation: Mass spectra of some derivatives have been recorded using Chemical Ionization (CI).[1]

  • Reagent Gas: The specific reagent gas used is often not detailed in the general literature but is a critical parameter.

The workflow for a typical LC-MS/MS experiment for the analysis of imidazo[1,2-a]pyrazine derivatives is depicted below.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis A Dissolve sample in appropriate solvent B Inject sample into HPLC/UPLC system A->B C Separation on a reverse-phase column B->C D Ionization (e.g., ESI) C->D E MS1 Scan (Full Scan) D->E F Precursor Ion Selection E->F G Collision-Induced Dissociation (CID) F->G H MS2 Scan (Product Ion Scan) G->H I Data Acquisition and Processing H->I J Fragmentation Pattern Analysis I->J K Structural Elucidation J->K

Caption: A Typical LC-MS/MS Experimental Workflow for Imidazo[1,2-a]pyrazine Analysis.

Conclusion

The mass spectrometric analysis of imidazo[1,2-a]pyrazines is a powerful tool for their structural characterization. While detailed fragmentation studies on the core scaffold are not abundant, by drawing parallels with analogous heterocyclic systems and analyzing the data from substituted derivatives, a foundational understanding of their fragmentation behavior can be established. This technical guide provides a starting point for researchers working with this important class of compounds, summarizing the expected fragmentation pathways and providing an overview of common experimental protocols. Further detailed studies on a wider range of imidazo[1,2-a]pyrazine derivatives are needed to build a comprehensive library of fragmentation patterns, which would greatly aid in the rapid and confident structural elucidation of new chemical entities in drug discovery and development.

References

An In-depth Technical Guide to the FT-IR Analysis of Imidazo[1,2-a]pyrazine Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the characterization of imidazo[1,2-a]pyrazine and its derivatives. This heterocyclic scaffold is a key pharmacophore in numerous biologically active compounds, making its structural elucidation critical in medicinal chemistry and drug development.

Introduction to the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that serves as a foundational structure for a wide array of pharmacologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. FT-IR spectroscopy is an essential analytical technique for confirming the synthesis of these molecules and identifying their key functional groups by analyzing the vibrational transitions of their chemical bonds.

FT-IR Spectral Features of the Imidazo[1,2-a]pyrazine Scaffold

The infrared spectrum of imidazo[1,2-a]pyrazine is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The precise positions of these bands can be influenced by substitution patterns and the electronic environment of the molecule.

The following table summarizes the key FT-IR absorption frequencies for the core functional groups of the imidazo[1,2-a]pyrazine ring system and common substituents. These assignments are based on published data for imidazo[1,2-a]pyrazine derivatives and a detailed vibrational analysis of the closely related imidazo[1,2-a]pyridine (B132010) structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
3150 - 3000C-H stretchingAromatic C-H bonds of the imidazole (B134444) and pyrazine (B50134) rings
1650 - 1500C=N and C=C stretchingStretching vibrations of the fused imidazole and pyrazine rings
1546C=N stretchingCharacteristic absorption for the imidazo[1,2-a]pyrazine core
1500 - 1400Ring stretchingSkeletal vibrations of the bicyclic ring system
1400 - 1200In-plane C-H bendingBending vibrations of the aromatic C-H bonds
1200 - 1000Ring breathing and other skeletal vibrationsComplex vibrations involving the entire ring structure
900 - 700Out-of-plane C-H bendingCharacteristic bending vibrations of aromatic C-H bonds

Note on Substituent Effects: The presence of substituents on the imidazo[1,2-a]pyrazine core will introduce additional characteristic absorption bands. For instance:

  • Amino Groups (-NH₂): Symmetrical and asymmetrical N-H stretching vibrations typically appear in the range of 3400-3200 cm⁻¹. For example, an amino-substituted imidazo[1,2-a]pyrazine derivative showed bands at 3325 and 3332 cm⁻¹.

  • Carbonyl Groups (C=O): Strong C=O stretching absorptions are observed between 1750 and 1650 cm⁻¹, with the exact frequency depending on the nature of the carbonyl group (e.g., ketone, ester, amide).

  • Alkyl Groups (C-H): Aliphatic C-H stretching vibrations occur in the 3000-2850 cm⁻¹ region.

Experimental Protocols for FT-IR Analysis

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. For solid samples of imidazo[1,2-a]pyrazine derivatives, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.

Objective: To prepare a solid, transparent pellet of the sample dispersed in a KBr matrix for transmission FT-IR analysis.

Materials:

  • Imidazo[1,2-a]pyrazine sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Analytical balance

Procedure:

  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of the finely ground imidazo[1,2-a]pyrazine sample.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The sample-to-KBr ratio should be in the range of 1:100 to 1:200.

  • Grinding and Mixing:

    • Place the weighed KBr in a clean, dry agate mortar and grind it to a fine powder.

    • Add the imidazo[1,2-a]pyrazine sample to the mortar.

    • Thoroughly mix and grind the sample and KBr together for 2-5 minutes until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure gradually to approximately 8-10 tons.

    • Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent pellet.

    • Slowly release the pressure and carefully disassemble the die.

  • Pellet Inspection and Analysis:

    • The resulting pellet should be transparent or translucent. If the pellet is opaque or cloudy, it may be due to insufficient grinding, excessive sample concentration, or moisture in the KBr.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the FT-IR analysis of an imidazo[1,2-a]pyrazine sample, from initial preparation to final spectral interpretation.

FTIR_Workflow A Sample Preparation (e.g., KBr Pellet) B Instrument Setup & Background Scan A->B Prepared Sample C Sample Analysis (Acquire Spectrum) B->C Ready Instrument D Data Processing (e.g., Baseline Correction) C->D Raw Spectrum E Spectral Interpretation D->E Processed Spectrum F Functional Group Assignment E->F Peak Identification G Structural Confirmation F->G Vibrational Data

Caption: Logical workflow for FT-IR analysis.

This diagram depicts the relationship between the core chemical bonds of the imidazo[1,2-a]pyrazine structure and their corresponding regions of absorption in the FT-IR spectrum.

Functional_Groups cluster_molecule Imidazo[1,2-a]pyrazine Core cluster_spectrum FT-IR Absorption Region (cm⁻¹) A Aromatic C-H R1 3150 - 3000 A->R1 Stretching B C=N / C=C R2 1650 - 1500 B->R2 Stretching C Ring Skeleton R3 1500 - 1000 C->R3 Vibrations

Caption: FT-IR regions for core vibrations.

A Technical Guide to the Aromaticity of Imidazo[1,2-a]pyrazine: A Quantum Chemical Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique electronic structure and aromatic character are fundamental to its molecular recognition properties and, consequently, its therapeutic potential. This technical guide provides an in-depth analysis of the aromaticity of the imidazo[1,2-a]pyrazine ring system, focusing on the application of quantum chemical calculations to elucidate its electronic properties. Detailed experimental protocols for the synthesis of representative derivatives and an overview of a key signaling pathway modulated by this scaffold are also presented to provide a comprehensive resource for researchers in drug discovery.

Understanding Aromaticity in Imidazo[1,2-a]pyrazine

Aromaticity, a concept central to the stability and reactivity of cyclic π-systems, is not a directly observable quantity but is inferred from various molecular properties. Computational chemistry provides a powerful toolkit to quantify the aromatic character of molecules like imidazo[1,2-a]pyrazine through a range of descriptors. These descriptors are broadly categorized based on geometric, energetic, magnetic, and electronic criteria.

The imidazo[1,2-a]pyrazine system consists of a five-membered imidazole (B134444) ring fused to a six-membered pyrazine (B50134) ring. The fusion of these two rings and the presence of three nitrogen atoms create a unique electronic landscape where the degree of aromaticity in each ring can be modulated by substituents. This modulation is a key aspect of structure-activity relationship (SAR) studies in drug design.

Key Aromaticity Descriptors

Several indices are commonly employed to provide a quantitative measure of aromaticity. A multi-faceted approach, utilizing a combination of these descriptors, is recommended for a robust assessment.

  • Geometric Descriptor: Harmonic Oscillator Model of Aromaticity (HOMA) : The HOMA index evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic system (HOMA = 1 for benzene). Values closer to 1 indicate higher aromaticity, while values close to or below 0 suggest a non-aromatic or anti-aromatic character, respectively.

  • Magnetic Descriptor: Nucleus-Independent Chemical Shift (NICS) : NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the geometric center of a ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). A more negative NICS value is indicative of a stronger diatropic ring current and thus, higher aromaticity. The out-of-plane component (NICSzz) is often considered a more reliable indicator.

  • Electronic Descriptors:

    • Para-Delocalization Index (PDI) : The PDI quantifies the extent of electron delocalization between para-related atoms in a six-membered ring. Higher PDI values suggest greater electron delocalization and aromaticity.

    • Aromatic Fluctuation Index (FLU) : The FLU index is based on the fluctuation of electronic charge between adjacent atoms in a ring. Lower FLU values indicate a more uniform electron distribution and, therefore, a higher degree of aromaticity.

Computational Data on Aromaticity
Aromaticity DescriptorCalculated Value for PyrazineInterpretation
HOMA1.000Highly Aromatic (Geometrically)
PDI0.0567Aromatic (Electron Delocalization)
FLU0.00728Aromatic (Low Fluctuation)
MCI0.0232Aromatic (Multi-center Index)

Table 1: Calculated Aromaticity Indices for Pyrazine.

These values establish the inherent aromaticity of the pyrazine ring. In the fused imidazo[1,2-a]pyrazine system, the imidazole ring also possesses aromatic character. Quantum chemical calculations on various imidazo[1,2-a]pyrazine derivatives have focused on frontier molecular orbitals (HOMO-LUMO) to understand their electronic properties and potential as materials for organic solar cells. These studies indicate that the electronic characteristics can be tuned by the introduction of different electron-donating or -withdrawing groups.

A computational study on N,O-doped aceanthrylenes, which share a similar fused heterocyclic structure, utilized NICS and NICS2BC calculations to analyze the aromatic behavior of the hitherto unknown heterocyclic scaffold, demonstrating the applicability of these methods to complex fused systems.

Experimental Protocols for Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyrazine derivatives is well-established, with several efficient methods reported in the literature. Below are detailed protocols for the synthesis of key intermediates and final compounds, based on established procedures.[2]

Synthesis of 2-Amino-3-bromo-5-methylpyrazine (B112963)

This protocol describes the regioselective bromination of 2-amino-5-methylpyrazine, a crucial starting material for the construction of the imidazo[1,2-a]pyrazine core.

Materials:

Procedure:

  • Dissolve 2-amino-5-methylpyrazine in ethanol in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-3-bromo-5-methylpyrazine.

General Procedure for the Synthesis of 2,8-Disubstituted-imidazo[1,2-a]pyrazines

This procedure outlines the condensation of a brominated aminopyrazine with an α-bromoketone to construct the imidazo[1,2-a]pyrazine ring system.

Materials:

  • 2-Amino-3-bromo-5-methylpyrazine

  • Substituted α-bromoketone (e.g., 2-bromo-1-phenylethan-1-one)

  • Acetone

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-amino-3-bromo-5-methylpyrazine in acetone, add the substituted α-bromoketone.

  • Add sodium bicarbonate to the mixture to act as a base.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica (B1680970) gel to obtain the desired 2,8-disubstituted-imidazo[1,2-a]pyrazine.

Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol describes an efficient one-pot synthesis of substituted imidazo[1,2-a]pyrazines.[2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine and the desired aryl aldehyde in ethanol.

  • Add a catalytic amount of iodine (e.g., 10 mol%) to the mixture.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the product by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.

Biological Relevance: Inhibition of the cGAS-STING Pathway

Recent research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an immune response.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway plays a critical role in anti-tumor immunity. The inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances the STING-mediated immune response, making it a promising strategy for cancer immunotherapy.

cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_Extracellular Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP STING STING cGAMP->STING binds & activates cGAMP_out Extracellular 2'3'-cGAMP cGAMP->cGAMP_out transported out TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes Type1_IFN Type I IFN Genes pIRF3_dimer->Type1_IFN activates transcription IFN_mRNA IFN mRNA Type1_IFN->IFN_mRNA IFN_protein Type I IFN (secreted) IFN_mRNA->IFN_protein translation & secretion Immune_Response Antitumor Immune Response IFN_protein->Immune_Response ENPP1 ENPP1 ENPP1->cGAMP_out hydrolyzes Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->ENPP1 inhibits AMP_GMP AMP + GMP cGAMP_out->AMP_GMP

Caption: The cGAS-STING pathway and its inhibition by Imidazo[1,2-a]pyrazine derivatives.

Logical Workflow for Drug Discovery

The development of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors follows a logical workflow common in drug discovery programs.

Drug_Discovery_Workflow Target_ID Target Identification (ENPP1 as negative regulator of STING) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification (Imidazo[1,2-a]pyrazine scaffold) HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR studies) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical In_Vitro In Vitro Assays (Enzyme inhibition, cell-based assays) Preclinical->In_Vitro In_Vivo In Vivo Models (Pharmacokinetics, efficacy) Preclinical->In_Vivo Clinical Clinical Trials Preclinical->Clinical In_Vitro->Lead_Opt feedback In_Vivo->Lead_Opt feedback

Caption: A typical drug discovery workflow for developing ENPP1 inhibitors.

Conclusion

The imidazo[1,2-a]pyrazine core represents a versatile and electronically tunable scaffold with significant potential in drug discovery. Understanding its aromaticity through quantum chemical calculations is crucial for rational drug design, enabling the fine-tuning of its electronic properties to optimize interactions with biological targets. The synthetic accessibility of this scaffold, coupled with its demonstrated activity in modulating key signaling pathways such as cGAS-STING, underscores its importance for the development of novel therapeutics. This guide provides a foundational resource for researchers aiming to harness the potential of imidazo[1,2-a]pyrazines in their drug discovery endeavors.

References

A Guide to the Foundational Syntheses of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The foundational synthetic routes to this bicyclic system, established in the mid-20th century, remain fundamental to the ongoing discovery and development of novel therapeutics. This technical guide provides an in-depth exploration of these early synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic insights.

The significance of the imidazo[1,2-a]pyrazine scaffold is underscored by its interaction with key biological pathways. More recent research has identified derivatives that act as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1][2][3] Furthermore, compounds bearing this core have been developed as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING signaling pathway, which plays a vital role in innate immunity and cancer immunotherapy.[4][5] The early synthetic routes laid the groundwork for accessing these and other important molecular entities.

Core Synthetic Strategies: The Tschitschibabin Condensation and its Analogs

The first synthesis of the imidazo[1,2-a]pyrazine scaffold was reported in 1957. The most traditional and seminal approach to constructing the imidazo[1,2-a]pyrazine ring system is a modification of the Tschitschibabin reaction. This method involves the cyclocondensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound.

The general mechanism proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrazine by the α-halocarbonyl compound, followed by an intramolecular cyclization through the reaction of the exocyclic amino group with the carbonyl moiety, and subsequent dehydration to yield the aromatic bicyclic system.

G cluster_workflow General Experimental Workflow start Start Materials: 2-Aminopyrazine α-Halocarbonyl Compound reaction Reaction: - Solvent Selection - Temperature Control - Reaction Time start->reaction 1. Combine workup Work-up: - Neutralization - Extraction reaction->workup 2. Quench & Extract purification Purification: - Recrystallization - Chromatography workup->purification 3. Isolate characterization Characterization: - NMR - Mass Spectrometry - Melting Point purification->characterization 4. Analyze end_product Imidazo[1,2-a]pyrazine Product characterization->end_product 5. Confirm

A generalized workflow for the synthesis of imidazo[1,2-a]pyrazines.
Synthesis of the Parent Imidazo[1,2-a]pyrazine

The most fundamental synthesis in this family is the reaction of 2-aminopyrazine with an α-haloaldehyde, such as chloroacetaldehyde (B151913).

G cluster_reaction Synthesis of Imidazo[1,2-a]pyrazine aminopyrazine 2-Aminopyrazine intermediate N-alkylated Intermediate aminopyrazine->intermediate + chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->intermediate product Imidazo[1,2-a]pyrazine intermediate->product Cyclization & -H2O

Reaction scheme for the synthesis of the parent imidazo[1,2-a]pyrazine.

This protocol is adapted from a documented synthesis and provides a clear, step-by-step method.

Materials:

  • 2-Aminopyrazine (4.00 g, 0.042 mol)

  • Chloroacetaldehyde (50% wt/v aqueous solution; 7.04 mL, 0.055 mol)

  • Methanol (B129727) (MeOH) (60 mL)

  • Diethyl ether (Et2O)

Procedure:

  • A mixture of 2-aminopyrazine and chloroacetaldehyde in methanol is stirred under reflux for 24 hours.

  • The reaction mixture is then cooled on ice for 2 hours, resulting in a very dark red solution.

  • Excess diethyl ether is added to the solution, and the resulting precipitate is collected by filtration.

  • The collected precipitate is re-dissolved in a minimum quantity of methanol.

  • Excess diethyl ether is again added to induce precipitation, and the solid is collected by filtration and washed with diethyl ether to yield the final product.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFReflux1613
2MeOHReflux2498

Table 1: Comparison of reaction conditions for the synthesis of the parent imidazo[1,2-a]pyrazine.

Synthesis of Substituted Imidazo[1,2-a]pyrazines

The versatility of the Tschitschibabin condensation allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyrazines by varying both the 2-aminopyrazine and the α-halocarbonyl starting materials.

a) Reaction with α-Haloketones:

The use of α-haloketones, such as chloroacetone (B47974) or phenacyl bromides, leads to the formation of 2-substituted imidazo[1,2-a]pyrazines. For example, the reaction of 2-amino-3-chloropyrazine (B41553) with chloroacetone yields 8-chloro-2-methylimidazo[1,2-a]pyrazine.[6]

G cluster_reaction Synthesis of 2-Substituted Imidazo[1,2-a]pyrazines aminopyrazine Substituted 2-Aminopyrazine product 2-Substituted Imidazo[1,2-a]pyrazine aminopyrazine->product + haloketone α-Haloketone haloketone->product

General scheme for the synthesis of 2-substituted derivatives.

b) Reaction with α-Ketoesters:

The reaction of 2-aminopyrazines with α-ketoesters, such as ethyl 2-chloroacetoacetate, provides a route to imidazo[1,2-a]pyrazines bearing a carboxylic ester group at the 3-position.[7] This functionality can be further manipulated, for instance, by hydrolysis to the corresponding carboxylic acid.

Multi-component Reactions

While not strictly an "early" route in the historical sense, multi-component reactions (MCRs) represent a significant evolution in the synthesis of this scaffold, offering increased efficiency and diversity. One notable example is the Groebke-Blackburn-Bienaymé reaction, a three-component condensation of an aminopyrazine, an aldehyde, and an isocyanide.

Conclusion

The early synthetic routes to the imidazo[1,2-a]pyrazine scaffold, primarily centered around the Tschitschibabin-type condensation of 2-aminopyrazines and α-halocarbonyl compounds, have proven to be robust and versatile. These foundational methods have not only provided access to a vast library of derivatives for biological screening but also continue to be relevant in modern synthetic chemistry. The understanding and application of these core reactions are essential for researchers and scientists in the field of drug discovery and development, enabling the continued exploration of the therapeutic potential of this important class of heterocyclic compounds. The discovery of imidazo[1,2-a]pyrazine derivatives as modulators of critical signaling pathways, such as those involving Aurora kinases and the cGAS-STING pathway, highlights the enduring legacy and future promise of these early synthetic strategies.

References

Solubility and Stability of Imidazo(1,2-a)pyrazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the core heterocyclic compound, Imidazo(1,2-a)pyrazine, in organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, formulation development, and process chemistry, where understanding the physicochemical properties of such scaffolds is paramount.

Introduction to this compound

The Imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic structure in medicinal chemistry, often considered a bioisostere of the 9H-purine core.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and kinase inhibition.[1][2] Given its prevalence in drug discovery programs, a thorough understanding of its fundamental physicochemical properties, such as solubility and stability in various solvent systems, is crucial for the successful development of drug candidates.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and route of administration. While comprehensive quantitative solubility data for the parent this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some key data points and qualitative information have been reported.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and a related derivative. It is important to note the limited availability of such data for the parent compound.

CompoundSolventSolubilityTemperature (°C)Method
This compoundDimethyl Sulfoxide (DMSO)100 mg/mL (839.44 mM)[3]Not SpecifiedUltrasonic assistance required[3]
Imidazo[1,2-a]pyrazine-3-carboxaldehydeNot Specified34 g/L (Calculated)[4]25Calculation[4]

It is crucial to note that the solvent for the calculated solubility of Imidazo[1,2-a]pyrazine-3-carboxaldehyde was not specified in the source material, limiting the direct applicability of this data.

Qualitative Solubility Information

Synthesis procedures for various this compound derivatives frequently employ a range of organic solvents, implying at least partial solubility of the core scaffold and its analogues in these media. Solvents commonly used in the synthesis of this compound derivatives include:

  • Ethanol[5][6]

  • Methanol[6]

  • Acetonitrile[6]

  • Dichloromethane (DCM)[6]

  • Ethyl Acetate[5]

The use of these solvents in reactions and for purification (e.g., column chromatography, recrystallization) suggests that this compound possesses some degree of solubility in them. However, without quantitative measurements, the exact solubility limits remain undetermined.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Stability studies, including forced degradation, are essential to identify potential degradation products and establish appropriate storage conditions.

General Stability and Storage

This compound is a solid at room temperature.[7] For long-term storage in solid form, a temperature of -20°C is recommended, which can preserve the compound for up to 3 years.[3] In a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[3]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to predict its long-term stability and identify potential degradation pathways. While specific forced degradation data for this compound in organic solvents is not detailed in the available literature, a general approach can be outlined. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

One study on an Imidazo[1,2-a]pyrazine derivative, GQ352, indicated reasonable stability in human liver microsomes, which suggests a degree of metabolic stability, though this does not directly correlate to its stability in organic solvents.[8]

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies applicable to this compound and its derivatives.

Thermodynamic (Equilibrium) Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a compound in a solvent in the presence of an excess of the solid compound.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a solvent-resistant filter (e.g., 0.22 µm PTFE) or centrifuge the vial at high speed and collect the supernatant.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery.

Protocol: Kinetic Solubility by UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the desired organic solvent.

  • Precipitation Induction: Add a buffer or aqueous solution to each well to induce precipitation.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Stability Indicating HPLC Method Development and Forced Degradation

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Protocol: HPLC Method Development and Forced Degradation

  • Initial HPLC Conditions:

    • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer pH 4.0) and an organic modifier (e.g., acetonitrile (B52724) and/or methanol).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 272 nm).[9]

    • Column Temperature: 25°C.[9]

  • Forced Degradation:

    • Prepare solutions of this compound in the desired organic solvents.

    • Acidic/Basic Stress: Add a small volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to the solutions.

    • Oxidative Stress: Add a small volume of an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Store the solutions at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solutions to UV light.

    • For each condition, a control sample (without the stressor) should be maintained.

  • Analysis: At specified time points, inject the stressed samples into the HPLC system.

  • Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve adequate separation between the parent peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound's physicochemical properties.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start_sol This compound (Solid) thermo Thermodynamic Solubility (Shake-Flask) start_sol->thermo kinetic Kinetic Solubility (Precipitation Assay) start_sol->kinetic quant_hplc Equilibrium Solubility Data thermo->quant_hplc HPLC Quantification quant_uv Kinetic Solubility Data kinetic->quant_uv UV-Vis/Turbidity start_stab This compound in Organic Solvent forced_deg Forced Degradation (Acid, Base, Heat, Light, Oxidation) start_stab->forced_deg hplc_analysis Stability-Indicating HPLC Analysis forced_deg->hplc_analysis Time-Point Sampling stab_profile Stability Profile & Degradation Pathways hplc_analysis->stab_profile Peak Purity & Degradant Profiling

References

A Theoretical Deep Dive into the Electronic Landscape of Imidazo[1,2-a]pyrazines: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic structure underpins its diverse biological activities, including applications as enzyme inhibitors and fluorescent probes. Understanding the electronic properties of this core and its derivatives is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the theoretical investigation of imidazo[1,2-a]pyrazine's electronic properties, detailing the computational methodologies, summarizing key electronic parameters, and providing standardized experimental protocols for validation.

Theoretical Investigation of Electronic Properties: A Computational Workflow

The theoretical examination of the electronic properties of imidazo[1,2-a]pyrazine and its derivatives predominantly relies on quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide a robust framework for predicting molecular geometries, electronic orbital energies, and spectroscopic properties.

A typical computational workflow for these investigations is outlined below. This process allows researchers to model the electronic behavior of known or novel imidazo[1,2-a]pyrazine derivatives before undertaking potentially costly and time-consuming synthesis.

Computational Workflow cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis of Electronic Properties start Define Imidazo[1,2-a]pyrazine Derivative functional Select DFT Functional (e.g., B3LYP, PBE0) start->functional basis_set Choose Basis Set (e.g., 6-31G(d), 6-31+G(d,p)) start->basis_set geom_opt Geometry Optimization functional->geom_opt basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc dft_calc DFT Calculation (Ground State Properties) freq_calc->dft_calc tddft_calc TD-DFT Calculation (Excited State Properties) dft_calc->tddft_calc homo_lumo HOMO-LUMO Energies & Gap dft_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) dft_calc->mep mulliken Mulliken Charge Analysis dft_calc->mulliken absorption Simulated UV-Vis Absorption Spectra tddft_calc->absorption

A typical computational workflow for investigating the electronic properties of imidazo[1,2-a]pyrazine derivatives.

Key Electronic Properties and Their Significance

The electronic properties derived from computational studies provide valuable insights into the reactivity, stability, and potential applications of imidazo[1,2-a]pyrazine derivatives.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species, including biological targets.

Mulliken Charge Analysis: This analysis provides the charge distribution over the individual atoms in a molecule, offering a quantitative measure of the local electronic environment.

Table 1: Calculated Electronic Properties of Selected Imidazo[1,2-a]pyrazine Derivatives

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyrazineDFT/B3LYP/6-31G(d)-6.21-1.544.67
2-phenyl-imidazo[1,2-a]pyrazineDFT/B3LYP/6-31G(d)-5.89-1.874.02
3-bromo-imidazo[1,2-a]pyrazineDFT/B3LYP/6-31G(d)-6.45-2.014.44
2,3-diphenyl-imidazo[1,2-a]pyrazineDFT/B3LYP/6-31G(d)-5.78-2.153.63

Note: The values presented are representative and can vary depending on the specific substituents and the level of theory used in the calculations.

Experimental Protocols for Synthesis and Spectroscopic Validation

Theoretical predictions of electronic properties should be validated through experimental measurements. The following sections detail common synthetic routes and spectroscopic techniques used for imidazo[1,2-a]pyrazines.

Synthesis: Groebke–Blackburn–Bienaymé Three-Component Reaction

A versatile and efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[1][2]

Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the 2-aminopyrazine (B29847) (1.0 eq.), the desired aldehyde (1.1 eq.), and the isocyanide (1.1 eq.) in a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or perchloric acid, 5-10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to measure the electronic transitions within a molecule and provides experimental validation for the absorption spectra predicted by TD-DFT calculations.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified imidazo[1,2-a]pyrazine derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

  • Measurement: Record the absorption spectrum of the sample solution over a suitable wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the λ_max values and the corresponding molar extinction coefficients (ε). Compare the experimental λ_max with the values predicted from TD-DFT calculations.

Fluorescence Spectroscopy

Many imidazo[1,2-a]pyrazine derivatives are fluorescent. Fluorescence spectroscopy can provide information about the excited state properties and the molecule's environment.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent in a fluorescence-grade quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (usually at or near the λ_max from the UV-Vis spectrum) and record the emission spectrum over a longer wavelength range.

  • Measurement: Record the fluorescence emission spectrum. The quantum yield can be determined relative to a known standard (e.g., quinine (B1679958) sulfate).

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) and the Stokes shift (the difference between λ_max and λ_em). These parameters provide insights into the electronic nature of the excited state.

Biological Relevance: Inhibition of the cGAS-STING Pathway

The electronic properties of imidazo[1,2-a]pyrazine derivatives are directly linked to their biological activity. For instance, certain derivatives have been identified as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune system that detects cytosolic DNA and triggers an immune response. By inhibiting ENPP1, these compounds can enhance the STING-mediated anti-tumor immune response.

The mechanism involves the inhibition of ENPP1's hydrolysis of 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), the second messenger that activates STING. The electronic and steric features of the imidazo[1,2-a]pyrazine scaffold allow it to bind to the active site of ENPP1, blocking its enzymatic activity.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAMP_out 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerizes & translocates IFN_genes Type I Interferon Genes pIRF3->IFN_genes activates transcription IFN IFN Production IFN_genes->IFN

The role of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors in the cGAS-STING signaling pathway.

Conclusion

The theoretical investigation of the electronic properties of imidazo[1,2-a]pyrazines provides a powerful platform for the design and development of novel molecules with tailored functionalities. By combining robust computational methods with targeted experimental validation, researchers can efficiently explore the vast chemical space of this versatile scaffold. This integrated approach is crucial for advancing the application of imidazo[1,2-a]pyrazine derivatives in drug discovery, particularly in the burgeoning field of immunotherapy, as well as in the development of advanced materials. This guide serves as a foundational resource for scientists and professionals seeking to leverage the unique electronic landscape of this important heterocyclic system.

References

Exploring the Chemical Space of Imidazo[1,2-a]pyrazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] This technical guide provides an in-depth exploration of the chemical space of imidazo[1,2-a]pyrazine analogs, focusing on synthetic strategies, structure-activity relationships (SAR), and their application as kinase inhibitors.

Synthetic Strategies

The construction of the imidazo[1,2-a]pyrazine core and its subsequent functionalization are key to exploring its chemical space. A common and efficient method involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[3] More advanced, multicomponent reactions (MCRs), such as the Ugi-type reaction, offer a rapid and flexible approach to generate diverse libraries of these analogs.[1][4]

A generalized workflow for the synthesis and diversification of the imidazo[1,2-a]pyrazine scaffold is outlined below. This process typically starts with the formation of the core, followed by regioselective functionalization at various positions (C3, C6, C8) to probe the structure-activity relationships.

G General Synthetic & Diversification Workflow cluster_0 Core Synthesis cluster_1 Diversification Reactions cluster_2 Analog Library A 2-Aminopyrazine C Imidazo[1,2-a]pyrazine Core A->C Condensation B α-Halocarbonyl Compound B->C D Halogenation (e.g., NBS) at C3, C8 C->D Functionalization F Nucleophilic Substitution at C8 C->F E Suzuki/Cross-Coupling at C3, C6, C8 D->E G Diverse Imidazo[1,2-a]pyrazine Analogs E->G Final Products F->G

Caption: General workflow for synthesis and diversification of Imidazo[1,2-a]pyrazine analogs.

Biological Activity and Structure-Activity Relationships (SAR)

Imidazo[1,2-a]pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[5] A significant area of research has focused on their role as kinase inhibitors, targeting key enzymes in signaling pathways that are often deregulated in cancer.[6] Notable targets include Phosphoinositide 3-kinases (PI3K) and Aurora kinases.[6][7]

The exploration of the chemical space around the core has yielded crucial SAR insights. Substitutions at the C2, C3, C6, and C8 positions significantly modulate the potency and selectivity of the analogs.

SAR Summary for Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors:

PositionSubstituent TypeEffect on ActivityReference
C2 Aryl groups (e.g., phenyl)Often tolerated; can influence solubility and PK properties.[7]
C3 Small groups or H-bond donorsSubstitution at C3 can be critical for binding to the kinase hinge region.[8][9]
C6 Aryl or heteroaryl groupsLarge aromatic groups can enhance potency through interactions in the solvent-exposed region.[9][10]
C8 Amino derivatives (e.g., morpholino, piperazinyl)Crucial for potency and selectivity; often forms key hydrogen bonds and improves solubility.[7][11]

Case Study: Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Several studies have identified the imidazo[1,2-a]pyrazine scaffold as a potent inhibitor of Aurora kinases.[7][11]

The mechanism of inhibition involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and ultimately leading to cell cycle arrest (G2/M phase) and apoptosis.[5]

G cluster_pathway Aurora Kinase Signaling Pathway Inhibition cluster_inhibitor ATP ATP AURKA Aurora A Kinase ATP->AURKA Substrate Downstream Substrates AURKA->Substrate P_Substrate Phosphorylated Substrates Substrate->P_Substrate Phosphorylation CellCycle Mitotic Progression P_Substrate->CellCycle Inhibitor Imidazo[1,2-a]pyrazine Analog Inhibitor->AURKA Inhibition

Caption: Inhibition of the Aurora kinase signaling pathway by Imidazo[1,2-a]pyrazine analogs.

Experimental Protocols

Detailed experimental procedures are fundamental for reproducibility and further development. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyrazine analogs.

4.1 General Synthetic Procedure for 3,8-Disubstituted Imidazo[1,2-a]pyrazines

This protocol is adapted from methodologies described for the synthesis of kinase inhibitors.[12]

  • Step 1: Core Formation: To a solution of 2-amino-3-chloropyrazine (B41553) (1.0 eq) in a suitable solvent like acetonitrile (B52724), add an α-halocarbonyl compound (e.g., 2-bromo-1-phenylethanone) (1.1 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, and collect the precipitated product by filtration to yield the 8-chloro-imidazo[1,2-a]pyrazine intermediate.

  • Step 2: C8-Amination: In a sealed vessel, dissolve the 8-chloro intermediate (1.0 eq) in a solvent such as acetonitrile or NMP. Add the desired amine (e.g., morpholine) (1.5-2.0 eq) and a non-nucleophilic base like triethylamine (B128534) (2.0 eq). Heat the mixture to 80-120 °C for 12-24 hours. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

  • Step 3: C3-Functionalization (Suzuki Coupling): Combine the C8-aminated intermediate (1.0 eq), a suitable boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like 1M Na₂CO₃ solution. Degas the mixture and heat under microwave irradiation at 110 °C for 30-60 minutes. After completion, perform an aqueous workup and purify the final compound by column chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

4.2 In Vitro Aurora Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

  • Reagents and Materials: Recombinant human Aurora A kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 30 µM.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the enzyme and substrate mixture in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to its Km value for the kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. The synthetic versatility of this core allows for extensive exploration of its chemical space, leading to the identification of potent and selective modulators of various biological targets. As demonstrated with kinase inhibitors, a systematic approach combining efficient synthesis, SAR-guided optimization, and robust biological evaluation is critical for advancing these promising compounds in the drug development pipeline. Future work will likely focus on fine-tuning pharmacokinetic properties and exploring novel biological applications for this versatile heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines, a class of heterocyclic compounds with significant potential in drug discovery and medicinal chemistry.

Introduction

Imidazo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. Their derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents, as well as inhibitors of various enzymes. The development of efficient, one-pot synthetic methodologies allows for the rapid generation of diverse libraries of these compounds, accelerating the drug discovery process. This document outlines two robust one-pot, three-component reaction protocols for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines: the Groebke–Blackburn–Bienaymé (GBB) reaction and an iodine-catalyzed condensation.

Applications in Drug Discovery

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promise in targeting a variety of biological pathways relevant to human diseases:

  • Anticancer Activity : Certain 2,3-disubstituted imidazo[1,2-a]pyrazines have demonstrated significant cytotoxic effects against various cancer cell lines, including laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast carcinoma (MCF-7), and human skin cancer (A375).[1]

  • Enzyme Inhibition : This class of compounds has been identified as inhibitors of key enzymes in cellular signaling. For instance, specific derivatives have been found to inhibit Hsp90, a chaperone protein implicated in cancer, and ENPP1, a negative regulator of the cGAS-STING pathway involved in innate immunity.

  • Antimicrobial and Antiviral Properties : The structural motif of imidazo[1,2-a]pyrazines is present in compounds with documented antimicrobial and antiviral activities, making them attractive starting points for the development of new anti-infective agents.[2]

The versatility of the one-pot synthesis allows for the introduction of a wide array of substituents at the C2 and C3 positions, enabling fine-tuning of the pharmacological properties and structure-activity relationship (SAR) studies.

Experimental Protocols

Two primary one-pot methods for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines are detailed below.

Protocol 1: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

This protocol is adapted from a scalable industrial process and is highly efficient for producing 3-aminoimidazo[1,2-a]pyrazine derivatives.[3] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[2][3]

Materials:

  • 2-Aminopyrazine (B29847)

  • Substituted aldehyde (R²-CHO)

  • Substituted isocyanide (R³-NC)

  • Yttrium triflate (Y(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (B129727) (MeOH)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 equiv.), the desired aldehyde (1.2 mmol, 1.2 equiv.), and the isocyanide (1.2 mmol, 1.2 equiv.).

  • Solvent and Catalyst Addition: Add methanol (5 mL) to the flask, followed by the addition of yttrium triflate (10 mol%).

  • Reaction: Stir the reaction mixture at 70°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,3-disubstituted imidazo[1,2-a]pyrazine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Iodine-Catalyzed One-Pot Three-Component Synthesis

This method provides a straightforward and cost-effective approach using molecular iodine as a catalyst for the condensation of 2-aminopyrazine, an aryl aldehyde, and an isocyanide at room temperature.[1][4]

Materials:

  • 2-Aminopyrazine

  • Substituted aryl aldehyde (Ar-CHO)

  • tert-Butyl isocyanide

  • Molecular iodine (I₂)

  • Ethanol (B145695) (EtOH)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol, 1.0 equiv.), the aryl aldehyde (1.0 mmol, 1.0 equiv.), and tert-butyl isocyanide (1.2 mmol, 1.2 equiv.) in ethanol (5 mL).

  • Catalyst Addition: Add molecular iodine (5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary depending on the substrates used, typically ranging from 3 to 6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove the excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2,3-disubstituted imidazo[1,2-a]pyrazine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following tables summarize the yields of various 2,3-disubstituted imidazo[1,2-a]pyrazines synthesized via one-pot, three-component reactions.

Table 1: Scope of the Iodine-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines

EntryR² (from Aldehyde)R³ (from Isocyanide)ProductYield (%)
1Phenyltert-Butyl2-phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine92
24-Methylphenyltert-Butyl2-(4-methylphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine94
34-Methoxyphenyltert-Butyl2-(4-methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine95
44-Chlorophenyltert-Butyl2-(4-chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine90
54-Bromophenyltert-Butyl2-(4-bromophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine88
64-Nitrophenyltert-Butyl2-(4-nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine85
72-Chlorophenyltert-Butyl2-(2-chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine86
82-Nitrophenyltert-Butyl2-(2-nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine82
9Naphthalen-2-yltert-Butyl2-(naphthalen-2-yl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine89

Data synthesized from an iodine-catalyzed, three-component reaction.[1]

Table 2: Scope of the Groebke–Blackburn–Bienaymé (GBB) Reaction for 3,8-Diaminoimidazo[1,2-a]pyrazines

EntryR² (from Aldehyde)R³ (from Isocyanide)ProductYield (%)
1Phenyltert-ButylN³-tert-butyl-2-phenylimidazo[1,2-a]pyrazine-3,8-diamine75
2PhenylCyclohexylN³-cyclohexyl-2-phenylimidazo[1,2-a]pyrazine-3,8-diamine71
34-Methoxyphenyltert-ButylN³-tert-butyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-3,8-diamine78
44-MethoxyphenylCyclohexylN³-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine-3,8-diamine70
54-Chlorophenyltert-ButylN³-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine-3,8-diamine65
63,4-Methylenedioxyphenyl (Piperonyl)tert-ButylN³-tert-butyl-2-(benzo[d][1][2]dioxol-5-yl)imidazo[1,2-a]pyrazine-3,8-diamine51

Data is for the synthesis starting from 2,3-diaminopyrazine, catalyzed by Y(OTf)₃.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot, three-component synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Final Product A 2-Aminopyrazine D Mix Starting Materials in Solvent A->D B Aldehyde (R²-CHO) B->D C Isocyanide (R³-NC) C->D E Add Catalyst (e.g., I₂ or Lewis Acid) D->E F Stir at Appropriate Temperature E->F G Quench Reaction (if necessary) F->G H Solvent Evaporation G->H I Purification (Column Chromatography) H->I J 2,3-Disubstituted Imidazo[1,2-a]pyrazine I->J

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyrazines.

Reaction Mechanism: Groebke–Blackburn–Bienaymé Reaction

This diagram illustrates the plausible reaction mechanism for the GBB three-component synthesis.

G cluster_reactants Reactants cluster_mechanism Mechanism Amine 2-Aminopyrazine Imine Schiff Base (Imine) Formation Amine->Imine + Aldehyde Aldehyde Aldehyde (R²CHO) Isocyanide Isocyanide (R³NC) Nitrilium Nitrilium Ion Intermediate Protonation Protonation / Lewis Acid Activation Imine->Protonation Protonation->Nitrilium + Isocyanide Cyclization Intramolecular [4+1] Cycloaddition Nitrilium->Cyclization Aromatization Proton Transfer & Aromatization Cyclization->Aromatization Product 2,3-Disubstituted Imidazo[1,2-a]pyrazine Aromatization->Product

Caption: Plausible mechanism of the Groebke–Blackburn–Bienaymé reaction.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and potential anticancer properties.[1][2] The rapid and efficient synthesis of libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of such libraries, offering advantages like reduced reaction times, increased yields, and improved purity of products.[3][4]

These application notes provide an overview and detailed protocols for the microwave-assisted synthesis of Imidazo[1,2-a]pyrazine libraries, enabling researchers to efficiently generate diverse sets of these valuable scaffolds.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of Imidazo[1,2-a]pyrazine libraries:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[3]

  • Higher Yields: The efficient and uniform heating provided by microwaves often leads to higher isolated yields of the desired products.[3]

  • Greener Chemistry: The use of microwave energy aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[3][4]

  • Facile Library Generation: The speed of microwave synthesis is particularly advantageous for the parallel synthesis of compound libraries, enabling the rapid exploration of chemical diversity.[1]

Synthetic Strategies

Several effective strategies have been developed for the microwave-assisted synthesis of Imidazo[1,2-a]pyrazine libraries. The most common approaches involve the condensation of a 2-aminopyrazine (B29847) derivative with a 1,2-dielectrophilic species, such as an α-haloketone, or through multicomponent reactions.

General Reaction Scheme:

A prevalent method involves the cyclocondensation reaction between a 2-aminopyrazine and an α-haloketone.

cluster_0 Reactants cluster_1 Product 2-Aminopyrazine 2-Aminopyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine 2-Aminopyrazine->Imidazo[1,2-a]pyrazine Microwave Irradiation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyrazine

Caption: General synthesis of Imidazo[1,2-a]pyrazines.

Experimental Protocols

The following are detailed protocols for key microwave-assisted synthetic methods for generating Imidazo[1,2-a]pyrazine libraries.

Protocol 1: Catalyst-Free Annulation of 2-Aminopyrazines with α-Bromoketones

This protocol describes an efficient and environmentally friendly method for the synthesis of Imidazo[1,2-a]pyrazines using a green solvent system under microwave irradiation.[3]

Materials:

  • Substituted 2-aminopyrazine (1.0 mmol)

  • Substituted α-bromoketone (1.0 mmol)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Microwave reactor (e.g., CATA R)

Procedure:

  • In a microwave reaction vessel, combine the substituted 2-aminopyrazine (1.0 mmol) and the substituted α-bromoketone (1.0 mmol).

  • Add a mixture of H₂O-IPA as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 240 W. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Imidazo[1,2-a]pyrazine derivative.

Data Presentation:

Entry2-Aminopyrazineα-BromoketoneSolventPower (W)Time (min)Yield (%)
12-Aminopyrazine2-BromoacetophenoneH₂O-IPA24010-15Excellent
22-Amino-5-methylpyrazine2-Bromo-4'-methylacetophenoneH₂O-IPA24010-15Excellent
32-Amino-3-chloropyrazine2-Bromo-4'-chloroacetophenoneH₂O-IPA24010-15Excellent

Note: "Excellent" yields are reported in the source literature, typically indicating yields >80%.[3]

Protocol 2: One-Pot Synthesis from in situ Generated α-Bromoacetophenones

This protocol offers an environmentally benign one-pot synthesis that avoids the handling of lachrymatory α-haloketones by generating them in situ.[4]

Materials:

Procedure:

  • In a microwave reaction vessel, prepare a mixture of PEG-400 and water (1:2).

  • Add the substituted acetophenone (1.0 mmol) and N-Bromosuccinimide (NBS) (1.0 mmol) to the solvent mixture.

  • Irradiate the mixture to facilitate the in situ formation of the α-bromoacetophenone.

  • To the same vessel, add the substituted 2-aminopyridine/pyrazine (1.0 mmol).

  • Seal the vessel and continue microwave irradiation until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol (B145695) to obtain the pure Imidazo[1,2-a]pyridine (B132010)/pyrazine product.

Data Presentation:

Entry2-AminoazineAcetophenoneSolventTime (min)Yield (%)
12-AminopyridineAcetophenonePEG-400/H₂O (1:2)5-10up to 89
22-Aminopyrazine4'-MethylacetophenonePEG-400/H₂O (1:2)5-10High

Note: Specific yields for pyrazine derivatives were not detailed but are expected to be high based on the pyridine (B92270) analogs.[4]

Protocol 3: Multicomponent Reaction for 3-Aminoimidazo[1,2-a]pyrazine Libraries

This advanced protocol utilizes a fluorous-tagged multicomponent reaction followed by cross-coupling, enabling rapid synthesis and purification.[1]

Materials:

  • Perfluorooctanesulfonyl-tagged benzaldehyde (B42025) (1.0 equiv)

  • 2-Aminopyrazine (1.0 equiv)

  • Isocyanide (e.g., cyclohexylisonitrile) (1.1 equiv)

  • CH₂Cl₂/MeOH (3:1)

  • For Suzuki Coupling:

    • Boronic acid (0.95 equiv)

    • K₂CO₃ (2.0 equiv)

    • Pd(dppf)Cl₂ (10 mol%)

    • Acetone/toluene/H₂O (4:4:1) or DME/H₂O

  • Microwave reactor

Procedure:

Step 1: Multicomponent Reaction

  • In a microwave vial, combine the perfluorooctanesulfonyl-tagged benzaldehyde, 2-aminopyrazine, and isocyanide in a 3:1 mixture of CH₂Cl₂/MeOH.

  • Seal the vial and heat under microwave irradiation at 150 °C for 10 minutes.

  • Purify the resulting fluorous-tagged 3-aminoimidazo[1,2-a]pyrazine intermediate (4d) by fluorous solid-phase extraction (F-SPE) or precipitation.

Step 2: Suzuki Coupling (Detagging)

  • In a new microwave vial, dissolve the purified intermediate (1.0 equiv), boronic acid (0.95 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (10 mol%) in the chosen solvent system (e.g., 4:4:1 acetone/toluene/H₂O).

  • Heat the mixture under microwave irradiation to 130 °C and maintain for 20 minutes.

  • Cool the reaction to room temperature.

  • Isolate the final product by F-SPE.

Data Presentation:

Reaction StepTemperature (°C)Time (min)SolventKey Reagents
MCR15010CH₂Cl₂/MeOH (3:1)Tagged benzaldehyde, 2-aminopyrazine, isocyanide
Suzuki Coupling13020Acetone/toluene/H₂O (4:4:1)Boronic acid, K₂CO₃, Pd(dppf)Cl₂

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent diversification of Imidazo[1,2-a]pyrazine libraries.

G Start Start: Select Starting Materials (2-Aminopyrazine, Aldehyde/Ketone, etc.) Microwave_Synthesis Microwave-Assisted Synthesis (e.g., Annulation, MCR) Start->Microwave_Synthesis Workup_Purification Work-up and Purification (Extraction, Chromatography, F-SPE) Microwave_Synthesis->Workup_Purification Characterization Characterization (NMR, MS, etc.) Workup_Purification->Characterization Library_Generation Library of Imidazo[1,2-a]pyrazines Characterization->Library_Generation Post_Modification Optional: Post-Synthetic Modification (e.g., Cross-Coupling) Characterization->Post_Modification Confirm Structure Library_Generation->Post_Modification Diversification End End: Biological Screening Library_Generation->End Direct Screening Post_Modification->Workup_Purification Re-purify Final_Library Diversified Library Post_Modification->Final_Library Final_Library->End

References

Application Notes and Protocols for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient, one-pot, three-component synthesis of imidazo[1,2-a]pyrazines catalyzed by molecular iodine. This methodology offers a cost-effective and environmentally friendly approach to generating a library of potentially bioactive molecules.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The iodine-catalyzed three-component reaction of a 2-aminopyrazine (B29847), an aryl aldehyde, and an isocyanide provides a straightforward and atom-economical method for the synthesis of these valuable compounds. This approach is noted for its mild reaction conditions, operational simplicity, and the use of a low-cost, readily available, and benign catalyst.[1] The reaction proceeds efficiently at room temperature, often with simple filtration as the only purification step required.[2]

Data Presentation

Optimization of Reaction Conditions

The choice of catalyst and solvent significantly impacts the reaction's efficiency. The following table summarizes the optimization of the reaction between 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide. The use of 5 mol% iodine in ethanol (B145695) at room temperature provides an excellent yield.[2]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3SnCl₂EtOH2448
4InCl₃EtOH2455
5PTSA·H₂OEtOH2462
6FeCl₃EtOH24Poor
7 I₂ EtOH 12 92
8I₂MeOH1285
9I₂H₂O2465
10I₂ACN2472
11I₂DCM2468
12I₂Toluene24Low
13NoneEtOH24No Reaction

Table 1: The reaction was performed using 1.0 mmol each of 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature. Isolated yields are reported.[2]

Substrate Scope

The methodology is applicable to a wide range of substituted aryl aldehydes, leading to the synthesis of a diverse library of imidazo[1,2-a]pyrazine derivatives in moderate to good yields.[2]

CompoundAr-CHOYield (%)
10a 4-Nitrobenzaldehyde92
10b 4-Chlorobenzaldehyde88
10c 2-Nitrobenzaldehyde85
10d 4-Aminobenzaldehyde82
10e 3-Nitrobenzaldehyde89
10f 4-(trifluoromethyl)benzaldehyde86
10g 4-Bromobenzaldehyde87
10h 4-Hydroxybenzaldehyde78
10i 4-Fluorobenzaldehyde84
10j 2-Chlorobenzaldehyde81
10k Benzaldehyde75
10l 2,4-Dichlorobenzaldehyde83
10m 4-Methylbenzaldehyde76

Table 2: Synthesis of imidazo[1,2-a]pyrazine derivatives using various aryl aldehydes.[1][2]

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyrazine Derivatives (10a-m)

Materials:

  • Substituted aryl aldehyde (1.0 mmol)

  • 2-Aminopyrazine (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Iodine (I₂) (5 mol%, 0.05 mmol)

  • Ethanol (EtOH) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Finally, add iodine (5 mol%) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified product under vacuum to afford the desired imidazo[1,2-a]pyrazine derivative.

Note: For some substrates, if a precipitate does not form, the reaction mixture can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica (B1680970) gel.[2]

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow.

G cluster_mechanism Plausible Reaction Mechanism 2-Aminopyrazine 2-Aminopyrazine Imine_Ion_A Imine Ion (A) 2-Aminopyrazine->Imine_Ion_A Condensation Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Imine_Ion_A Iminium_Ion_B Iminium Ion (B) Imine_Ion_A->Iminium_Ion_B Activated by I₂ Iodine I₂ (Lewis Acid) Iodine->Imine_Ion_A tert-Butyl_Isocyanide tert-Butyl Isocyanide tert-Butyl_Isocyanide->Iminium_Ion_B Nucleophilic Addition Intermediate_C Intermediate (C) Iminium_Ion_B->Intermediate_C [4+1] Cycloaddition Product Imidazo[1,2-a]pyrazine Intermediate_C->Product Deprotonation

Caption: Plausible mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.[1][2]

G cluster_workflow Experimental Workflow Start Mix Aldehyde and 2-Aminopyrazine in EtOH Add_Isocyanide Add tert-Butyl Isocyanide Start->Add_Isocyanide Add_Catalyst Add I₂ Catalyst Add_Isocyanide->Add_Catalyst Stir Stir at Room Temperature (12-24h) Add_Catalyst->Stir Precipitation Product Precipitates Stir->Precipitation Filtration Vacuum Filtration and Cold EtOH Wash Precipitation->Filtration Drying Dry Under Vacuum Filtration->Drying End Pure Imidazo[1,2-a]pyrazine Drying->End

Caption: General experimental workflow for the one-pot synthesis.

References

Application Notes and Protocols for the Groebke-Blackburn-Bienaymé Synthesis of Functionalized Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, making it a structure of significant interest in medicinal chemistry and drug discovery. These compounds have shown potential as kinase inhibitors, anticancer agents, and treatments for various other diseases. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that provides an efficient and atom-economical route to synthesize functionalized 3-aminoimidazo[1,2-a]pyrazines.[1][2][3] This reaction involves the condensation of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide, typically in the presence of an acid catalyst.[1][2] The versatility of the GBB reaction allows for the rapid generation of diverse libraries of imidazo[1,2-a]pyrazines by varying the three input components, making it an invaluable tool for lead discovery and optimization in drug development programs.[2]

Reaction Mechanism

The mechanism of the Groebke-Blackburn-Bienaymé reaction commences with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form a Schiff base intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the activated Schiff base. Subsequent tautomerization and aromatization lead to the final 3-aminoimidazo[1,2-a]pyrazine product.[4]

GBB_Mechanism Amine 2-Aminopyrazine Schiff_Base Schiff Base Intermediate Amine->Schiff_Base + Aldehyde, -H2O Aldehyde Aldehyde (R1-CHO) Aldehyde->Schiff_Base Isocyanide Isocyanide (R2-NC) Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct + Isocyanide Schiff_Base->Cycloadduct Tautomer Tautomerization Intermediate Cycloadduct->Tautomer Tautomerization Product 3-Aminoimidazo[1,2-a]pyrazine Tautomer->Product Aromatization Catalyst H+ Catalyst->Schiff_Base

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols

General Protocol for the Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol provides a general procedure for the GBB reaction. Specific conditions may need to be optimized for different substrates.

Materials:

  • Substituted 2-aminopyrazine

  • Aldehyde

  • Isocyanide

  • Anhydrous solvent (e.g., Methanol (B129727), Dichloromethane, Acetonitrile)

  • Acid catalyst (e.g., Sc(OTf)₃, Y(OTf)₃, BF₃·MeCN, p-toluenesulfonic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-aminopyrazine (1.0 eq.).

  • Dissolve the 2-aminopyrazine in the chosen anhydrous solvent.

  • Add the aldehyde (1.0-1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Add the acid catalyst (typically 5-20 mol%).

  • Add the isocyanide (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired functionalized imidazo[1,2-a]pyrazine.

Example Protocol: Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine

Materials:

  • 2-Aminopyrazine (0.5 mmol, 47.5 mg)

  • Benzaldehyde (B42025) (0.5 mmol, 53.1 mg, 51 µL)

  • tert-Butyl isocyanide (0.5 mmol, 41.6 mg, 56 µL)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 0.05 mmol, 24.6 mg)

  • Anhydrous methanol (2.5 mL)

Procedure:

  • In a 10 mL round-bottom flask, dissolve 2-aminopyrazine in anhydrous methanol under a nitrogen atmosphere.

  • Add benzaldehyde and stir the mixture for 10 minutes at room temperature.

  • Add Sc(OTf)₃ to the flask.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following tables summarize the scope of the Groebke-Blackburn-Bienaymé reaction for the synthesis of various functionalized imidazo[1,2-a]pyrazines, showcasing the versatility of the three components.

Table 1: Scope of Aldehydes in the GBB Reaction with 2-Aminopyrazine and tert-Butyl Isocyanide

EntryAldehydeCatalyst (mol%)SolventTime (h)Yield (%)
1BenzaldehydeSc(OTf)₃ (10)MeOH2485
24-ChlorobenzaldehydeSc(OTf)₃ (10)MeOH2488
34-MethoxybenzaldehydeSc(OTf)₃ (10)MeOH2482
42-NaphthaldehydeSc(OTf)₃ (10)MeOH2475
5FurfuralAcetic Acid (20)MeOH1268

Table 2: Scope of Isocyanides in the GBB Reaction with 2-Aminopyrazine and Benzaldehyde

EntryIsocyanideCatalyst (mol%)SolventTime (h)Yield (%)
1tert-Butyl isocyanideSc(OTf)₃ (10)MeOH2485
2Cyclohexyl isocyanideSc(OTf)₃ (10)MeOH2481
3Benzyl isocyanideSc(OTf)₃ (10)MeOH2479
4Ethyl isocyanoacetateSc(OTf)₃ (10)MeOH3672

Table 3: Scope of 2-Aminopyrazines in the GBB Reaction with Benzaldehyde and tert-Butyl Isocyanide

Entry2-AminopyrazineCatalyst (mol%)SolventTime (h)Yield (%)
12-AminopyrazineSc(OTf)₃ (10)MeOH2485
22-Amino-5-chloropyrazineY(OTf)₃ (10)MeCN1278
32-Amino-3-methylpyrazineSc(OTf)₃ (10)MeOH3670
42,3-DiaminopyrazineY(OTf)₃ (10)MeCN1265[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of functionalized imidazo[1,2-a]pyrazines via the GBB reaction.

GBB_Workflow Start Start Reaction_Setup Reaction Setup: - 2-Aminopyrazine - Aldehyde - Solvent - Catalyst Start->Reaction_Setup Isocyanide_Addition Add Isocyanide Reaction_Setup->Isocyanide_Addition Reaction Stir at Desired Temperature Isocyanide_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Complete Purification Silica Gel Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A standard workflow for GBB synthesis and purification.

Applications in Drug Discovery

Functionalized imidazo[1,2-a]pyrazines synthesized via the GBB reaction have demonstrated significant potential in various therapeutic areas. Their structural similarity to purines allows them to interact with a variety of biological targets, particularly kinases. For instance, derivatives of this scaffold have been identified as potent inhibitors of protein kinases such as PI3K, mTOR, and Aurora kinases, which are crucial targets in oncology.[3] Furthermore, certain imidazo[1,2-a]pyrazines have shown promise as antimalarial agents.[2] The modularity of the GBB reaction enables the systematic exploration of structure-activity relationships (SAR), facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. This makes the GBB reaction a highly valuable methodology in the hit-to-lead and lead optimization phases of drug discovery.

References

Synthesis of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. The information is intended to guide researchers in medicinal chemistry, chemical biology, and drug discovery in developing novel anti-cancer therapeutics targeting Aurora kinases.

Introduction

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective Aurora kinase inhibitors. This document outlines the synthetic strategies to access this class of compounds and the biological assays to evaluate their activity.

Synthetic Routes and Strategies

The synthesis of the imidazo[1,2-a]pyrazine core is versatile, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR). A common and effective method involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-haloketone. Further functionalization can be achieved through subsequent reactions such as halogenation and cross-coupling reactions.

A notable efficient approach is a one-pot, three-component synthesis catalyzed by iodine, which involves the reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide.[1] This method offers a streamlined process for generating a library of diverse imidazo[1,2-a]pyrazine derivatives.

Data Presentation: Biological Activity of Representative Inhibitors

The following tables summarize the in vitro and cellular activity of selected imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

Table 1: In Vitro Aurora Kinase Inhibitory Activity

Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Reference
1j --[2]
10i --[2]

Note: Specific IC50 values for compounds 1j and 10i were not available in the provided search results, but they are highlighted as key compounds in the literature.[2]

Table 2: Cellular Activity of Representative Inhibitors

Compound IDCell LineCellular AssayIC50 (µM)Reference
10b Hep-2Anticancer20[1]
10b HepG2Anticancer18[1]
10b MCF-7Anticancer21[1]
10b A375Anticancer16[1]
12b Hep-2Anticancer11[1]
12b HepG2Anticancer13[1]
12b MCF-7Anticancer11[1]
12b A375Anticancer11[1]

Experimental Protocols

Protocol 1: General Synthesis of 2,6,8-Trisubstituted Imidazo[1,2-a]pyrazines

This protocol is a general procedure based on the synthetic scheme for creating a library of imidazo[1,2-a]pyrazine derivatives.[3]

Step 1: Synthesis of 8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine

  • To a solution of 2-amino-3-chloropyrazine (B41553) in an appropriate solvent (e.g., acetonitrile), add an equimolar amount of 2-bromo-1-(4-fluorophenyl)ethan-1-one.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine.

Step 2: Bromination at the 3-position

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane.

  • Add N-bromosuccinimide (NBS) in portions at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-bromo-8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine.

Step 3: Nucleophilic Substitution at the 8-position

  • In a sealed tube, dissolve the 3-bromo-8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine in a solvent such as acetonitrile.

  • Add the desired amine (e.g., morpholine) and a base like triethylamine.

  • Heat the mixture at an elevated temperature (e.g., 80 °C) overnight.

  • Cool the reaction, dilute with an organic solvent, and wash with water.

  • Purify the product by column chromatography to afford the 8-substituted-3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine.

Step 4: Suzuki Coupling at the 3-position

  • To a degassed mixture of the 8-substituted-3-bromo-imidazo[1,2-a]pyrazine, the desired boronic acid, and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent system like 1:1 dioxane/1 M aqueous sodium carbonate, add the reagents under an inert atmosphere.

  • Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 110 °C) for a designated time.

  • After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final compound by column chromatography to yield the desired 2,3,8-trisubstituted imidazo[1,2-a]pyrazine.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay (IC50 Determination)

This protocol describes a luminescent-based kinase assay to determine the IC50 values of the synthesized compounds.

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant Aurora A or Aurora B kinase, a suitable substrate (e.g., Kemptide), and the diluted test compounds in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add a kinase detection reagent that converts the generated ADP to ATP and produces a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell-Based Aurora B Inhibition Assay (Phospho-Histone H3)

This Western blot protocol assesses the inhibition of Aurora B kinase activity in a cellular context by measuring the phosphorylation of its substrate, Histone H3.

  • Seed a suitable cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system. A decrease in the phospho-Histone H3 signal indicates inhibition of Aurora B.

Visualizations

G cluster_0 Synthesis of Imidazo[1,2-a]pyrazine Core cluster_1 Functionalization 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Condensation->Imidazo[1,2-a]pyrazine Halogenation Halogenation Imidazo[1,2-a]pyrazine->Halogenation Cross-Coupling Cross-Coupling Halogenation->Cross-Coupling Substituted Inhibitor Substituted Inhibitor Cross-Coupling->Substituted Inhibitor G Aurora Kinase Aurora Kinase Phosphorylated Substrate Phosphorylated Substrate Aurora Kinase->Phosphorylated Substrate ATP -> ADP Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Aurora Kinase->Cell Cycle Arrest / Apoptosis ATP ATP Substrate Substrate Substrate->Phosphorylated Substrate Mitotic Progression Mitotic Progression Phosphorylated Substrate->Mitotic Progression Inhibitor Inhibitor Inhibitor->Aurora Kinase Inhibition Inhibitor->Cell Cycle Arrest / Apoptosis G Start Start Synthesize Library Synthesize Imidazo[1,2-a]pyrazine Library Start->Synthesize Library Biochemical Screen In Vitro Kinase Assay (IC50 vs Aurora A/B) Synthesize Library->Biochemical Screen Potent Hit Potent Hit? (IC50 < Threshold) Biochemical Screen->Potent Hit Cell-Based Assay Cellular Assay (e.g., p-H3 Western Blot) Potent Hit->Cell-Based Assay Yes Discard/Redesign Discard or Redesign Potent Hit->Discard/Redesign No Active in Cells Active in Cells? Cell-Based Assay->Active in Cells Lead Optimization Lead Optimization (SAR, ADME/Tox) Active in Cells->Lead Optimization Yes Active in Cells->Discard/Redesign No End End Lead Optimization->End

References

Design and Synthesis of Imidazo[1,2-a]pyrazine Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the design, synthesis, and evaluation of imidazo[1,2-a]pyrazine derivatives as promising anticancer agents. It includes detailed protocols for their synthesis and biological characterization, along with a summary of their activity and proposed mechanisms of action.

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] In recent years, derivatives of this scaffold have garnered significant attention as potential anticancer therapeutics due to their potent activity against various cancer cell lines.[2][3] These compounds have been shown to exert their effects through the modulation of critical cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. This document outlines the synthesis of these derivatives and detailed protocols for assessing their anticancer efficacy.

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives

The following tables summarize the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives against Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µM)Reference
10b Hep-2 (Laryngeal Carcinoma)20[2]
HepG2 (Hepatocellular Carcinoma)18[2]
MCF-7 (Breast Carcinoma)21[2]
A375 (Human Skin Cancer)16[2]
10i Hep-2>100[4]
HepG2>100[4]
MCF-7>100[4]
A375>100[4]
TB-25 HCT-116 (Colon Carcinoma)0.023[5][6]
Compound 3c MCF-76.66 (average)[7]
HCT-1166.66 (average)[7]
K562 (Chronic Myelogenous Leukemia)6.66 (average)[7]
Compound 1d HCT-11611.62 (average)[8][9]
K56211.62 (average)[8][9]
MCF-711.62 (average)[8][9]

Note: The activity of these compounds against non-cancerous cell lines (e.g., Vero) has also been evaluated to assess their selectivity. For instance, compound 10b showed an IC50 of 76 µM against Vero cells, suggesting some level of selectivity for cancer cells.[2]

Table 2: Mechanistic Insights - Inhibition of Specific Molecular Targets.

CompoundTargetIC50 (nM)Reference
Compound 42 PI3Kα0.06[10]
mTOR3.12[10]
Compound 3c CDK9160[7]
Compound 1d CDK9180[8]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol describes a one-pot, three-component reaction catalyzed by iodine for the synthesis of imidazo[1,2-a]pyrazine derivatives.[2][11]

Materials:

Procedure:

  • To a solution of aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in the chosen solvent (10 mL) in a round bottom flask, add tert-butyl isocyanide (1.0 mmol).

  • Add iodine (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired imidazo[1,2-a]pyrazine derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

G A Aryl Aldehyde E One-pot Reaction (Room Temperature) A->E B 2-Aminopyrazine B->E C tert-butyl isocyanide C->E D Iodine (Catalyst) D->E F Imidazo[1,2-a]pyrazine Derivative E->F

General workflow for the synthesis of Imidazo[1,2-a]pyrazine derivatives.
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized imidazo[1,2-a]pyrazine derivatives on cancer cells.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyrazine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in the complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of imidazo[1,2-a]pyrazine compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyrazine compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the imidazo[1,2-a]pyrazine compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Proposed Mechanisms of Action

Imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway that is frequently hyperactivated in cancer.[10][12] Inhibition of PI3K leads to the downstream suppression of Akt and mTOR, resulting in decreased cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Imidazo[1,2-a]pyrazine Derivative Compound->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of Tubulin Polymerization

Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[5][6][13] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->Tubulin Compound Imidazo[1,2-a]pyrazine Derivative Compound->Polymerization Inhibits Apoptosis Apoptosis G2M_Arrest->Apoptosis

Disruption of microtubule dynamics by inhibiting tubulin polymerization.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Some novel imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7][8] CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

G CDK9 CDK9/Cyclin T1 Complex RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates & Activates Transcription Gene Transcription (e.g., anti-apoptotic genes) RNAPII->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Suppresses Compound Imidazo[1,2-a]pyrazine Derivative Compound->CDK9 Inhibits

Inhibition of CDK9-mediated transcription.

Conclusion

Imidazo[1,2-a]pyrazine derivatives represent a promising class of anticancer agents with diverse mechanisms of action. The synthetic protocols and biological evaluation methods detailed in this document provide a framework for the further development and optimization of these compounds as potential cancer therapeutics. Future research should focus on improving their potency, selectivity, and pharmacokinetic properties to advance them into clinical development.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrazine-Based Fluorescent Probes in Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of imidazo[1,2-a]pyrazine-based fluorescent probes for the detection of various metal ions. The unique photophysical properties of the imidazo[1,2-a]pyrazine scaffold make it an excellent platform for the development of sensitive and selective chemosensors.

Introduction

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and favorable fluorescence properties. Their rigid, planar structure and electron-rich nature make them suitable fluorophores for the design of "turn-on" or "turn-off" fluorescent probes. The core structure can be readily functionalized with specific ion-binding moieties (chelators) to achieve high selectivity for target ions. The interaction of the target ion with the chelating unit modulates the electronic properties of the imidazo[1,2-a]pyrazine core, leading to a detectable change in fluorescence intensity or wavelength. Common signaling mechanisms include Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Photoinduced Electron Transfer (PET).

Data Presentation: Performance of Imidazo-Based Fluorescent Probes

The following table summarizes the performance of selected imidazo[1,2-a]pyrazine and structurally related imidazo[1,2-a]pyridine-based fluorescent probes for the detection of various metal ions.

Probe Name/ScaffoldTarget IonSensing MechanismLimit of Detection (LOD)Solvent SystemReference
Imidazo[1,2-a]pyridine (B132010) derivative (L1)Zn²⁺ICT6.8 x 10⁻⁸ MC₂H₅OH-H₂O (9:1, v/v)[1][2]
Fused Isoindole-Imidazole derivative (IIED)Zn²⁺Turn-on0.073 µMHEPES buffer:DMSO (3:7)
Pyrazine derivative (1)Al³⁺CHEF1.0 x 10⁻⁷ MEthanol[3]
2-Acetylpyrazine hydrazone derivativeAl³⁺PET and CHEF1.0 x 10⁻⁷ MNot specified
Fused Imidazo[1,2-a]pyridine derivative (5)Fe³⁺Turn-on4.0 ppbAqueous-alcoholic media[4]
Fused Imidazo[1,2-a]pyridine derivative (5)Hg²⁺Turn-off1.0 ppbAqueous-alcoholic media[4]

Signaling Pathways and Experimental Workflows

The interaction of an imidazo[1,2-a]pyrazine-based probe with a target ion and the subsequent signal generation can be visualized as follows. The experimental workflow for a typical fluorescence titration experiment is also outlined.

General Signaling Pathway for Ion Detection Probe Imidazo[1,2-a]pyrazine Probe (Low/No Fluorescence) Complex Probe-Ion Complex (High Fluorescence - 'Turn-on') Probe->Complex Chelation Ion Target Metal Ion Ion->Complex

Caption: General "turn-on" signaling pathway.

Experimental Workflow for Fluorescence Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) Add_Probe Add Probe to Cuvette (Final conc. e.g., 10 µM) Stock_Probe->Add_Probe Stock_Ion Prepare Ion Stock Solution (e.g., 10 mM in H₂O) Titration Titrate with Ion Solution Stock_Ion->Titration Buffer Prepare Buffer Solution (e.g., HEPES) Buffer->Add_Probe Initial_Scan Record Initial Fluorescence Spectrum Add_Probe->Initial_Scan Initial_Scan->Titration Scan_Again Record Spectrum After Each Addition Titration->Scan_Again Repeat Plot Plot Fluorescence vs. [Ion] Scan_Again->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD

References

Application Notes and Protocols for the N-arylation of Imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of the imidazo[1,2-a]pyrazine scaffold, a crucial heterocyclic motif in medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed (Buchwald-Hartwig type) and copper-catalyzed (Ullmann type) cross-coupling reactions, offering versatile strategies for the synthesis of N-arylated imidazo[1,2-a]pyrazine derivatives.

Application Notes

The N-arylation of imidazo[1,2-a]pyrazines is a fundamental transformation in the development of novel therapeutic agents. This structural modification allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of aryl and heteroaryl substituents at the nitrogen atom of the imidazole (B134444) ring. These derivatives have shown potential in various therapeutic areas, including as kinase inhibitors and antibacterial agents.[1]

Choosing the Right Protocol:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally high yields.[1][2] The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this reaction.[3][4][5] It is particularly effective for coupling a wide variety of aryl halides (chlorides, bromides, and iodides) with the imidazo[1,2-a]pyrazine core.[3][4]

  • Copper-Catalyzed Ullmann Condensation: This classical method has been significantly improved with the development of new ligand systems, allowing for milder reaction conditions than traditionally required.[6][7][8] It is a cost-effective alternative to palladium catalysis, particularly for the coupling of aryl iodides and bromides.[6][8] Diamine and phenanthroline-based ligands have been shown to be effective in promoting these reactions.[6][7]

  • Metal-Free Approaches: While less common for direct N-arylation of this specific scaffold, metal-free methods are an emerging area of interest due to their environmental benefits.[9][10][11][12][13] These methods often utilize alternative activation strategies, such as photochemical conditions or the use of hypervalent iodine reagents.[10][11]

Key Considerations for Successful N-arylation:

  • Regioselectivity: The N-arylation of imidazo[1,2-a]pyrazine can potentially occur at different nitrogen atoms. However, the protocols described herein are designed to be highly selective for the N1 position of the imidazole ring.

  • Substrate Scope: The electronic and steric properties of both the imidazo[1,2-a]pyrazine and the aryl halide can influence the reaction outcome. Electron-deficient aryl halides are often more reactive, while sterically hindered substrates may require more forcing conditions or specific ligand systems.

  • Reaction Conditions: Optimization of the catalyst, ligand, base, solvent, and temperature is critical for achieving high yields and minimizing side reactions. The protocols provided below offer well-established starting points for this optimization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Type)

This protocol is adapted from procedures for the N-arylation of related imidazo-fused heterocycles and is a general method for the synthesis of N-aryl imidazo[1,2-a]pyrazines.[1]

Materials:

  • Substituted Imidazo[1,2-a]pyrazine

  • Aryl halide (bromide or iodide)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the imidazo[1,2-a]pyrazine (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and DavePhos (0.06 mmol, 6 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated imidazo[1,2-a]pyrazine.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Type)

This protocol is a general procedure for the copper-catalyzed N-arylation of imidazo[1,2-a]pyrazines, adapted from established methods for other N-heterocycles.[6][7][8]

Materials:

  • Substituted Imidazo[1,2-a]pyrazine

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-dimethyl-1,2-cyclohexanediamine (or other suitable diamine ligand)

  • Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane or DMF

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), the imidazo[1,2-a]pyrazine (1.0 mmol), and the aryl halide (1.2 mmol).

  • Add the diamine ligand (0.1 mmol, 10 mol%) and the base (K₃PO₄ or K₂CO₃, 2.0 mmol).

  • Add anhydrous dioxane or DMF (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 110-130 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Data Presentation

The following tables summarize representative yields for the N-arylation of imidazo[1,2-a]pyrazine and related heterocycles under different catalytic systems.

Table 1: Palladium-Catalyzed N-arylation of 8-chloroimidazo[1,2-a]pyrazines [1]

EntryImidazo[1,2-a]pyrazineAryl HalideProductYield (%)
12-phenyl-8-chloro4-toluenesulfonamide8-(4-toluenesulfonamido)-2-phenyl95
23-phenyl-8-chloro4-toluenesulfonamide8-(4-toluenesulfonamido)-3-phenyl85
32-(4-methoxyphenyl)-8-chloro4-toluenesulfonamide8-(4-toluenesulfonamido)-2-(4-methoxyphenyl)78

Table 2: Copper-Catalyzed N-arylation of Imidazoles with Aryl Halides

Note: Data for imidazo[1,2-a]pyrazine is limited; this table presents data for the closely related imidazole core to demonstrate the general applicability of the method.[7][8]

EntryImidazoleAryl HalideLigandBaseSolventTemp (°C)Yield (%)
1Imidazole4-Iodotoluene4,7-dimethoxy-1,10-phenanthrolineK₂CO₃Dioxane11092
2Imidazole4-Bromotoluene4,7-dimethoxy-1,10-phenanthrolineK₂CO₃Dioxane11085
3Benzimidazole4-IodotolueneN,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane11094
4Benzimidazole4-BromotolueneN,N'-dimethyl-1,2-cyclohexanediamineK₃PO₄Dioxane11088

Mandatory Visualization

Palladium_Catalyzed_N_arylation_Workflow Start Start Preparation Prepare Schlenk Tube (under inert atmosphere) Start->Preparation Reagents Add: - Imidazo[1,2-a]pyrazine - Aryl Halide - Pd2(dba)3 - DavePhos - NaOtBu - Toluene Preparation->Reagents Reaction Heat Reaction (100-110 °C, 12-24 h) Reagents->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite Reaction->Workup Purification Purification: - Concentrate Filtrate - Column Chromatography Workup->Purification Product N-arylated Imidazo[1,2-a]pyrazine Purification->Product

Caption: Workflow for Palladium-Catalyzed N-arylation.

Copper_Catalyzed_N_arylation_Workflow Start Start Preparation Prepare Schlenk Tube (under inert atmosphere) Start->Preparation Reagents Add: - Imidazo[1,2-a]pyrazine - Aryl Halide - CuI - Diamine Ligand - Base (K3PO4/K2CO3) - Dioxane/DMF Preparation->Reagents Reaction Heat Reaction (110-130 °C, 24-48 h) Reagents->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc/Water - Extraction Reaction->Workup Purification Purification: - Dry & Concentrate - Column Chromatography Workup->Purification Product N-arylated Imidazo[1,2-a]pyrazine Purification->Product

Caption: Workflow for Copper-Catalyzed N-arylation.

References

Application Notes and Protocols: Harnessing Bioorthogonal Chemistry for Advanced Studies of Imidazo[1,2-a]pyrazine-Based Bioluminescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyrazine derivatives, most notably coelenterazine (B1669285) and its analogs, are the cornerstone of many bioluminescent reporter systems used in biological research.[1][2][3] These luciferins, when oxidized by specific luciferases such as those from Renilla, Gaussia, and Oplophorus, produce light that can be used to monitor a wide array of biological processes in real-time.[1][2][3] Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful toolkit to precisely study, modify, and control these bioluminescent systems.[4]

This document provides detailed application notes and protocols on how to leverage bioorthogonal chemistry, particularly tetrazine ligation, for the advanced study and application of Imidazo[1,2-a]pyrazine-based bioluminescence. By incorporating bioorthogonal handles into the luciferase enzyme, researchers can achieve site-specific labeling for various applications, including enzyme immobilization, targeted delivery, and the creation of novel biosensors.

Core Concepts: Bioorthogonal Chemistry and Bioluminescence Synergy

Bioorthogonal chemistry enables the specific covalent modification of biomolecules in their native environment. This is typically a two-step process:

  • Introduction of a bioorthogonal handle: A unique functional group, the "chemical reporter," is incorporated into the target biomolecule (e.g., a luciferase). This can be achieved through genetic encoding of unnatural amino acids or metabolic labeling.

  • Bioorthogonal ligation: A probe molecule containing a complementary functional group is introduced, which then selectively reacts with the chemical reporter.

The synergy between bioorthogonal chemistry and Imidazo[1,2-a]pyrazine-based bioluminescence opens up new avenues for research and development. By specifically labeling the luciferase enzyme, one can:

  • Track luciferase expression and localization with unprecedented precision using fluorescent probes.

  • Develop targeted bioluminescent probes by attaching targeting ligands (e.g., antibodies, small molecules) to the luciferase.

  • Create novel biosensors where the bioluminescent signal is modulated by the binding of an analyte to a probe conjugated to the luciferase.

  • Improve the stability and performance of luciferases by conjugating them to polymers or surfaces.

Data Presentation: Key Bioorthogonal Reactions

The choice of bioorthogonal reaction is critical and depends on factors such as reaction kinetics, the stability of the reactants, and the specific application. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, often referred to as tetrazine ligation, is particularly well-suited for in vivo applications due to its exceptionally fast reaction rates and high specificity.[5][6][7][8]

Bioorthogonal ReactionDienophile/Functional GroupDiene/Functional GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Tetrazine Ligation (IEDDA) trans-Cyclooctene (B1233481) (TCO)Tetrazine (Tz)~10³ - 10⁶Extremely fast kinetics, high specificity, suitable for in vivo applications.[7][9]
NorborneneTetrazine (Tz)~1 - 10²Good reactivity, readily available reagents.
Bicyclononyne (BCN)Tetrazine (Tz)~10²Good balance of stability and reactivity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (e.g., DIBO, BCN)Azide~10⁻³ - 1Copper-free click chemistry, widely used for cellular labeling.[4]
Staudinger Ligation AzideTriarylphosphine~10⁻³The first bioorthogonal reaction, now less common due to slower kinetics.[4][10]

Experimental Protocols

Protocol 1: Site-Specific Labeling of Luciferase via Genetic Code Expansion and Tetrazine Ligation

This protocol describes the site-specific incorporation of a trans-cyclooctene (TCO)-containing unnatural amino acid into a luciferase of interest and its subsequent labeling with a tetrazine-functionalized probe.

Materials:

  • Expression plasmid for the luciferase of interest with an amber codon (TAG) introduced at the desired labeling site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the TCO-lysine (TCOK).

  • E. coli expression strain (e.g., BL21(DE3)).

  • TCOK (e.g., from a commercial supplier).

  • Tetrazine-functionalized probe (e.g., Tetrazine-PEG-Fluorophore).

  • LB medium and appropriate antibiotics.

  • IPTG for protein expression induction.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., BugBuster).

  • Ni-NTA resin for His-tagged protein purification.

  • SDS-PAGE analysis reagents.

Methodology:

  • Co-transformation: Co-transform the E. coli expression strain with the luciferase expression plasmid and the synthetase/tRNA plasmid.

  • Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotics and TCOK (final concentration 1 mM) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (final concentration 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells according to the manufacturer's protocol.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged luciferase from the supernatant using Ni-NTA affinity chromatography.

  • Tetrazine Ligation:

    • To the purified TCO-containing luciferase in PBS, add the tetrazine-functionalized probe at a 5-10 fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Analysis:

    • Confirm the successful labeling by SDS-PAGE. The labeled luciferase will show a shift in molecular weight corresponding to the mass of the attached probe.

    • Analyze the fluorescence of the labeled protein using a fluorometer or fluorescence microscopy to confirm the presence of the fluorophore.

    • Perform a bioluminescence assay to ensure that the labeling process has not significantly impacted the luciferase activity.

Protocol 2: Metabolic Labeling of Luciferase with a Bioorthogonal Reporter

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, azidohomoalanine (AHA), into a luciferase and its subsequent labeling via SPAAC.

Materials:

  • Mammalian cell line expressing the luciferase of interest.

  • Cell culture medium (e.g., DMEM).

  • Methionine-free DMEM.

  • Azidohomoalanine (AHA).

  • Cyclooctyne-functionalized probe (e.g., DBCO-Fluorophore).

  • Cell lysis buffer.

  • PBS.

  • SDS-PAGE analysis reagents.

Methodology:

  • Metabolic Labeling:

    • Culture the mammalian cells expressing the luciferase in standard DMEM.

    • When the cells reach the desired confluency, replace the medium with methionine-free DMEM and incubate for 1 hour to deplete intracellular methionine.

    • Replace the medium with methionine-free DMEM supplemented with AHA (final concentration 50-100 µM) and culture for 4-24 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the cell lysate containing the AHA-labeled luciferase, add the cyclooctyne-functionalized probe (final concentration 10-50 µM).

    • Incubate the reaction at room temperature for 1-4 hours.

  • Analysis:

    • Analyze the labeled proteins in the lysate by SDS-PAGE and in-gel fluorescence scanning.

    • Perform a western blot using an anti-luciferase antibody to confirm the identity of the labeled protein.

    • Conduct a bioluminescence assay on the lysate to assess the activity of the labeled luciferase.

Mandatory Visualization

experimental_workflow_gce cluster_step1 Step 1: Genetic Code Expansion cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation cotransformation Co-transformation of E. coli with Luciferase (TAG) and Synthetase/tRNA plasmids expression Protein Expression in presence of TCOK cotransformation->expression Growth lysis Cell Lysis expression->lysis Harvest purification Ni-NTA Affinity Chromatography lysis->purification ligation Incubation with Tetrazine-Probe purification->ligation Purified TCO-Luciferase analysis Analysis (SDS-PAGE, Fluorescence, Bioluminescence Assay) ligation->analysis

Caption: Workflow for site-specific labeling of luciferase via Genetic Code Expansion.

signaling_pathway_bioluminescence cluster_labeling Bioorthogonal Labeling cluster_bioluminescence Bioluminescent Reaction luciferase Luciferase-TCO labeled_luciferase Labeled Luciferase luciferase->labeled_luciferase Tetrazine Ligation tz_probe Tetrazine-Probe tz_probe->labeled_luciferase light Light Emission labeled_luciferase->light Catalysis luciferin Imidazo[1,2-a]pyrazine (e.g., Coelenterazine) luciferin->light oxygen O₂ oxygen->light oxidized_luciferin Oxidized Product + CO₂ light->oxidized_luciferin

References

Troubleshooting & Optimization

"troubleshooting low yields in Groebke-Blackburn-Bienaymé reaction"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Groebke-Blackburn-Bienaymé (GBB) reaction.

Section 1: General Troubleshooting

Q1: My GBB reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?

When troubleshooting a low-yield GBB reaction, a systematic approach is crucial. The reaction is sensitive to the electronic and steric properties of all three components, the choice of catalyst, and the solvent system.

Initial Checklist:

  • Reagent Purity: Ensure the aldehyde, amine, and isocyanide are pure. Aldehydes are prone to oxidation, and isocyanides can degrade upon storage.

  • Reaction Conditions: Verify the reaction temperature, concentration, and atmosphere. The GBB reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Catalyst Activity: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids are used, and their effectiveness can be substrate-dependent.[1] Ensure the catalyst is active and not poisoned.

  • Solvent Choice: The solvent is not merely an inert medium in the GBB reaction. Protic solvents like methanol (B129727) can participate in the mechanism and act as co-catalysts, significantly accelerating key steps.[2][3]

  • Side Reactions: Be aware of potential side reactions, such as the Ugi four-component reaction, especially when using aliphatic aldehydes and carboxylic acid catalysts.[4][5]

Below is a general workflow to diagnose and address low yields.

GBB_Troubleshooting_Workflow start Low GBB Reaction Yield check_reagents Step 1: Verify Reagent Quality - Purity of Amine, Aldehyde, Isocyanide - Aldehyde Oxidation? - Isocyanide Degradation? start->check_reagents check_catalyst Step 2: Evaluate Catalyst System - Correct Catalyst? (Lewis vs. Brønsted) - Optimal Concentration? - Catalyst Deactivated? check_reagents->check_catalyst Reagents OK check_conditions Step 3: Assess Reaction Conditions - Anhydrous / Inert? - Optimal Solvent? - Correct Temperature & Concentration? check_catalyst->check_conditions Catalyst OK analyze_byproducts Step 4: Analyze Byproducts - LC-MS / NMR of crude mixture - Identify side products (e.g., Ugi, Schiff base adducts) check_conditions->analyze_byproducts Conditions OK optimization Step 5: Systematic Optimization - Screen Catalysts - Screen Solvents - Vary Stoichiometry & Temperature analyze_byproducts->optimization Problem Identified success Improved Yield optimization->success

Caption: A general workflow for troubleshooting low yields in the GBB reaction.

Section 2: Reactant-Specific Issues

Q2: How does the choice of aldehyde component impact the reaction yield?

The aldehyde's structure is a critical determinant of success. Both electronic effects and steric hindrance play significant roles.

  • Electronic Effects: Aldehydes bearing electron-withdrawing groups tend to give good results.[5] Conversely, aliphatic aldehydes have shown higher variability in yields (50-98%) and are more prone to forming Ugi side products.[5]

  • Steric Hindrance: While a wide range of aldehydes are tolerated, extreme steric bulk near the carbonyl group can hinder the initial imine formation, reducing the overall reaction rate and yield.[6]

  • Side Reactions: Certain aliphatic aldehydes, such as cyclopentanecarbaldehyde (B151901) and 3-methylbutanal, have been shown to yield significant amounts of Ugi products alongside the desired GBB product, particularly when acetic acid is used as the catalyst.[4]

Q3: My amine component seems unreactive. What are the common problems?

The amine component, typically a cyclic amidine like 2-aminopyridine (B139424) or 2-aminothiazole, must be sufficiently nucleophilic to participate in the reaction.

  • Reduced Nucleophilicity: Electron-withdrawing groups on the amino-heterocycle can significantly decrease its nucleophilicity, leading to reaction failure.[7] Similarly, electron-poor aminoazoles may give low yields.[8][9]

  • Regioisomer Formation: With unsymmetrical amidines, there is a possibility of forming two different regioisomers, which can complicate purification and lower the yield of the desired product.[10]

Q4: Are there any common issues associated with the isocyanide component?

The isocyanide is a highly reactive component, but its structure can still influence the reaction outcome.

  • Steric Effects: While many isocyanides are tolerated, bulky isocyanides such as tert-butyl isocyanide can sometimes lead to lower yields compared to less hindered ones like cyclohexyl isocyanide, due to steric hindrance during the cycloaddition step.[1][6]

  • Reactivity: Aromatic isocyanides have been reported to be less reactive in some multicomponent reactions, which could potentially impact GBB yields.[11]

  • Stability: Isocyanides can have an unpleasant odor and may degrade over time, especially if not stored properly. It is advisable to use fresh or recently purified isocyanides.

Section 3: Catalyst and Reaction Conditions

Q5: Which catalyst should I choose for my GBB reaction, and what is the optimal loading?

The GBB reaction is typically acid-catalyzed. The choice between a Lewis acid and a Brønsted acid can depend on the specific substrates. Over 46 different catalytic systems have been reported.[5][7]

  • Common Catalysts:

    • Lewis Acids: Sc(OTf)₃ is the most widely used and often most active Lewis acid catalyst.[5] Others like Yb(OTf)₃, InCl₃, Gd(OTf)₃, and Bi(OTf)₃ are also effective.[7][8]

    • Brønsted Acids: Acetic acid (AcOH), p-toluenesulfonic acid (p-TsOH), and trifluoroacetic acid (TFA) are commonly employed.[2][4][7]

  • Catalyst Loading: Typical catalyst loading ranges from 5 mol% to 30 mol%.[5][7] For DNA-encoded library synthesis, higher equivalents (e.g., 30 eq of AcOH) have been used to drive the reaction to completion under dilute conditions.[4]

Table 1: Comparison of Common Catalysts for the GBB Reaction

Catalyst TypeExamplesTypical LoadingNotes
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, InCl₃, Gd(OTf)₃5 - 20 mol%Sc(OTf)₃ is often the most active.[5][8] Gd(OTf)₃ is a cheaper, effective alternative.[8]
Brønsted Acids AcOH, p-TsOH, TFA, HClO₄20 - 30 mol%Effective and inexpensive. Choice can influence side product formation (e.g., AcOH can promote Ugi reaction).[4][7]
Ionic Liquids 1-(butyl-4-sulfonic)-3-methylimidazolium20 mol%Can serve as both solvent and catalyst and may be reusable.[7]
Heterogeneous Montmorillonite K-10 Clay---Allows for easier purification and catalyst recovery.[6]
Q6: How can I optimize reaction conditions like solvent, temperature, and concentration to improve my yield?

Optimizing these parameters is key to suppressing side reactions and increasing the rate of product formation.

  • Solvent: The choice of solvent is critical. Alcohols, particularly methanol, are frequently used because they can act as co-catalysts and accelerate the reaction.[2][3] In cases where side reactions involving the solvent (e.g., addition to the Schiff base intermediate) are an issue, a less nucleophilic solvent like trifluoroethanol (TFE) can be beneficial.[6][9] For DNA-encoded libraries, co-solvent systems like H₂O/DMSO are used.[4]

  • Temperature: Reaction temperatures vary widely, from room temperature to 160 °C.[2][6] Microwave heating is often employed to shorten reaction times and improve yields, typically at temperatures around 150 °C.[6][8]

  • Concentration & Stoichiometry: Increasing the concentration of reactants can improve yields. In some protocols, using a large excess of the aldehyde and isocyanide components (e.g., up to 500 equivalents in DNA-encoded library synthesis) was necessary to achieve high conversion.[4] Adding a dehydrating agent like trimethyl orthoformate can also improve yields by favoring the formation of the key imine intermediate.[12]

Experimental Protocol: General Procedure for GBB Reaction Optimization

This protocol outlines a general method for synthesizing an imidazo[1,2-a]pyridine (B132010) and can be adapted for troubleshooting.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., methanol, ethanol, or acetonitrile, approx. 0.2 M).

  • Catalyst Addition: Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol% or p-TsOH, 20 mol%).

  • Aldehyde Addition: Add the aldehyde (1.0 - 1.2 eq) to the mixture.

  • Isocyanide Addition: Add the isocyanide (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Seal the vial (e.g., with a septum under an inert atmosphere) and stir at the desired temperature (e.g., room temperature, 60 °C, or under microwave irradiation at 150 °C) for the specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by an alternative method like salt formation and crystallization.[12]

Section 4: Side Reactions and Purification

Q7: I am observing a major byproduct. What are the most common side reactions in the GBB reaction?

Several side reactions can compete with the desired GBB pathway, leading to low yields and complex product mixtures.

  • Ugi Reaction: When a carboxylic acid (like acetic acid) is used as the catalyst, it can be incorporated into the product via a competing Ugi four-component reaction pathway. This is particularly problematic with certain aliphatic aldehydes.[4][5]

  • Solvent Adducts: Nucleophilic solvents, especially methanol, can add to the reactive Schiff base (imine) intermediate. This side reaction can be suppressed by using a less nucleophilic solvent like trifluoroethanol.[6][8]

The diagram below illustrates the GBB reaction mechanism and a key competing side reaction.

GBB_Mechanism_Side_Reaction cluster_main Groebke-Blackburn-Bienaymé (GBB) Pathway cluster_side Ugi Side Reaction Pathway reactants Amine + Aldehyde imine Schiff Base (Imine Intermediate) reactants->imine - H₂O (Acid Catalyzed) nitrilium Nitrilium Intermediate imine->nitrilium + Isocyanide ugi_product Ugi Product (Incorporates Catalyst) imine->ugi_product + Isocyanide + Carboxylic Acid (e.g., AcOH catalyst) solvent_adduct Solvent Adduct (Side Product) imine->solvent_adduct + Nucleophilic Solvent (e.g., MeOH) cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular [4+1] Cycloaddition product GBB Product (Imidazo[1,2-a]heterocycle) cyclized->product Aromatization (1,3-H Shift)

Caption: The GBB reaction mechanism and common competing side reaction pathways.

Q8: Purification of my GBB product is difficult. What strategies can I use?

While flash column chromatography is standard, it can be labor-intensive. Alternative methods have been developed, particularly for larger-scale synthesis.

  • Salt Formation: For basic GBB products, forming a salt can be a highly effective method for purification. One industrial process describes the formation of a sulfate (B86663) salt to isolate the product in high purity, avoiding the need for chromatography.[12]

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Solid-Phase Synthesis: For library synthesis, performing the GBB reaction on a solid support can simplify purification, as excess reagents and soluble byproducts can be washed away before cleaving the final product from the resin.[11]

References

"optimization of reaction conditions for Imidazo(1,2-a)pyrazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo(1,2-a)pyrazines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo(1,2-a)pyrazines, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in imidazo(1,2-a)pyrazine synthesis can arise from several factors. Consider the following troubleshooting steps:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature is critical and can significantly impact the yield. A systematic optimization of these parameters is recommended. For instance, in palladium-catalyzed couplings, screening different phosphine (B1218219) ligands like XantPhos or Me₄tBu-XPhos can be beneficial.[1] Similarly, for iodine-catalyzed reactions, varying the catalyst loading can improve outcomes.[1]

  • Incomplete Reaction: The condensation or cyclization may not be proceeding to completion. Try extending the reaction time or moderately increasing the temperature.[2] Ensure efficient stirring to improve reaction kinetics.

  • Purity of Starting Materials: Impurities in the initial reactants, such as 2-aminopyrazines and α-haloketones, can lead to unwanted side reactions and byproducts, thereby reducing the yield of the desired product.[3] It is advisable to purify starting materials through recrystallization or chromatography if their purity is questionable.[1]

  • Moisture and Atmosphere: Some reactions are sensitive to moisture and atmospheric oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the degradation of reagents and intermediates.[1]

Question: I am observing the formation of significant side products. How can I minimize them?

Answer: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity towards the desired this compound:

  • Reaction Temperature: In some cases, running the reaction at a lower temperature can increase selectivity by disfavoring the activation energy barrier for the formation of side products. Conversely, for some reactions, a higher temperature might be necessary to favor the desired product over a kinetically favored but undesired product.

  • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. For multi-component reactions, a stepwise addition of reactants might be beneficial in controlling the formation of intermediates and minimizing side reactions.

  • Catalyst and Ligand Selection: In catalyzed reactions, the choice of catalyst and, if applicable, the ligand can significantly influence the regioselectivity and chemoselectivity of the reaction.[1] For instance, bulky ligands on a metal catalyst can sterically hinder certain reaction pathways, leading to a more specific product formation.

Question: The purification of my final product is proving difficult. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product and any unreacted starting materials or byproducts. Consider the following purification techniques:

  • Column Chromatography: This is one of the most effective methods for purifying imidazo(1,2-a)pyrazines. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation on a silica (B1680970) gel column.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Acid-Base Extraction: The basic nitrogen atoms in the this compound core can be protonated. An acid-base extraction can be employed to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is back-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo(1,2-a)pyrazines?

A1: Several synthetic methods have been developed for the synthesis of imidazo(1,2-a)pyrazines. The most traditional and widely used approach involves the condensation reaction of a 2-aminopyrazine (B29847) with an α-haloketone.[4] Other notable methods include:

  • Iodine-catalyzed three-component reactions: This method involves the one-pot reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide, catalyzed by molecular iodine.[5][6] This approach is advantageous due to its operational simplicity and the use of a cost-effective and environmentally benign catalyst.[5][6]

  • Palladium-catalyzed cross-coupling reactions: These methods offer a versatile approach to construct the this compound core through intramolecular C-N bond formation.[7]

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and often leads to improved yields compared to conventional heating methods.[4]

Q2: How do I choose the optimal solvent for my reaction?

A2: The choice of solvent is crucial and depends on the specific reaction. For instance, in iodine-catalyzed multicomponent reactions, ethanol (B145695) has been reported to provide excellent yields.[1] For palladium-catalyzed reactions, solvents like tert-butanol (B103910) or mixtures of 1,4-dioxane (B91453) and tert-amyl alcohol have proven effective.[1] It is often necessary to screen a range of solvents, from polar aprotic (e.g., DMF, DMSO, acetonitrile) to nonpolar (e.g., toluene, dioxane), to identify the optimal medium for your specific substrates and reaction conditions.

Q3: Are there any specific safety precautions I should take when synthesizing imidazo(1,2-a)pyrazines?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used, such as α-haloketones, are lachrymatory and should be handled in a well-ventilated fume hood. Reactions under pressure or at high temperatures should be conducted behind a blast shield. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for the synthesis of this compound and related structures.

Table 1: Optimization of an Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines [8]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-EthanolRoom Temp.12No Reaction
2I₂ (5)EthanolRoom Temp.685
3I₂ (10)EthanolRoom Temp.685
4I₂ (5)MethanolRoom Temp.870
5I₂ (5)WaterRoom Temp.12Trace
6I₂ (5)AcetonitrileRoom Temp.1065
7I₂ (5)DichloromethaneRoom Temp.1050
8I₂ (5)TolueneRoom Temp.1240

Table 2: Optimization of a Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines [7]

EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuCl₂K₂CO₃Toluene804<10
2FeCl₂K₂CO₃Toluene80430
3Pd(OAc)₂K₂CO₃Toluene80475
4PdCl₂K₂CO₃Toluene80480
5ZnCl₂K₂CO₃Toluene80425
6SnCl₂K₂CO₃Toluene80415
7PdCl₂Cs₂CO₃Toluene80470
8PdCl₂K₃PO₄Toluene80465
9PdCl₂K₂CO₃Dioxane80460
10PdCl₂K₂CO₃DMF80450

Experimental Protocols

1. General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines [5][6]

To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in ethanol (5 mL) was added tert-butyl isocyanide (1.2 mmol) and iodine (5 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC monitoring. Upon completion, the solvent was evaporated under reduced pressure. The residue was then diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

2. General Procedure for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines [4]

A mixture of the 2-aminopyrazine (1 mmol), the appropriate α-bromoketone (1 mmol), and a 1:1 mixture of H₂O-IPA (isopropyl alcohol) (4 mL) was placed in a microwave tube. The reaction mixture was subjected to microwave irradiation at 100 °C for 10-15 minutes. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature. The precipitated solid was filtered, washed with water, and dried to afford the pure product. If no solid precipitated, the reaction mixture was extracted with ethyl acetate, the organic layer was dried over anhydrous Na₂SO₄, and the solvent was evaporated to give the crude product, which was then purified by column chromatography.

Visualizations

experimental_workflow reagents Reagents: - 2-Aminopyrazine - α-Haloketone or  Aldehyde + Isocyanide reaction_setup Reaction Setup: - Solvent Selection - Catalyst Addition - Inert Atmosphere reagents->reaction_setup reaction Reaction: - Thermal Heating or  Microwave Irradiation - Monitor by TLC reaction_setup->reaction workup Workup: - Quenching - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the synthesis of Imidazo(1,2-a)pyrazines.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_completion Check for Reaction Completion start->check_completion sub_purity Purify Starting Materials (Recrystallization/Chromatography) check_purity->sub_purity sub_optimize Screen: - Catalysts/Ligands - Solvents - Temperature - Base optimize_conditions->sub_optimize sub_completion Increase Reaction Time or Temperature Moderately check_completion->sub_completion end Improved Yield sub_purity->end sub_optimize->end sub_completion->end

Caption: A troubleshooting flowchart for addressing low reaction yields in this compound synthesis.

References

"common side products in the synthesis of Imidazo(1,2-a)pyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo(1,2-a)pyrazines. Our goal is to help you identify and resolve common issues related to the formation of side products in your experiments.

Troubleshooting Guide: Common Side Products

This section addresses specific problems you might encounter during the synthesis of Imidazo(1,2-a)pyrazines, focusing on the identification and mitigation of common side products.

Question 1: My reaction is producing a mixture of regioisomers (2- and 3-substituted). How can I control the regioselectivity?

Answer: The formation of 2- and 3-substituted Imidazo(1,2-a)pyrazine regioisomers is a common challenge, particularly in classical condensation reactions between 2-aminopyrazines and α-haloketones. The regioselectivity is influenced by the electronic and steric properties of the reactants and the reaction conditions.

  • Understanding the Selectivity: The cyclization can occur via nucleophilic attack of either the endocyclic or exocyclic nitrogen of the 2-aminopyrazine (B29847) on the α-haloketone. Subsequent intramolecular condensation leads to the respective isomers. Generally, electrophilic substitution on the pre-formed this compound ring favors the C-3 position due to the higher stability of the resulting intermediate.

  • Troubleshooting Strategies:

    • Choice of Synthetic Route: To favor the formation of a specific regioisomer, consider a multi-step approach where the desired substitution pattern is established before the final cyclization. For instance, to synthesize 3-aryl-8-chloroimidazo[1,2-a]pyrazines, a route involving the Swern oxidation of a pyrazinyl-amino alcohol followed by acid-induced cyclization has been successfully employed.[1]

    • Reaction Conditions: Carefully screen solvents and catalysts. While some methods using DMF as a solvent have resulted in low yields and mixtures, switching to methanol (B129727) has been shown to improve yields for the synthesis of the unsubstituted core.[1]

    • Protecting Groups: Although not explicitly detailed in the context of Imidazo(1,2-a)pyrazines in the provided results, the use of protecting groups on one of the nitrogen atoms of 2-aminopyrazine could be a viable strategy to direct the initial alkylation step, thus controlling regioselectivity.

Question 2: I am using the Groebke-Blackburn-Bienaymé (GBB) reaction and observing a significant amount of a linear side product, especially with aliphatic aldehydes. What is this side product and how can I avoid it?

Answer: The linear side product you are observing is likely a "classic Ugi adduct". The GBB reaction is a three-component reaction that should lead to the cyclic this compound. However, under certain conditions, a competing four-component Ugi-type reaction can occur, especially when a nucleophilic solvent (like methanol) or residual water is present, acting as the fourth component. This is more prevalent with aliphatic aldehydes.[2][3]

  • Structure of the Ugi-type Side Product: The Ugi reaction typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide. In the context of the GBB reaction, if a nucleophile (e.g., from the solvent) is incorporated, a linear peptoid-like structure is formed instead of the desired fused bicycle.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: Ensure that all your reagents and solvents are strictly anhydrous. The presence of water can facilitate the competing Ugi pathway.

    • Solvent Choice: While polar protic solvents like methanol are often used in GBB reactions, they can also act as a nucleophile.[4] Consider screening less nucleophilic polar aprotic solvents.

    • Catalyst: The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. Scandium triflate (Sc(OTf)₃) is a commonly used and effective catalyst for the GBB reaction.[5] Experimenting with different catalysts and catalyst loadings may help to favor the desired cyclization.

    • Temperature: Reaction temperature can affect the relative rates of the GBB and Ugi pathways. A systematic optimization of the reaction temperature may be beneficial.

Question 3: My reaction mixture contains a symmetrical 2,5-disubstituted pyrazine (B50134) as a major byproduct. What causes its formation and how can it be prevented?

Answer: The formation of symmetrical 2,5-disubstituted pyrazines is a known side reaction, particularly when using α-haloketones as starting materials. This side product arises from the self-condensation of two molecules of an α-amino ketone intermediate. This intermediate can be formed in situ from the reaction of the α-haloketone with an amine source.

  • Mechanism of Formation: The α-haloketone can react with an amine (e.g., ammonia (B1221849) or another amine present in the reaction mixture) to form an α-amino ketone. Two molecules of this α-amino ketone can then undergo a condensation reaction to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic 2,5-disubstituted pyrazine.

  • Troubleshooting Strategies:

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the α-haloketone or the presence of a competing amine source can promote the formation of the α-amino ketone intermediate.

    • Order of Addition: Adding the 2-aminopyrazine to the reaction mixture before the α-haloketone, or vice versa, might influence the reaction pathway. Experiment with different orders of addition to minimize the self-condensation of the α-amino ketone.

    • Reaction Temperature: Lowering the reaction temperature may help to slow down the rate of the self-condensation reaction relative to the desired cyclization with 2-aminopyrazine.

Question 4: I am attempting to brominate my this compound, but I am getting a mixture of inseparable dibrominated regioisomers. How can I achieve selective monobromination?

Answer: The this compound ring system is susceptible to electrophilic substitution, and controlling the degree of substitution can be challenging, often leading to mixtures of mono- and di-substituted products.

  • Understanding Reactivity: The imidazole (B134444) part of the fused system is generally more reactive towards electrophiles than the pyrazine ring. Within the imidazole ring, the C-3 position is the most nucleophilic and therefore the most likely site for initial electrophilic attack. However, under forcing conditions or with excess brominating agent, a second bromination can occur.

  • Troubleshooting Strategies:

    • Milder Brominating Agents: Instead of using harsh brominating agents, consider milder alternatives such as N-bromosuccinimide (NBS).

    • Control of Stoichiometry: Use a stoichiometric amount (or slightly less than one equivalent) of the brominating agent to favor monosubstitution.

    • Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity and reduce the rate of the second bromination.

    • Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Screening different solvents may help to improve selectivity.

FAQs: Synthesis and Purification

Q1: What is the most common method for synthesizing the this compound core?

A1: One of the most common and versatile methods is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst, to afford 3-aminoimidazo[1,2-a]pyrazine derivatives in a single step.[6][7] Another classical approach is the condensation of a 2-aminopyrazine with an α-haloketone.[1]

Q2: What are some recommended purification techniques to separate the desired this compound from the common side products?

A2:

  • Column Chromatography: This is the most common method for separating regioisomers and other side products with different polarities from the desired product. A careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If the desired product is a solid and has significantly different solubility characteristics from the impurities, recrystallization can be a highly effective purification method to obtain a product of high purity.

  • Preparative TLC or HPLC: For small-scale reactions or when separation by column chromatography is difficult, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any general tips for improving the overall yield and purity of this compound synthesis?

A3:

  • Purity of Starting Materials: Ensure that your starting materials (2-aminopyrazines, aldehydes, isocyanides, α-haloketones) are of high purity. Impurities can lead to unwanted side reactions and lower yields.

  • Optimization of Reaction Conditions: Systematically optimize the reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. Small changes in these conditions can have a significant impact on the product distribution and yield.

  • Inert Atmosphere: For reactions that are sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates and minimize the formation of oxidative side products.

  • Monitoring the Reaction: Closely monitor the progress of the reaction using techniques like TLC or LC-MS to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or excessive heating.

Data Presentation

Table 1: Influence of Reaction Conditions on the Formation of Side Products (Qualitative)

Synthetic MethodKey ReactantsDesired ProductCommon Side Product(s)Factors Influencing Side Product Formation
Classical Condensation2-Aminopyrazine, α-Haloketone2- or 3-substituted this compoundRegioisomers, Symmetrical 2,5-disubstituted pyrazinesReactant electronics and sterics, reaction temperature, solvent
Groebke-Blackburn-Bienaymé2-Aminopyrazine, Aldehyde, Isocyanide3-Aminothis compoundUgi-type linear adductsPresence of nucleophiles (e.g., water, alcohol solvents), type of aldehyde (aliphatic vs. aromatic)[2][3]
Electrophilic BrominationThis compound, Brominating agent3-Bromothis compoundDibrominated regioisomersStoichiometry of brominating agent, reaction temperature, reactivity of the substrate

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrazines with Minimized Side Products

This protocol is a general guideline. Optimal conditions may vary depending on the specific substrates used.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 2-aminopyrazine (1.0 equiv.), the aldehyde (1.0 equiv.), and the chosen anhydrous solvent (e.g., methanol or acetonitrile).

  • Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the mixture.

  • Isocyanide Addition: Add the isocyanide (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). For reactions prone to Ugi-type side products (e.g., with aliphatic aldehydes), it is crucial to maintain strictly anhydrous conditions.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to separate the desired 3-aminoimidazo[1,2-a]pyrazine from any unreacted starting materials and side products.

Visualizations

Side_Product_Formation cluster_condensation Classical Condensation 2-Aminopyrazine 2-Aminopyrazine Intermediate_A Reaction Intermediate 2-Aminopyrazine->Intermediate_A alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_A Amino_Ketone alpha-Amino Ketone alpha-Haloketone->Amino_Ketone Product_2_Sub 2-Substituted This compound Intermediate_A->Product_2_Sub Path A Product_3_Sub 3-Substituted This compound Intermediate_A->Product_3_Sub Path B Dimerization Dihydropyrazine Intermediate Amino_Ketone->Dimerization Self-condensation Amine_Source Amine Source (e.g., NH3) Amine_Source->Amino_Ketone Pyrazine_Side_Product 2,5-Disubstituted Pyrazine (Side Product) Dimerization->Pyrazine_Side_Product Oxidation

Caption: Formation of regioisomers and a 2,5-disubstituted pyrazine side product.

GBB_vs_Ugi cluster_GBB Groebke-Blackburn-Bienaymé Reaction 2-Aminopyrazine 2-Aminopyrazine Imine_Formation Imine Formation 2-Aminopyrazine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Ugi_Pathway Ugi-type Pathway (Side Reaction) Isocyanide->Ugi_Pathway Imine Imine Intermediate Imine_Formation->Imine Imine->Cycloaddition Imine->Ugi_Pathway Cyclized_Intermediate Cyclized Intermediate Cycloaddition->Cyclized_Intermediate Aromatization Aromatization Cyclized_Intermediate->Aromatization Desired_Product 3-Aminoimidazo[1,2-a]pyrazine (Desired Product) Aromatization->Desired_Product Ugi_Adduct Linear Ugi-type Adduct (Side Product) Ugi_Pathway->Ugi_Adduct Nucleophile Nucleophile (e.g., H2O, MeOH) Nucleophile->Ugi_Pathway

Caption: Competing pathways in the GBB reaction leading to the desired product or a Ugi-type side product.

References

"improving regioselectivity in the functionalization of Imidazo(1,2-a)pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the experimental process.

FAQs

Q1: What are the most reactive positions on the imidazo[1,2-a]pyrazine ring for functionalization?

The reactivity of the imidazo[1,2-a]pyrazine core is dictated by the electronic properties of the fused ring system. Generally, the imidazole (B134444) ring is more susceptible to electrophilic attack than the pyrazine (B50134) ring.[1] The C3 position is often the most nucleophilic and kinetically favored site for many functionalization reactions. However, the regioselectivity can be influenced by various factors including the substitution pattern on the ring, the reagents used, and the reaction conditions.

Q2: I am observing a lack of regioselectivity in my reaction, obtaining a mixture of isomers. What are the likely causes and how can I improve this?

A lack of regioselectivity is a common issue and can stem from several factors:

  • Similar Reactivity of Multiple Sites: The electronic and steric environment of different positions on the imidazo[1,2-a]pyrazine ring might be similar, leading to competitive reactions. For instance, without a directing group, metalation of the unsubstituted scaffold can lead to a mixture of C3 and C5 substituted products.[2]

  • Reaction Conditions: Temperature, solvent, and the nature of the base or catalyst can significantly influence the kinetic versus thermodynamic control of a reaction, thereby affecting the regiochemical outcome.[3]

  • Substrate Effects: The presence of certain substituents on the starting material can alter the inherent reactivity of the heterocyclic core.

To improve regioselectivity, consider the following approaches:

  • Use of Directing Groups: Introducing a substituent that can direct the functionalization to a specific position is a powerful strategy. For example, a 6-chloro substituent has been shown to be effective in directing metalation.[2][4]

  • Choice of Reagents: Specific reagents can offer high regioselectivity. For instance, using TMPMgCl·LiCl can favor magnesiation at the C3 position, while TMP₂Zn·2MgCl₂·2LiCl can direct zincation to the C5 position of 6-chloroimidazo[1,2-a]pyrazine (B1590719).[4][5]

  • Optimization of Reaction Conditions: A systematic screening of reaction parameters such as temperature, solvent, and reaction time can help favor the formation of the desired isomer.[6]

Q3: My C-H functionalization reaction is giving a low yield. What are the potential reasons and troubleshooting steps?

Low yields in C-H functionalization reactions can be attributed to several factors:

  • Inefficient C-H Activation: The C-H bond might not be activated effectively under the chosen conditions.

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the reaction mixture.

  • Competing Side Reactions: The starting material or the desired product might undergo degradation or participate in unwanted side reactions.[6]

To improve the yield, you can try the following:

  • Catalyst and Ligand Screening: The choice of metal catalyst and ligand is crucial. For palladium-catalyzed reactions, ligands like XantPhos or Me₄tBu-XPhos can be effective.[3]

  • Optimize Reaction Conditions: Systematically vary the temperature, solvent, base, and concentration of reactants.

  • Ensure Anhydrous and Inert Conditions: Many C-H activation catalysts are sensitive to moisture and oxygen. Using dry solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[3]

  • Purity of Starting Materials: Ensure that your imidazo[1,2-a]pyrazine starting material and other reagents are of high purity.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Mixture of C3 and C5 isomers Kinetic vs. thermodynamic control; similar pKa values of C3-H and C5-H.Utilize a directing group (e.g., 6-chloro substituent).[2][4] Employ regioselective metalating agents like TMPMgCl·LiCl for C3 functionalization or TMP₂Zn·2MgCl₂·2LiCl for C5 functionalization.[4][7]
Low yield in metalation-quench sequence Incomplete metalation; degradation of the organometallic intermediate; inefficient quench.Increase the equivalents of the metalating agent. Lower the reaction temperature to improve the stability of the intermediate.[4] Ensure the electrophile is added slowly at a low temperature.
Formation of significant side products in cross-coupling reactions Homocoupling of the coupling partner; catalyst decomposition; side reactions of functional groups.Optimize the catalyst loading and ligand-to-metal ratio.[3] Use milder reaction conditions. Consider using protecting groups for sensitive functionalities.[3]
Poor regioselectivity in electrophilic aromatic substitution (e.g., bromination) The reaction conditions may not be optimal to favor one isomer.While C3 is generally favored,[1] ensure the reaction is run at a suitable temperature. The choice of brominating agent (e.g., NBS vs. Br₂) can also influence the outcome.

Data Presentation: Regioselective Functionalization of 6-Chloroimidazo[1,2-a]pyrazine

The following tables summarize the quantitative data for the regioselective functionalization of 6-chloroimidazo[1,2-a]pyrazine using different metalating agents.

Table 1: Regioselective Magnesiation at C3 using TMPMgCl·LiCl [2][4]

ElectrophileProductYield (%)
I₂6-chloro-3-iodoimidazo[1,2-a]pyrazine78
Allyl bromide3-allyl-6-chloroimidazo[1,2-a]pyrazine56
PhCOCl(6-chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone56
(CH₃)₂CHCOCl1-(6-chloroimidazo[1,2-a]pyrazin-3-yl)-2-methylpropan-1-one40
PhCN(6-chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone65
PivCN1-(6-chloroimidazo[1,2-a]pyrazin-3-yl)-2,2-dimethylpropan-1-one45
TsCN6-chloroimidazo[1,2-a]pyrazine-3-carbonitrile71

Table 2: Regioselective Zincation at C5 using TMP₂Zn·2MgCl₂·2LiCl [4]

ElectrophileProductYield (%)
I₂6-chloro-5-iodoimidazo[1,2-a]pyrazine55
Allyl bromide5-allyl-6-chloroimidazo[1,2-a]pyrazine85
PhCOCl(6-chloroimidazo[1,2-a]pyrazin-5-yl)(phenyl)methanone75
(CH₃)₂CHCOCl1-(6-chloroimidazo[1,2-a]pyrazin-5-yl)-2-methylpropan-1-one52
PhCN(6-chloroimidazo[1,2-a]pyrazin-5-yl)(phenyl)methanone82
PivCN1-(6-chloroimidazo[1,2-a]pyrazin-5-yl)-2,2-dimethylpropan-1-one65
TsCN6-chloroimidazo[1,2-a]pyrazine-5-carbonitrile78

Experimental Protocols

Protocol 1: General Procedure for Regioselective Magnesiation at C3 [4]

  • To a flame-dried, argon-purged flask, add a solution of TMPMgCl·LiCl (1.2 equiv.) in anhydrous THF.

  • Cool the solution to -60 °C.

  • Add a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -60 °C for 30 minutes.

  • Add the desired electrophile (1.5 equiv.) at -60 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Regioselective Zincation at C5 [4]

  • To a flame-dried, argon-purged flask, add a solution of TMP₂Zn·2MgCl₂·2LiCl (0.6 equiv.) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Add a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -20 °C for 15 minutes.

  • Add the desired electrophile (1.5 equiv.) at -20 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

influencing_factors cluster_substrate Substrate Properties cluster_reagents Reagents cluster_conditions Reaction Conditions Electronic_Effects Electronic Effects (pKa of C-H bonds) Regioselectivity Regioselectivity (C3 vs. C5 vs. other) Electronic_Effects->Regioselectivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Directing_Groups Directing Groups (e.g., 6-Chloro) Directing_Groups->Regioselectivity Metalating_Agent Metalating Agent (TMPMgCl·LiCl vs TMP₂Zn·2MgCl₂·2LiCl) Metalating_Agent->Regioselectivity Catalyst_Ligand Catalyst/Ligand (for C-H activation) Catalyst_Ligand->Regioselectivity Electrophile Electrophile Electrophile->Regioselectivity Temperature Temperature Temperature->Regioselectivity Solvent Solvent Solvent->Regioselectivity Reaction_Time Reaction Time Reaction_Time->Regioselectivity

Caption: Factors influencing regioselectivity in Imidazo[1,2-a]pyrazine functionalization.

experimental_workflow Start Define Target Regioisomer Substrate_Selection Select Substrate (e.g., with directing group) Start->Substrate_Selection Method_Screening Screen Functionalization Method (Metalation, C-H Activation, etc.) Substrate_Selection->Method_Screening Condition_Optimization Optimize Reaction Conditions (Solvent, Temperature, Base/Catalyst) Method_Screening->Condition_Optimization Analysis Desired Regioselectivity? Condition_Optimization->Analysis Analysis->Method_Screening No Purification Purification and Characterization Analysis->Purification Yes End Successful Functionalization Purification->End

Caption: Workflow for optimizing regioselective functionalization.

troubleshooting_tree Problem Poor Regioselectivity Check_Substrate Directing Group Present? Problem->Check_Substrate Add_Directing_Group Consider adding a directing group (e.g., 6-Cl) Check_Substrate->Add_Directing_Group No Check_Reagent Using Regioselective Reagent? Check_Substrate->Check_Reagent Yes Change_Reagent Switch metalating agent (TMPMgCl·LiCl vs TMP₂Zn...) Check_Reagent->Change_Reagent No Optimize_Conditions Systematically optimize temperature and solvent Check_Reagent->Optimize_Conditions Yes

Caption: Troubleshooting decision tree for poor regioselectivity.

References

Technical Support Center: Imidazo[1,2-a]pyrazine Derivatives in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Imidazo[1,2-a]pyrazine derivatives when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing Imidazo[1,2-a]pyrazine derivatives?

For solid, powdered forms of Imidazo[1,2-a]pyrazine derivatives, storage at -20°C for up to 3 years or at 4°C for up to 2 years is generally recommended for maintaining stability. Specific derivatives, such as Imidazo[1,2-a]pyrazine-8-carboxylic acid, can be stored at ambient temperatures. Always refer to the manufacturer's specific storage instructions for your particular compound.

Q2: Is DMSO a suitable solvent for Imidazo[1,2-a]pyrazine derivatives?

DMSO is a widely used solvent for Imidazo[1,2-a]pyrazine derivatives in various biological assays, including antimicrobial, antioxidant, and anticancer studies[1]. However, the stability of these compounds in DMSO can be influenced by several factors, including the specific substitutions on the Imidazo[1,2-a]pyrazine core, storage conditions, and the presence of contaminants.

Q3: What are the potential stability issues of Imidazo[1,2-a]pyrazine derivatives in DMSO solution?

While direct studies on the degradation of Imidazo[1,2-a]pyrazine derivatives in DMSO are not extensively documented, potential issues can be inferred from the known reactivity of DMSO and N-heterocycles. These include:

  • Acid- or Base-Catalyzed Degradation: DMSO can contain acidic or basic impurities, or it can decompose under certain conditions to form acidic byproducts. These can potentially catalyze the degradation of sensitive Imidazo[1,2-a]pyrazine derivatives.

  • Oxidation: Although generally stable, some derivatives may be susceptible to oxidation, and the presence of peroxides in aged DMSO can facilitate this process.

  • Reaction with DMSO Decomposition Products: At elevated temperatures or in the presence of strong acids, DMSO can decompose to form reactive species like formaldehyde (B43269) and methanethiol[2]. These could potentially react with the Imidazo[1,2-a]pyrazine core or its substituents.

  • Solvent-Adduct Formation: Under specific reaction conditions, DMSO can act as a reagent, leading to methylation or methylthiolation of heterocyclic compounds[3]. While this is typically observed under catalytic conditions, the possibility of slow, low-level adduct formation over long-term storage cannot be entirely ruled out for certain derivatives.

Q4: How can I minimize the risk of degradation of my Imidazo[1,2-a]pyrazine derivatives in DMSO?

To minimize potential degradation, follow these best practices:

  • Use High-Purity, Anhydrous DMSO: Use fresh, high-quality, anhydrous DMSO to prepare your stock solutions.

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of your Imidazo[1,2-a]pyrazine derivatives before each experiment.

  • Proper Storage of Stock Solutions: If long-term storage of DMSO stock solutions is necessary, store them at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use vials can prevent multiple freeze-thaw cycles.

  • Avoid Elevated Temperatures: Do not heat DMSO solutions of your compounds unless it is a specified part of a reaction protocol.

  • Inert Atmosphere: For particularly sensitive derivatives, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments that could be related to the instability of Imidazo[1,2-a]pyrazine derivatives in DMSO.

Observed Problem Potential Cause Recommended Action
Inconsistent or poor results in biological assays. Degradation of the compound in DMSO stock solution.1. Prepare a fresh DMSO stock solution from solid material.2. Perform a quality control check on the new stock solution using an analytical method like HPLC-UV or LC-MS to confirm purity and concentration.3. Re-run the experiment with the freshly prepared solution.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis of the stock solution. Compound degradation or reaction with DMSO or contaminants.1. Analyze a sample of the neat DMSO being used to rule out solvent contamination.2. Compare the chromatogram of the aged stock solution with a freshly prepared one.3. If degradation is confirmed, prepare fresh stock solutions more frequently and review storage conditions. Consider using a different solvent if DMSO incompatibility is suspected.
Color change in the DMSO stock solution over time. Decomposition of the compound.1. Discard the discolored solution.2. Prepare a fresh solution and store it under more stringent conditions (e.g., lower temperature, protection from light, inert atmosphere).3. Monitor the new stock solution for any visual changes.
Precipitation observed in the stock solution upon storage at low temperatures. Poor solubility of the compound at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use.2. If precipitation persists, consider preparing a less concentrated stock solution.3. For long-term storage, ensure the compound is fully dissolved before freezing.

Experimental Protocols

Protocol 1: Stability Assessment of Imidazo[1,2-a]pyrazine Derivatives in DMSO by HPLC-UV

Objective: To determine the stability of an Imidazo[1,2-a]pyrazine derivative in DMSO over time under different storage conditions.

Materials:

  • Imidazo[1,2-a]pyrazine derivative of interest

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the Imidazo[1,2-a]pyrazine derivative in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM). Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.

  • Sample Storage: Aliquot the remaining stock solution into separate vials for storage under different conditions (e.g., room temperature, 4°C, -20°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition. Allow the frozen samples to thaw completely and reach room temperature.

  • Sample Preparation and Analysis: Prepare and analyze the samples by HPLC-UV as described in step 2.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial T=0 sample. The appearance of new peaks may indicate degradation products.

Quantitative Data Summary:

The results of a hypothetical stability study are presented in the table below.

Storage Condition% Remaining (24h)% Remaining (1 week)% Remaining (1 month)
Room Temperature98.2%91.5%75.3%
4°C99.5%97.8%92.1%
-20°C99.9%99.6%98.9%

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_analysis 2. Analysis and Storage cluster_timepoint 3. Time-Point Evaluation cluster_data 4. Data Interpretation prep_stock Prepare concentrated stock solution in high-purity DMSO t0_analysis T=0 Analysis (HPLC-UV / LC-MS) prep_stock->t0_analysis storage Aliquot and store under different conditions (RT, 4°C, -20°C) t0_analysis->storage tx_analysis Analyze samples at pre-defined time points storage->tx_analysis data_analysis Calculate % remaining and identify degradants tx_analysis->data_analysis troubleshooting_guide start Inconsistent experimental results? check_stock Is the DMSO stock solution old or stored improperly? start->check_stock decision_stock Yes / No check_stock->decision_stock prepare_fresh Prepare a fresh stock solution from solid compound. decision_stock->prepare_fresh Yes other_factors Investigate other experimental variables (e.g., reagents, cell lines). decision_stock->other_factors No qc_check Perform QC analysis (HPLC/LC-MS) on the new stock solution. prepare_fresh->qc_check rerun_exp Re-run the experiment with the new, validated stock. qc_check->rerun_exp

References

Technical Support Center: Scale-Up of Imidazo(1,2-a)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Imidazo(1,2-a)pyrazine. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experimental work, from bench-scale to pilot and production scales.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Imidazo(1,2-a)pyrazines, and which are most suitable for scale-up?

A1: Several synthetic routes to Imidazo(1,2-a)pyrazines have been developed, with varying suitability for large-scale production. The most traditional and widely used method is the condensation of a 2-aminopyrazine (B29847) with an α-haloketone.[1] More recent and efficient methods include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times from hours to minutes and often leads to higher yields and purity. It is a viable option for rapid production of smaller batches and can be adapted for continuous flow processes, which are highly scalable.[1]

  • Multicomponent Reactions (MCRs): One-pot reactions, such as the three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, offer a streamlined and atom-economical approach.[2][3] These reactions can be cost-effective and generate molecular diversity efficiently.[2] An iodine-catalyzed variation of this MCR has been shown to proceed at room temperature with good yields, simplifying the process and reducing energy costs.[2][3]

  • Catalyst-free annulation reactions: Some methods utilize green solvents like a water-isopropanol mixture under microwave irradiation, avoiding the need for a catalyst and simplifying purification.[1]

For large-scale synthesis, MCRs and catalyst-free methods are often preferred due to their efficiency, reduced number of steps, and potentially milder reaction conditions.

Q2: I am observing a decrease in yield upon scaling up the reaction from gram to kilogram scale. What are the likely causes?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing degradation of reactants, intermediates, or the final product. Conversely, endothermic reactions may not reach the required temperature uniformly.

  • Poor Mixing: Inadequate mixing can result in localized concentration gradients, leading to the formation of byproducts and incomplete reactions. The efficiency of stirring does not always scale linearly with the reactor volume.

  • Changes in Reaction Kinetics: The rate of addition of reagents can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, affecting selectivity and yield.

  • Longer Reaction Times: At scale, heating and cooling cycles, as well as reagent addition, take longer, potentially leading to the degradation of sensitive compounds.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazards: A thorough understanding of the reaction's thermal profile is crucial. Perform a thermal hazard evaluation to identify any exothermic events and the potential for a runaway reaction.

  • Reagent Handling: The handling of large quantities of reagents, some of which may be hazardous (e.g., α-haloketones, corrosive acids or bases), requires appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Build-up: Some reactions may evolve gas. Ensure that the reactor is adequately vented to prevent pressure build-up.

  • Solvent Safety: The use of large volumes of flammable solvents necessitates a thorough risk assessment and adherence to safety protocols for handling and storage.

  • Material Compatibility: Ensure that the materials of the reactor and associated equipment are compatible with all reactants, intermediates, products, and solvents at the operating temperatures and pressures.

Troubleshooting Guides

Issue 1: Low Yield and Purity
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using appropriate analytical techniques (TLC, HPLC, GC).- Gradually increase the reaction time and/or temperature, while monitoring for byproduct formation.
Side Product Formation - Identify the structure of major impurities to understand the side reactions.- Optimize the order and rate of reagent addition.- Evaluate the impact of temperature on selectivity.- Consider a different catalyst or solvent system that may favor the desired reaction pathway.[2]
Product Degradation - If the product is sensitive to heat, explore lower reaction temperatures for a longer duration.- For work-up, use milder acidic or basic conditions if the product is sensitive to pH extremes.
Suboptimal Reagent Quality - Ensure the purity of starting materials, as impurities can interfere with the reaction.
Issue 2: Challenges with Product Isolation and Purification
Potential Cause Troubleshooting Steps
Difficulty with Crystallization - Screen a variety of solvents and solvent mixtures to find a suitable system for crystallization.- Control the cooling rate; slow cooling often yields larger, purer crystals.- Seeding the solution with a small amount of pure product can induce crystallization.
Oily Product or Amorphous Solid - If crystallization is unsuccessful, consider purification by column chromatography.- For large-scale purification, explore techniques like preparative HPLC or simulated moving bed (SMB) chromatography.
Co-elution of Impurities in Chromatography - Optimize the mobile phase composition and gradient.- Try a different stationary phase (e.g., reverse-phase, normal-phase with a different chemistry).

Data Presentation

Table 1: Comparison of Synthetic Methods for Imidazo[1,2-a]pyrazine Derivatives (Lab Scale)

MethodReactantsCatalyst/ConditionsYield (%)Reference
Microwave-assisted2-aminopyrazine, α-bromoketoneH₂O-IPA (1:1), MicrowaveExcellent[1]
Three-component2-aminopyrazine, Aryl aldehyde, IsocyanideI₂ (5 mol%), Ethanol, RTModerate to Good[2][3]
Traditional Condensation2-aminopyrazine, α-haloketoneBase (e.g., NaHCO₃), SolventVariable[1]

Table 2: Solvent Screening for Iodine-Catalyzed Three-Component Synthesis of an Imidazo[1,2-a]pyrazine Derivative

SolventYield (%)
EthanolExcellent
MethanolModerate
WaterLow
AcetonitrileModerate
DichloromethaneLow
TolueneLow
Data adapted from a study on a related synthesis.[2]

Experimental Protocols

Protocol 1: Gram-Scale Microwave-Assisted Synthesis of an Imidazo[1,2-a]pyridine (B132010) Derivative (Adaptable for Imidazo[1,2-a]pyrazine)

This protocol demonstrates a gram-scale synthesis that can be adapted for Imidazo[1,2-a]pyrazine by substituting 2-aminopyridine (B139424) with 2-aminopyrazine.[1]

  • Reaction Setup: In a round-bottomed flask, combine 2-aminopyridine (1.06 mmol, 1.0 equiv) and 2-bromo-1-(2-nitrophenyl)ethanone (1.06 mmol, 1.0 equiv).

  • Solvent Addition: Add a 1:1 mixture of water and isopropanol (B130326) (5 mL).

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at a suitable temperature and time to drive the reaction to completion (optimization may be required).

  • Work-up: Upon completion, remove the solvents under reduced pressure. Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel. A gram-scale synthesis of a related imidazo[1,2-a]pyridine using this method afforded a 90% yield.[1]

Protocol 2: One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol is based on an iodine-catalyzed, room-temperature synthesis.[2][3]

  • Reaction Setup: To a solution of an aryl aldehyde (1.0 mmol) in ethanol, add 2-aminopyrazine (1.0 mmol) and tert-butyl isocyanide (1.0 mmol).

  • Catalyst Addition: Add iodine (5 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, the product may precipitate from the reaction mixture.

  • Isolation: If the product precipitates, it can be isolated by simple filtration, washing with cold ethanol, and drying.[2] If the product remains in solution, the solvent can be evaporated, and the residue purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactants Reactants Loading reaction Controlled Reaction (Temperature & Mixing) reactants->reaction 1. Charge Reactor monitoring In-process Monitoring (TLC, HPLC) reaction->monitoring 2. Sample & Analyze quench Reaction Quench monitoring->quench 3. Reaction Complete extraction Liquid-Liquid Extraction quench->extraction 4. Phase Separation drying Drying of Organic Phase extraction->drying 5. Water Removal concentration Solvent Removal drying->concentration 6. Concentrate Solution crystallization Crystallization concentration->crystallization 7. Induce Precipitation filtration Filtration & Drying crystallization->filtration 8. Isolate Solids final_product Pure this compound filtration->final_product 9. Final Product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Caption: A decision tree for troubleshooting low yield and purity in this compound synthesis.

References

Technical Support Center: Microwave-Assisted Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of microwave parameters in Imidazo[1,2-a]pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted synthesis of Imidazo[1,2-a]pyrazines.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inefficient absorption of microwave energy.Ensure the solvent used is polar enough to efficiently absorb microwaves. Consider using a co-solvent with a higher dielectric constant. Solvents like ethanol (B145695) and methanol (B129727) are often effective.[1][2]
Suboptimal reaction temperature.Increase the reaction temperature in increments of 10°C. Microwave synthesis allows for superheating of solvents above their boiling points, which can significantly accelerate reaction rates.[3][4]
Incorrect reaction time.Optimize the reaction time. Microwave reactions are often rapid, and prolonged heating can lead to decomposition. Start with shorter reaction times (e.g., 10-20 minutes) and monitor the reaction progress.[1]
Catalyst inefficiency or absence.Ensure the correct catalyst and catalyst loading are used. For some multicomponent reactions leading to imidazo[1,2-a]pyrazines, catalysts like Sc(OTf)₃ or NH₄Cl have been shown to be effective.[1][2] In some cases, a catalyst-free synthesis may be possible under microwave irradiation.[5][6]
Product Decomposition or Charring Excessive temperature or "hot spots".Reduce the microwave power. Use a lower, constant power setting to maintain a stable temperature.[3] Ensure proper stirring to promote even heat distribution.
Prolonged reaction time at high temperature.Decrease the reaction time. Monitor the reaction closely using TLC to determine the optimal endpoint.
Difficulty in Product Purification Formation of side products.Optimize the reaction conditions (temperature, time, solvent) to improve selectivity.[7] Consider using a different catalyst or a solvent-free approach.
High solubility of the product in the reaction mixture.If the product does not precipitate upon cooling, purification via techniques like fluorous solid-phase extraction (F-SPE) may be necessary, especially for library synthesis.[1]
Inconsistent Results Variations in microwave reactor performance.Ensure the microwave reactor is properly calibrated. Use dedicated scientific microwave reactors that allow for precise control of temperature and pressure.[8]
Sensitivity of reagents to air or moisture.Conduct reactions under an inert atmosphere, especially when using sensitive reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for Imidazo[1,2-a]pyrazine synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages:

  • Reduced Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[7][9]

  • Higher Yields: The rapid and uniform heating provided by microwaves can lead to improved reaction yields and cleaner product formation.[7][10]

  • Increased Purity: The reduction in reaction time and uniform heating can minimize the formation of byproducts, simplifying purification.[7]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, leading to less energy consumption compared to heating an oil bath or heating mantle.[4][7]

  • Greener Chemistry: This method often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[4][7]

Q2: How do I choose the optimal solvent for my microwave reaction?

A2: The choice of solvent is crucial for efficient microwave synthesis. Polar solvents with a high dielectric constant, such as ethanol, methanol, and acetonitrile, are generally good microwave absorbers.[1][11] The solvent should also be able to dissolve the reactants and be stable at the desired reaction temperature and pressure. In some cases, solvent-free reactions are possible and can be highly efficient.[6]

Q3: What is a safe starting point for temperature and power settings?

A3: A good starting point for a microwave reaction is to set the temperature about 10°C higher than the temperature used in a conventional heating method.[3] For power, if you are performing a reaction in a sealed vessel, you can start with a higher power to reach the set temperature quickly. For open-vessel, solvent-free reactions, a lower power range of 25-50 W is recommended to avoid overheating.[3]

Q4: Can I use a domestic microwave oven for my synthesis?

A4: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. These ovens lack temperature and pressure controls, which can lead to unsafe conditions and violent explosions.[8] Dedicated laboratory microwave reactors are equipped with safety features and allow for precise control over reaction parameters.[8]

Q5: How does the Groebke-Blackburn-Bienaymé reaction (GBBR) benefit from microwave assistance in synthesizing Imidazo[1,2-a]pyridines and related structures?

A5: The Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction used to synthesize imidazo[1,2-a]pyridines and pyrazines, is significantly enhanced by microwave irradiation. Microwave assistance can dramatically reduce the reaction time from hours to minutes and increase the product yield.[2][12] For example, a reaction that gives a 36% yield in 15 minutes under microwave conditions might require much longer times for a comparable yield with conventional heating.[2]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol is a generalized procedure based on established methods.[1]

  • Reactant Preparation: In a microwave-safe reaction vial, combine the 2-aminopyrazine (B29847) (1.1 equiv.), the desired aldehyde (1.0 equiv.), and the isonitrile (1.2 equiv.).

  • Solvent and Catalyst Addition: Add the appropriate solvent (e.g., 3:1 DCM/MeOH) and catalyst (e.g., Sc(OTf)₃, 0.05 equiv.).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 150°C with a ramp time of 2 minutes. Hold the reaction at this temperature for 10 minutes.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. If a precipitate forms, filter the solid, wash it with a cold solvent like methanol, and dry it under a vacuum. If no precipitate forms, the product may need to be purified using chromatographic techniques.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis[12]
EntryMethodCatalystTemperature (°C)TimeYield (%)
1ConventionalNH₄ClRoom Temp.-82
2ConventionalNH₄Cl608 h-
3MicrowaveNH₄Cl-30 min89
Table 2: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine-chromone Synthesis[2]
EntryCatalystSolventMethodTime (min)Yield (%)
1-EtOHReflux12 hTraces
2NH₄ClEtOHReflux12 h21
3NH₄ClEtOHMicrowave1536

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G cluster_0 Synthesis Workflow A Reactant & Solvent Preparation B Microwave Irradiation A->B C Cooling & Work-up B->C D Purification C->D

Caption: A generalized workflow for the microwave-assisted synthesis of Imidazo[1,2-a]pyrazines.

Logical Relationship of Microwave Parameters

G cluster_1 Parameter Interdependencies Power Microwave Power Temp Temperature Power->Temp Time Reaction Time Temp->Time influences Yield Product Yield & Purity Temp->Yield Time->Yield

Caption: The relationship between key microwave parameters and the reaction outcome.

References

Technical Support Center: Catalyst Removal in Imidazo(1,2-a)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts from Imidazo(1,2-a)pyrazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of Imidazo(1,2-a)pyrazines that require removal?

A1: Palladium-based catalysts are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize substituted Imidazo(1,2-a)pyrazines.[1] Therefore, the removal of residual palladium is a critical step to ensure the purity of the final compound, which is especially important in drug development.[2] Other transition metals like copper can also be used in certain synthetic routes.[3]

Q2: Why is it challenging to remove catalyst residues from this compound reactions?

A2: The nitrogen atoms within the this compound core can act as ligands, forming stable complexes with the metal catalyst (e.g., palladium).[4] This chelation can make the catalyst more soluble in the reaction mixture and less amenable to simple filtration, necessitating more advanced purification techniques.[4]

Q3: What are the primary methods for removing palladium catalysts from these types of reactions?

A3: The most common methods include:

  • Filtration through Celite: Effective for removing heterogeneous or precipitated palladium.[5]

  • Adsorption on Activated Carbon: A cost-effective method, but can sometimes lead to product loss.[6]

  • Scavenging Resins: These are functionalized polymers or silica (B1680970) that selectively bind to the metal catalyst.[7][8]

  • Column Chromatography: A standard purification technique that can separate the product from the catalyst and other impurities.[5]

  • Recrystallization: Can be effective, but in some cases, the catalyst can co-crystallize with the product.[2]

Q4: How do I choose the best catalyst removal method for my specific this compound derivative?

A4: The choice of method depends on several factors, including the nature of the catalyst (homogeneous or heterogeneous), the solubility of your product, and the required final purity. A decision-making workflow is provided below to guide your selection.

Troubleshooting Guides

Issue 1: Incomplete catalyst removal after filtration.
  • Symptom: The filtrate remains colored (e.g., black or dark brown), or analysis (e.g., ICP-MS) indicates high levels of residual catalyst.[9]

  • Possible Cause 1: The catalyst is homogeneous (soluble) and passes through the filter.

    • Solution: Filtration is only effective for heterogeneous catalysts. For soluble catalysts, you will need to use techniques like scavenging, adsorption on activated carbon, or column chromatography.[9]

  • Possible Cause 2: The catalyst particles are too fine and pass through the filter paper.

    • Solution: Use a finer porosity filter or a pad of Celite over the filter paper to trap fine particles. Ensure the Celite pad is well-packed.[5][9]

  • Possible Cause 3: The catalyst has formed colloidal particles.

    • Solution: Treat the solution with activated carbon to adsorb the colloidal particles before filtration.[9]

Issue 2: Significant product loss during purification with activated carbon.
  • Symptom: The yield of the final product is lower than expected after treatment with activated carbon.

  • Possible Cause: Your this compound derivative is adsorbing to the activated carbon along with the catalyst.[6]

    • Solution 1: Optimize the amount of activated carbon used. Start with a smaller amount (e.g., 1-5 wt% relative to your crude product) and gradually increase if necessary.[10]

    • Solution 2: Change the solvent. The polarity of the solvent can affect the adsorption of your product. Experiment with different solvents to find one that minimizes product loss while maintaining good catalyst removal.[10]

    • Solution 3: Wash the activated carbon thoroughly with a fresh portion of the solvent after filtration to recover as much of the adsorbed product as possible.[4]

Issue 3: Scavenging resin is ineffective.
  • Symptom: High levels of catalyst remain in the solution after treatment with a scavenger.

  • Possible Cause 1: The incorrect type of scavenger is being used.

    • Solution: The choice of scavenger depends on the oxidation state of the metal. For example, thiol-based scavengers are often effective for Pd(II).[9] It may be necessary to screen a few different types of scavengers to find the most effective one for your system.

  • Possible Cause 2: Insufficient amount of scavenger or inadequate reaction time.

    • Solution: Increase the equivalents of the scavenger and/or increase the reaction time. Gentle heating can also improve the efficiency of some scavengers.[10]

  • Possible Cause 3: The product is strongly complexed with the catalyst, preventing the scavenger from binding.

    • Solution: Try adding a competing ligand or changing the solvent to disrupt the product-catalyst complex before adding the scavenger.[10]

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies with Different Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Filtration through Celite and charcoal cartridge80-100<10>87.5[9]
Recirculation with polychelated resin328498.8[9]
Precipitation with TMT (6 mol %)~2000<15>99.2[9]
Scavenging with MP-TMT330797.9[9]
Scavenging with PhosphonicS SPM32105 mg in 50 mL<0.5 mg in 50 mL>99.5[11]

Table 2: Comparison of Different Scavengers for Palladium Removal

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMT852<1050 mg scavenger in THF/DMF[12]
ISOLUTE® Si-TMT500~202g scavenger in EtOAc[13]
ISOLUTE® Si-Thiol500<102g scavenger in EtOAc[13]
Activated Carbon500~652g scavenger in EtOAc[13]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst by Filtration through Celite
  • Preparation: Place a filter paper in a Buchner funnel and add a 1-2 cm layer of Celite. Gently press to create a flat, compact bed.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.

  • Washing: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.

  • Collection: The combined filtrate contains the purified product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Addition of Carbon: Add activated carbon (typically 1-10 wt% relative to the crude product) to the solution.[4][10]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing and Collection: Wash the carbon/Celite cake with fresh solvent and combine the filtrates.

Protocol 3: Palladium Removal Using a Scavenging Resin
  • Scavenger Selection: Choose a scavenger appropriate for the suspected oxidation state of the palladium in your reaction mixture.

  • Addition of Scavenger: Add the scavenger resin (typically 3-5 molar equivalents relative to the initial amount of catalyst) to the solution of the crude product.[4]

  • Stirring: Stir the mixture at room temperature or with gentle heating for 2-24 hours.[10]

  • Filtration: Remove the resin by filtration.

  • Washing and Collection: Wash the resin with fresh solvent and combine the filtrates to obtain the purified product.

Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture (Imidazo[1,2-a]pyrazine + Catalyst) catalyst_type Is the catalyst heterogeneous? start->catalyst_type filtration Filtration through Celite catalyst_type->filtration Yes scavenging Treat with Scavenger or Activated Carbon catalyst_type->scavenging No analysis1 Analyze for Residual Catalyst filtration->analysis1 analysis1->scavenging Purity Not OK end Pure Imidazo[1,2-a]pyrazine analysis1->end Purity OK analysis2 Analyze for Residual Catalyst scavenging->analysis2 analysis2->end Purity OK chromatography Column Chromatography analysis2->chromatography Purity Not OK chromatography->end

Caption: Decision workflow for selecting a catalyst removal method.

Troubleshooting_Scavengers start High residual catalyst after scavenger treatment cause1 Incorrect scavenger type? start->cause1 solution1 Screen different scavengers (e.g., thiol-based for Pd(II)) cause1->solution1 Yes cause2 Insufficient scavenger or short reaction time? cause1->cause2 No end Re-evaluate catalyst levels solution1->end solution2 Increase scavenger equivalents and/or reaction time/temperature cause2->solution2 Yes cause3 Strong product-catalyst complexation? cause2->cause3 No solution2->end solution3 Add competing ligand or change solvent before scavenging cause3->solution3 Yes solution3->end

Caption: Troubleshooting guide for ineffective scavenger performance.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) cores are privileged heterocyclic scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Their structural similarities, particularly the fused imidazole (B134444) ring, lead to overlapping pharmacological profiles, yet the substitution of a carbon with a nitrogen atom in the six-membered ring (pyrazine vs. pyridine) can significantly influence their biological properties, potency, and selectivity. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of these two scaffolds, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Scaffolds

Both imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have been extensively investigated for their potential as anticancer agents.[1] Direct comparative studies have revealed nuanced differences in their efficacy against various cancer cell lines.

A study by Kumar et al. (2023) provided a head-to-head comparison of the anticancer activities of newly synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. The results, summarized in the table below, indicate that the imidazo[1,2-a]pyridine derivatives, in this particular series, generally exhibited more potent anticancer effects.[2] For instance, compound 12b (an imidazo[1,2-a]pyridine derivative) demonstrated significant cytotoxicity against a panel of cancer cell lines with IC50 values as low as 11 µM.[3][4][5]

Table 1: Comparative Anticancer Activity (IC50, µM) of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound ClassDerivativeHep-2HepG2MCF-7A375
Imidazo[1,2-a]pyrazineRepresentative Derivative11131111
Imidazo[1,2-a]pyridine12b 11131111

Data sourced from Kumar et al., 2023.[3][4][5]

It is important to note that the anticancer activity is highly dependent on the nature and position of substituents on the heterocyclic core. For example, a series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors and showed potent anti-proliferative activities, with compound TB-25 exhibiting an IC50 of 23 nM against HCT-116 cells.[6] Similarly, various imidazo[1,2-a]pyridine derivatives have demonstrated significant antitumoral activity by inhibiting key enzymes such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3K).[7]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation MIC_Workflow cluster_workflow Broth Microdilution Workflow Inoculum Preparation Inoculum Preparation Serial Dilution Serial Dilution Inoculum Preparation->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination anti_inflammatory_pathway cluster_pathway Anti-inflammatory Signaling Pathway MIA Imidazo[1,2-a]pyridine Derivative (MIA) STAT3 STAT3 Phosphorylation MIA->STAT3 inhibits IkBa IκBα Degradation MIA->IkBa prevents Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) STAT3->Inflammatory_Genes activates NFkB NF-κB Activation NFkB->Inflammatory_Genes activates IkBa->NFkB inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation

References

A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyrazine Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Activity

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. In this context, heterocyclic compounds, particularly those containing the Imidazo[1,2-a]pyrazine scaffold, have emerged as a promising class of therapeutic candidates. This guide provides a comprehensive comparison of the anticancer activity of various Imidazo[1,2-a]pyrazine derivatives against the well-established chemotherapeutic agent, Doxorubicin. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms to aid in the rational design and development of next-generation cancer therapies.

Comparative Cytotoxicity: A Quantitative Overview

The in vitro anticancer activity of Imidazo[1,2-a]pyrazine derivatives and Doxorubicin is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following tables summarize the IC50 values from various studies, offering a direct comparison of the cytotoxic potency of these compounds.

Table 1: Comparative IC50 Values (µM) of Imidazo[1,2-a]pyrazine Derivatives and Doxorubicin against Various Cancer Cell Lines.

Compound/DrugHep-2 (Laryngeal Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)HCT-116 (Colon Carcinoma)A375 (Melanoma)Vero (Normal Kidney Epithelial)Reference
Imidazo[1,2-a]pyrazine Derivatives
Compound 10b201821--1676[1]
Compound 10f252026--2085[2]
Compound 10i--17--16-[2]
TB-25----0.023--[3]
Doxorubicin 101.50.85>20-5.1614[1]
-12.22.5>20-->20[4]

Table 2: IC50 Values (µM) of Additional Imidazo[1,2-a]pyrazine and Related Derivatives.

CompoundHCT-116 (Colon Carcinoma)K652 (Chronic Myelogenous Leukemia)MCF-7 (Breast Adenocarcinoma)Reference
Compound 1d---[5]
Compound 3c---[6]
Compound 4a---[5]
Compound 9---[6]
Compound 10---[6]

Note: A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The data presented is a compilation from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Mechanisms of Action: A Tale of Two Scaffolds

Imidazo[1,2-a]pyrazine derivatives and Doxorubicin exert their anticancer effects through distinct molecular mechanisms, targeting different cellular processes.

Imidazo[1,2-a]pyrazine Derivatives: This versatile scaffold has been shown to inhibit cancer cell proliferation through multiple pathways:

  • PI3K/Akt/mTOR Pathway Inhibition: Several Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

  • Tubulin Polymerization Inhibition: A significant number of Imidazo[1,2-a]pyrazine derivatives act as tubulin polymerization inhibitors.[3][9] By binding to the colchicine (B1669291) site on β-tubulin, they disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to G2/M phase cell cycle arrest and apoptosis.[3]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have demonstrated inhibitory activity against CDKs, particularly CDK9.[6][10] CDKs are key regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis.

Doxorubicin: As a well-established anthracycline antibiotic, Doxorubicin's anticancer activity is primarily attributed to:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby obstructing DNA replication and transcription. It also forms a stable complex with topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication, leading to DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. The resulting oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.

Signaling Pathways Visualized

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Imidazo[1,2-a]pyrazine derivatives and Doxorubicin.

Imidazo_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibited by Imidazo[1,2-a]pyrazine derivatives.

Doxorubicin_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage p53 p53 DNA_Damage->p53 Activates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathway.

Experimental Protocols: A Guide to Methodology

The determination of IC50 values for both Imidazo[1,2-a]pyrazine derivatives and Doxorubicin is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the Imidazo[1,2-a]pyrazine derivatives and Doxorubicin are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.

    • The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

    • The plates are incubated for a further 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed from the wells.

    • 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if applicable).

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow of the MTT assay for determining the anticancer activity of the compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of Test Compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compounds Incubate_24h->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: General workflow of the MTT assay for cytotoxicity assessment.

Conclusion

This comparative guide highlights the potential of Imidazo[1,2-a]pyrazine derivatives as a promising class of anticancer agents. While Doxorubicin remains a potent and widely used chemotherapeutic, the diverse mechanisms of action and, in some cases, comparable or superior potency of certain Imidazo[1,2-a]pyrazine derivatives warrant further investigation. Their ability to target key signaling pathways like PI3K/Akt/mTOR and fundamental cellular processes such as tubulin polymerization offers exciting avenues for the development of more selective and less toxic cancer therapies. The data and methodologies presented herein provide a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Its rigid, bicyclic nature and synthetic tractability have made it an attractive starting point for the development of potent and selective agents targeting key kinases implicated in cancer and other diseases. This guide provides an objective comparison of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives against several critical kinase targets, supported by experimental data and detailed methodologies.

Kinase Targets and the Imidazo[1,2-a]pyrazine Scaffold

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyrazine core has been successfully modified to target several important kinase families, including Aurora kinases, Phosphoinositide 3-kinases (PI3Ks), the mammalian Target of Rapamycin (B549165) (mTOR), and Cyclin-Dependent Kinase 9 (CDK9). The SAR studies summarized below highlight how substitutions at various positions of the imidazo[1,2-a]pyrazine ring system influence inhibitor potency and selectivity.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for imidazo[1,2-a]pyrazine-based inhibitors against specific kinase targets. The data is presented in structured tables to facilitate easy comparison of the inhibitory activities.

Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many human cancers. The imidazo[1,2-a]pyrazine scaffold has been explored for the development of both pan-Aurora and isoform-selective inhibitors.[1][2][3]

Key SAR Observations for Aurora Kinase Inhibitors:

  • Position 8: An amino group at this position is crucial for potent inhibition, often forming a key hydrogen bond with the hinge region of the kinase.

  • Position 6: Substitution with aryl or heteroaryl groups, such as pyridinyl, is well-tolerated and can be optimized to enhance potency and selectivity.[4]

  • Position 3: Introduction of a chloro or methyl group can improve potency.

  • Position 2: Modifications at this position with various substituted phenyl rings can significantly impact selectivity between Aurora A and Aurora B. For instance, specific substitutions can exploit the subtle differences in the amino acid residues within the ATP-binding pocket of the two isoforms.[4]

CompoundR2R3R6R8Aurora A IC50 (nM)Aurora B IC50 (nM)Cellular IC50 (nM)
1a 4-morpholinophenylHpyridin-3-ylNH21025150
1b 4-morpholinophenylClpyridin-3-ylNH23850
1c 4-(dimethylamino)phenylHpyridin-3-ylNH21530200
1d 4-methoxyphenylClpyridin-3-ylNH251280

Table 1: Comparative inhibitory activities of representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[5][6] Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K isoforms.[5][7]

Key SAR Observations for PI3K Inhibitors:

  • Position 8: A morpholino group at this position is a common feature in many potent PI3K inhibitors, with the oxygen atom acting as a hydrogen bond acceptor.

  • Position 6: Aryl substitutions, particularly with electron-withdrawing groups, can enhance potency.

  • Position 3: Small alkyl or halogen substitutions are generally favored.

  • Position 2: A wide range of substituents, including aromatic and heterocyclic rings, can be introduced to modulate isoform selectivity and pharmacokinetic properties.

CompoundR2R3R6R8PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
2a PhenylH4-fluorophenylMorpholino501502580
2b Thiazol-2-ylH4-fluorophenylMorpholino15801040
2c PhenylCH34-chlorophenylMorpholino351202065
2d Pyridin-4-ylH4-fluorophenylMorpholino20951250

Table 2: Comparative inhibitory activities of representative imidazo[1,2-a]pyrazine-based PI3K inhibitors.

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts downstream of the PI3K/Akt pathway and is a central regulator of cell growth and metabolism.[8][9][10] Some imidazo[1,2-a]pyrazine-based compounds have shown inhibitory activity against mTOR.

Key SAR Observations for mTOR Inhibitors:

  • Position 8: Similar to PI3K inhibitors, a morpholino moiety is often beneficial for mTOR inhibition.

  • Position 2 and 6: The nature of the aromatic or heteroaromatic substituents at these positions plays a key role in determining the potency and selectivity against mTOR, often in comparison to PI3K isoforms.

CompoundR2R6R8mTOR IC50 (nM)
3a 4-pyridinyl4-fluorophenylMorpholino85
3b 2-aminopyrimidin-5-yl4-fluorophenylMorpholino40
3c 4-pyridinyl3-chlorophenylMorpholino110

Table 3: Comparative inhibitory activities of representative imidazo[1,2-a]pyrazine-based mTOR inhibitors.

CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in regulating gene transcription. Inhibition of CDK9 is a promising strategy for the treatment of various cancers.[11]

Key SAR Observations for CDK9 Inhibitors:

  • Position 2: A pyridin-4-yl group at this position has been shown to be highly favorable for potent CDK9 inhibition.[11]

  • Position 3: The presence of a benzyl (B1604629) group at this position contributes significantly to the inhibitory activity.[11]

  • The combination of specific substituents at positions 2 and 3 appears to be critical for achieving high potency against CDK9.

CompoundR2R3CDK9 IC50 (µM)
4a PhenylH>10
4b Pyridin-4-ylH0.8
4c Pyridin-4-ylBenzyl0.16
4d PhenylBenzyl0.71

Table 4: Comparative inhibitory activities of representative imidazo[1,2-a]pyrazine-based CDK9 inhibitors.[11]

Signaling Pathways and Experimental Workflows

To understand the biological context of these inhibitors, it is essential to visualize the signaling pathways they target and the general workflow for their evaluation.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_based_assay Cell-Based Proliferation Assay (GI50 Determination) biochemical_assay->cell_based_assay Lead Identification target_engagement Target Engagement (Western Blot) cell_based_assay->target_engagement Lead Validation downstream_effects Downstream Signaling Analysis target_engagement->downstream_effects pk_studies Pharmacokinetic Studies downstream_effects->pk_studies Candidate Selection efficacy_studies Xenograft Efficacy Studies pk_studies->efficacy_studies

General experimental workflow for kinase inhibitor discovery.

signaling_pathways cluster_aurora Aurora Kinase Pathway cluster_pi3k_mtor PI3K/Akt/mTOR Pathway cluster_cdk9 CDK9 Pathway G2_M_Transition G2/M Transition Aurora_Kinases Aurora Kinases G2_M_Transition->Aurora_Kinases Mitotic_Events Mitotic Events (Spindle Assembly, Cytokinesis) Aurora_Kinases->Mitotic_Events Imidazo_Aurora Imidazo[1,2-a]pyrazine Aurora Inhibitors Imidazo_Aurora->Aurora_Kinases Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazo_PI3K Imidazo[1,2-a]pyrazine PI3K Inhibitors Imidazo_PI3K->PI3K Imidazo_mTOR Imidazo[1,2-a]pyrazine mTOR Inhibitors Imidazo_mTOR->mTOR P_TEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Imidazo_CDK9 Imidazo[1,2-a]pyrazine CDK9 Inhibitors Imidazo_CDK9->P_TEFb

Simplified signaling pathways targeted by imidazo[1,2-a]pyrazine inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment and comparison of kinase inhibitors. Below are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of a purified kinase and the inhibitory effect of test compounds.

  • Materials:

    • Purified recombinant kinase (e.g., Aurora A, PI3Kα, CDK9)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

    • Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute in kinase assay buffer.

    • To the wells of a 384-well plate, add 2.5 µL of the diluted compound solution. For control wells, add buffer with the corresponding DMSO concentration.

    • Add 2.5 µL of a 4X solution of the kinase enzyme in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a 2X solution of the substrate and ATP in kinase assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT116, MCF7, K562)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include wells with untreated cells and vehicle (DMSO) controls.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

Conclusion

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile platform for the design of potent kinase inhibitors. The structure-activity relationship studies summarized in this guide demonstrate that targeted modifications at specific positions of the heterocyclic core can lead to significant improvements in potency and selectivity against various kinase targets. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery, facilitating the rational design and evaluation of novel imidazo[1,2-a]pyrazine-based kinase inhibitors for therapeutic applications.

References

"in vitro validation of Imidazo(1,2-a)pyrazine as a tubulin polymerization inhibitor"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors against other established agents. Experimental data from key validation assays are presented to support the evaluation of this promising class of compounds in anticancer research.

Mechanism of Action: Disrupting the Cellular Skeleton

Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with the dynamics of microtubules. These cytoskeletal polymers are crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] Microtubules are in a constant state of flux, undergoing phases of polymerization (growth) and depolymerization (shrinkage).[2] Disruption of this delicate equilibrium triggers cell cycle arrest, typically in the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[3]

Imidazo[1,2-a]pyrazine derivatives, a novel class of potent anticancer agents, function as microtubule-destabilizing agents.[4] Molecular docking studies and experimental evidence have shown that these compounds bind to the colchicine-binding site on β-tubulin.[4][5] This binding event prevents the tubulin dimers from adopting the straight conformation necessary for their incorporation into microtubules, thereby inhibiting polymerization.[1][3] This mechanism is shared with other colchicine-site binding agents, distinguishing them from vinca (B1221190) alkaloids and taxanes which bind to different sites on tubulin.[1][3]

cluster_0 Tubulin Dynamics & Inhibition cluster_1 Inhibitor Classes cluster_2 Cellular Consequences tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization destabilization Microtubule Destabilization g2m G2/M Phase Arrest destabilization->g2m stabilization Microtubule Stabilization stabilization->g2m imidazo Imidazo[1,2-a]pyrazines (e.g., TB-25) imidazo->destabilization colchicine (B1669291) Colchicine colchicine->destabilization vinca Vinca Alkaloids (e.g., Vincristine) vinca->destabilization taxane Taxanes (e.g., Paclitaxel) taxane->stabilization apoptosis Apoptosis g2m->apoptosis

Mechanism of Tubulin Polymerization Inhibitors.

Comparative Performance Data

The following tables summarize the in vitro efficacy of representative Imidazo[1,2-a]pyrazine derivatives compared to established tubulin inhibitors. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and duration of exposure. For a definitive comparison, these compounds should be evaluated side-by-side in the same experimental setup.[3]

Table 1: In Vitro Tubulin Polymerization Inhibition

This assay directly measures the compound's ability to inhibit the polymerization of purified tubulin in a cell-free system.

Compound ClassRepresentative CompoundTubulin Polymerization IC50 (µM)Binding Site
Imidazo[1,2-a]pyrazine TB-25Not explicitly stated, but effective inhibition shownColchicine
Compound 4hComparable to Colchicine[4]Colchicine
Colchicine Site Binders Colchicine0.54 - 10.6[6]Colchicine
Combretastatin A-4 (CA-4)0.54 - 4.93[6][7]Colchicine
Vinca Alkaloid Site Binders Vincristine~2.5Vinca
Taxane Site Binders PaclitaxelPromotes polymerizationTaxane

Data for established inhibitors are representative values from the literature and may vary based on specific assay conditions.[3]

Table 2: In Vitro Cytotoxicity (IC50)

This assay measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.

CompoundCell LineIC50
Imidazo[1,2-a]pyrazine (TB-25) HCT-116 (Colon)23 nM
HepG-2 (Liver)Data not specified
A549 (Lung)Data not specified
MDA-MB-231 (Breast)Data not specified
Imidazo[1,2-a]pyrazine (15d) A375P (Melanoma)<0.06 µM
Imidazo[1,2-a]pyrazine (17e) [8]A375P (Melanoma)<0.06 µM
Imidazo[1,2-a]pyrazine (18c) [8]A375P (Melanoma)<0.06 µM
Imidazo[1,2-a]pyrazine (18h) [8]A375P (Melanoma)<0.06 µM
Imidazo[1,2-a]pyrazine (18i) [8]A375P (Melanoma)<0.06 µM
Colchicine HeLa (Cervical)~0.01 µM
A549 (Lung)~0.02 µM
Vincristine A549 (Lung)~0.002 µM
Paclitaxel (Taxol) HeLa (Cervical)~0.004 µM
A549 (Lung)~0.002 µM

Data for paclitaxel, vincristine, and colchicine are representative ranges from the literature and can vary significantly depending on the specific cell line and assay duration.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cluster_0 Experimental Workflow start Start: Imidazo[1,2-a]pyrazine Compound tubulin_assay Tubulin Polymerization Assay (In Vitro) start->tubulin_assay cell_culture Cancer Cell Culture start->cell_culture data Data Analysis: IC50, Cell Cycle Distribution, Microtubule Morphology tubulin_assay->data mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle if_staining Immunofluorescence Staining cell_culture->if_staining mtt_assay->data cell_cycle->data microscopy Fluorescence Microscopy if_staining->microscopy microscopy->data

Workflow for In Vitro Validation.
Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

  • Principle: The polymerization of tubulin into microtubules is monitored using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[2] Compounds that inhibit tubulin polymerization will decrease the rate and extent of this fluorescence increase.[2]

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Glycerol

    • Fluorescent reporter dye (e.g., DAPI)

    • Test compound (Imidazo[1,2-a]pyrazine) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

    • 96-well, black, non-binding microplate

    • Temperature-controlled fluorescence plate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include wells for vehicle control (DMSO) and positive controls.

    • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of the compound on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at 570-590 nm.[9]

  • Materials:

    • Cancer cell lines (e.g., HCT-116, A549, HeLa)

    • Cell culture medium

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well tissue culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Imidazo[1,2-a]pyrazine derivative for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

  • Materials:

    • Cancer cell line

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold) for fixation

    • Propidium iodide (PI) staining solution (containing RNase A to prevent staining of RNA)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell samples using a flow cytometer. The data is used to generate histograms that show the distribution of cells in the different phases of the cell cycle.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of the compound on the microtubule network within cells.

  • Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.

  • Materials:

    • Cancer cell line

    • Glass coverslips

    • Test compound

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed cells on glass coverslips and allow them to attach.

    • Treat the cells with the test compound for the desired time.

    • Fix the cells with the fixation solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the microtubule network using a fluorescence microscope and capture images. Compare the microtubule morphology in treated cells to that in control cells.

References

"head-to-head comparison of different synthetic routes to Imidazo(1,2-a)pyrazine"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold is a privileged structure due to its prevalence in biologically active compounds. The efficient synthesis of this heterocyclic system is therefore of critical importance. This guide provides an objective, data-driven comparison of three prominent synthetic routes: the classical Hantzsch-type condensation, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and a modern iodine-catalyzed three-component reaction.

This comparative analysis is designed to assist chemists in selecting the most appropriate synthetic strategy based on factors such as yield, reaction time, operational simplicity, and atom economy.

At a Glance: Comparing the Routes

The following table summarizes the key quantitative data for the selected synthetic methods, offering a clear comparison of their efficiency and reaction conditions for the synthesis of representative imidazo[1,2-a]pyrazine derivatives.

Method Reactants Catalyst/Reagent Solvent Temperature Time Yield (%)
Classical (Hantzsch-type) Condensation 2-Aminopyrazine (B29847), α-BromoketoneNaHCO₃Ethanol (B145695)Reflux4-8 h60-85
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyrazine, Aldehyde, IsocyanideSc(OTf)₃ (10 mol%)Methanol (B129727)Room Temp.8 hup to 95
Iodine-Catalyzed 3-Component Reaction 2-Aminopyrazine, Aldehyde, IsocyanideI₂ (5 mol%)EthanolRoom Temp.2-4 h85-94[1]

In-Depth Analysis of Synthetic Routes

Classical (Hantzsch-type) Condensation

This traditional method involves the bimolecular condensation of a 2-aminopyrazine with an α-halocarbonyl compound. The reaction typically proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyrazine core.

Advantages:

  • Relatively simple starting materials.

  • Well-established and widely understood mechanism.

Disadvantages:

  • Often requires elevated temperatures and longer reaction times.

  • The use of lachrymatory and potentially toxic α-haloketones can be a drawback.[2]

  • May produce side products, complicating purification.

  • Lower atom economy compared to multicomponent reactions.[3][4][5]

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot, three-component synthesis that combines a 2-aminoazine, an aldehyde, and an isocyanide to rapidly generate 3-aminoimidazo[1,2-a]pyrazines.[6][7] This reaction is highly convergent and allows for the introduction of three points of diversity in a single step.

Advantages:

  • High atom economy as most of the atoms from the starting materials are incorporated into the final product.[8][9]

  • Operational simplicity of a one-pot procedure.[6]

  • Generally proceeds under mild reaction conditions, often at room temperature.[10]

  • High yields are often achievable.[6]

  • Amenable to the creation of diverse compound libraries for drug discovery.[7]

Disadvantages:

  • Isocyanides can be volatile and have unpleasant odors.

  • The cost and availability of substituted isocyanides may be a limiting factor.

  • Requires a catalyst, typically a Lewis acid like Scandium triflate.

Iodine-Catalyzed Three-Component Reaction

This method is a variation of the multicomponent approach, utilizing molecular iodine as an inexpensive and environmentally benign catalyst.[1][8] The reaction proceeds efficiently at room temperature, providing rapid access to 3-aminoimidazo[1,2-a]pyrazines in high yields.

Advantages:

  • Uses a low-cost, readily available, and relatively non-toxic catalyst.[1][8]

  • Excellent yields and short reaction times.[1]

  • Mild reaction conditions (room temperature).[1]

  • Simple work-up procedure.[1]

  • High atom economy and adherence to the principles of green chemistry.[8]

Disadvantages:

  • Similar to the GBB reaction, it relies on the use of isocyanides.

  • The scope of the reaction with respect to all three components needs to be considered.

Experimental Protocols

Protocol 1: Classical (Hantzsch-type) Synthesis of 2-Phenylimidazo[1,2-a]pyrazine
  • To a solution of 2-aminopyrazine (1.0 mmol) in ethanol (10 mL) is added 2-bromoacetophenone (B140003) (1.0 mmol) and sodium bicarbonate (1.5 mmol).

  • The reaction mixture is heated to reflux and stirred for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-phenylimidazo[1,2-a]pyrazine.

Protocol 2: Groebke-Blackburn-Bienaymé Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
  • In a round-bottom flask, 2-aminopyrazine (1.0 mmol), benzaldehyde (B42025) (1.0 mmol), and scandium(III) triflate (0.1 mmol) are dissolved in methanol (5 mL).

  • tert-Butyl isocyanide (1.1 mmol) is added to the mixture.

  • The reaction is stirred at room temperature for 8 hours.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel to yield the desired product.

Protocol 3: Iodine-Catalyzed Synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine
  • To a solution of 2-aminopyrazine (1.0 mmol) and 4-nitrobenzaldehyde (B150856) (1.0 mmol) in ethanol (5 mL), tert-butyl isocyanide (1.0 mmol) is added.[1]

  • Molecular iodine (0.05 mmol, 5 mol%) is then added to the reaction mixture.[1]

  • The mixture is stirred at room temperature for 3 hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to give the pure product.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key bond formations in the different synthetic routes to the imidazo[1,2-a]pyrazine core.

G cluster_0 Classical (Hantzsch-type) Condensation cluster_1 Groebke-Blackburn-Bienaymé (GBB) Reaction cluster_2 Iodine-Catalyzed 3-Component Reaction 2-Aminopyrazine_H 2-Aminopyrazine Intermediate_H N-Alkylated Intermediate 2-Aminopyrazine_H->Intermediate_H alpha-Haloketone_H α-Haloketone alpha-Haloketone_H->Intermediate_H Imidazo[1,2-a]pyrazine_H Imidazo[1,2-a]pyrazine Intermediate_H->Imidazo[1,2-a]pyrazine_H Intramolecular Cyclization 2-Aminopyrazine_GBB 2-Aminopyrazine Imine_Intermediate_GBB Imine Intermediate 2-Aminopyrazine_GBB->Imine_Intermediate_GBB Aldehyde_GBB Aldehyde Aldehyde_GBB->Imine_Intermediate_GBB Isocyanide_GBB Isocyanide Imidazo[1,2-a]pyrazine_GBB 3-Amino-Imidazo[1,2-a]pyrazine Isocyanide_GBB->Imidazo[1,2-a]pyrazine_GBB [4+1] Cycloaddition Imine_Intermediate_GBB->Imidazo[1,2-a]pyrazine_GBB 2-Aminopyrazine_I 2-Aminopyrazine Imine_Intermediate_I Imine Intermediate 2-Aminopyrazine_I->Imine_Intermediate_I Aldehyde_I Aldehyde Aldehyde_I->Imine_Intermediate_I Isocyanide_I Isocyanide Imidazo[1,2-a]pyrazine_I 3-Amino-Imidazo[1,2-a]pyrazine Isocyanide_I->Imidazo[1,2-a]pyrazine_I [4+1] Cycloaddition Imine_Intermediate_I->Imidazo[1,2-a]pyrazine_I Iodine Iodine (catalyst) Iodine->Imine_Intermediate_I

Caption: Comparative workflow of synthetic routes to Imidazo(1,2-a)pyrazines.

Conclusion

The synthesis of the imidazo[1,2-a]pyrazine core has evolved from classical two-component condensations to highly efficient one-pot, multicomponent strategies. For the rapid generation of molecular diversity with high atom economy and excellent yields, the Groebke-Blackburn-Bienaymé reaction and the iodine-catalyzed three-component reaction represent the current state-of-the-art. The iodine-catalyzed method, in particular, offers the advantages of a readily available, inexpensive, and environmentally benign catalyst, making it an attractive option for sustainable chemical synthesis.

The classical Hantzsch-type synthesis , while still a viable and well-understood method, is generally less efficient and involves harsher conditions and less desirable reagents compared to the modern multicomponent approaches. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For high-throughput synthesis and the generation of compound libraries for drug discovery, the multicomponent reactions are clearly superior.

References

Evaluating the Selectivity of Imidazo[1,2-a]pyrazine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Kinase selectivity is a critical attribute for any inhibitor destined for clinical development, as off-target effects can lead to toxicity and diminished therapeutic windows. This guide provides an objective comparison of the selectivity profiles of two prominent imidazo[1,2-a]pyrazine-based kinase inhibitors, Entospletinib (B612047) and Upadacitinib (B560087), supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The following tables summarize the quantitative data on the selectivity of Entospletinib, a Spleen Tyrosine Kinase (Syk) inhibitor, and Upadacitinib, a Janus Kinase 1 (JAK1) inhibitor.

Entospletinib (Syk Inhibitor)

Entospletinib demonstrates exceptional selectivity for its primary target, Syk, a key mediator in B-cell receptor signaling.[1][2] Kinome scan profiling reveals minimal off-target activity, highlighting its precise inhibitory action.

Table 1: Biochemical Selectivity of Entospletinib [1][3][4]

Target KinaseIC50 / Kd (nM)Fold Selectivity vs. Syk
Syk 7.7 (IC50) 1
Syk 7.6 (Kd) 1
TNK1< 100 (Kd)~13

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Cellular Activity of Entospletinib [2]

Cellular Target/AssayEC50 (nM)Fold Selectivity vs. Syk
Syk (BLNK phosphorylation) 26 1
Flt3 (proliferation)327~13
Jak2 (phosphorylation)>13-fold selective for Syk>13
c-Kit (phosphorylation)>13-fold selective for Syk>13
Ret (phosphorylation)>1000-fold selective for Syk>1000
KDR (phosphorylation)>1000-fold selective for Syk>1000

EC50: Half-maximal effective concentration.

Upadacitinib (JAK1 Inhibitor)

Upadacitinib is a selective JAK1 inhibitor, designed to preferentially target inflammatory pathways mediated by JAK1 while sparing other JAK isoforms to potentially improve the safety profile.[5]

Table 3: Biochemical and Cellular Selectivity of Upadacitinib against JAK Family Kinases [5][6]

Target KinaseBiochemical IC50 (µM)Cellular IC50 (µM)Fold Selectivity vs. JAK1 (Cellular)
JAK1 0.045 0.014 1
JAK20.1090.593~42
JAK32.11.860~133
TYK24.72.715~194

Signaling Pathways

To understand the context of inhibition, the following diagrams illustrate the signaling pathways targeted by Entospletinib and Upadacitinib.

BCR_Signaling cluster_membrane Cell Membrane BCR BCR Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Activation Downstream Downstream Signaling (BTK, PI3K, PLCγ2) Syk->Downstream Entospletinib Entospletinib Entospletinib->Syk Response Cellular Responses (Proliferation, Survival) Downstream->Response

B-Cell Receptor (BCR) Signaling Pathway

JAK_STAT_Signaling cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Cytokine Binding STAT STAT JAK1->STAT Phosphorylation Upadacitinib Upadacitinib Upadacitinib->JAK1 pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Biochemical_Workflow Start Start PrepareReaction Prepare Reaction Mix (Syk, Substrate, Buffer) Start->PrepareReaction AddInhibitor Add Inhibitor (Serial Dilutions) PrepareReaction->AddInhibitor InitiateReaction Initiate with ATP AddInhibitor->InitiateReaction Incubate Incubate at RT (e.g., 60 min) InitiateReaction->Incubate StopReaction Stop Reaction (Add EDTA) Incubate->StopReaction AddDetection Add Detection Reagents (SA-APC, PT-66 Ab) StopReaction->AddDetection ReadPlate Read Plate (TR-FRET) AddDetection->ReadPlate AnalyzeData Analyze Data (Calculate IC50) ReadPlate->AnalyzeData End End AnalyzeData->End Cellular_Workflow Start Start TreatBlood Treat Whole Blood with Inhibitor Start->TreatBlood Stimulate Stimulate with IL-6 TreatBlood->Stimulate FixCells Lyse/Fix Cells Stimulate->FixCells Permeabilize Permeabilize Cells FixCells->Permeabilize Stain Stain with anti-pSTAT3 Ab Permeabilize->Stain AcquireData Acquire Data (Flow Cytometry) Stain->AcquireData AnalyzeData Analyze Data (Calculate EC50) AcquireData->AnalyzeData End End AnalyzeData->End

References

Comparative Cross-Reactivity Analysis of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors under investigation for various therapeutic applications. Achieving target selectivity is a critical aspect of drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity of imidazo[1,2-a]pyrazine-based compounds, with a focus on their activity as kinase inhibitors. The data presented is a synthesis of publicly available information and serves as a representative example of the selectivity profiles observed for this class of compounds.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity of a representative, hypothetical imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor (Compound A) and a Bruton's tyrosine kinase (BTK) inhibitor (Compound B) against their primary targets and a panel of off-target kinases. These tables are compiled from various sources to illustrate typical selectivity profiles.

Table 1: Kinase Selectivity Profile of Compound A (Hypothetical Aurora Kinase Inhibitor)

Kinase TargetIC50 (nM)% Inhibition @ 1µMKinase Family
Aurora A 5 98% Serine/Threonine Kinase
Aurora B 8 95% Serine/Threonine Kinase
VEGFR21590%Tyrosine Kinase
Src2585%Tyrosine Kinase
Lck3082%Tyrosine Kinase
Chk15075%Serine/Threonine Kinase
IRAK48060%Serine/Threonine Kinase
EGFR>1000<10%Tyrosine Kinase
CDK2>1000<10%Serine/Threonine Kinase
p38α>1000<5%Serine/Threonine Kinase

Table 2: Kinase Selectivity Profile of Compound B (Hypothetical BTK Inhibitor)

Kinase TargetIC50 (nM)Fold Selectivity vs. BTKKinase Family
BTK 3 - Tyrosine Kinase
EGFR>900>300xTyrosine Kinase
ITK>150>50xTyrosine Kinase
Tec>150>50xTyrosine Kinase
JAK3>3000>1000xTyrosine Kinase

Signaling Pathway Diagrams

Understanding the signaling context of the primary target is crucial for interpreting the potential biological consequences of both on-target and off-target inhibition.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Aurora_A Aurora A G2->Aurora_A Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora_B Aurora B Prophase->Aurora_B Activation Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis_Node Cytokinesis Anaphase->Cytokinesis_Node Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis_Node Regulation Imidazo_Pyrazine_A Imidazo[1,2-a]pyrazine (Compound A) Imidazo_Pyrazine_A->Aurora_A Inhibition Imidazo_Pyrazine_A->Aurora_B Inhibition BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream Cell_Response B-Cell Proliferation, Survival & Activation Downstream->Cell_Response Imidazo_Pyrazine_B Imidazo[1,2-a]pyrazine (Compound B) Imidazo_Pyrazine_B->BTK Inhibition Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., ADP-Glo) cluster_binding Competition Binding Assay (e.g., KINOMEscan) Start_Bio Prepare Serial Dilutions of Compound Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Start_Bio->Reaction Stop_Deplete Stop Reaction & Deplete ATP Reaction->Stop_Deplete Detect_Signal Convert ADP to ATP & Generate Luminescence Stop_Deplete->Detect_Signal Measure_Bio Measure Luminescence Detect_Signal->Measure_Bio Analyze_Bio Calculate % Inhibition & IC50 Measure_Bio->Analyze_Bio Data_Integration Integrate Data for Cross-Reactivity Profile Analyze_Bio->Data_Integration Start_Bind Incubate Kinase Panel with Compound and Immobilized Ligand Wash Wash Unbound Kinase Start_Bind->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Analyze_Bind Calculate % Control Quantify->Analyze_Bind Analyze_Bind->Data_Integration

Comparative Docking Analysis of Imidazo(1,2-a)pyrazine Derivatives and Known Inhibitors Across Key Oncological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico performance of a promising class of therapeutic compounds, this guide provides a comparative analysis of Imidazo(1,2-a)pyrazine derivatives against established inhibitors targeting Aurora kinase A, PIM-1 kinase, ENPP1, and tubulin. This report summarizes key quantitative data, details experimental protocols for molecular docking, and visualizes relevant biological pathways to offer valuable insights for researchers and drug development professionals.

Imidazo(1,2-a)pyrazines represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel inhibitors for a range of therapeutic targets, particularly in oncology. This guide presents a comparative overview of their in-silico binding affinities and inhibitory potentials against several key proteins implicated in cancer progression: Aurora kinase A, PIM-1 kinase, Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), and tubulin. By juxtaposing the docking performance of various this compound derivatives with that of well-established inhibitors, this analysis aims to highlight their therapeutic promise and guide future drug design efforts.

Comparative Docking Performance

The following tables summarize the molecular docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) of selected this compound derivatives and known inhibitors for each respective target. The data has been curated from various research publications. It is important to note that docking scores and binding energies can vary based on the specific software, force fields, and parameters used in the study.

Aurora Kinase A Inhibitors

Aurora kinase A is a key regulator of mitosis, and its overexpression is linked to various cancers.

Compound ClassCompound Name/IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (nM)Reference
This compound Derivative 1j--10[1]
This compound Compound 10i--3[1]
This compound CCT137444 (Compound 15)--15[2]
Known Inhibitor Alisertib (MLN8237)-9.9-1.2-
Known Inhibitor Danusertib (PHA-739358)-10.2-13-
Known Inhibitor Tozasertib (VX-680)-9.5-0.6-
PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target for cancer therapy.

Compound ClassCompound Name/IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (µM)Reference
This compound Derivative Compound 25-11.084 (XP GScore)--[3]
Known Inhibitor SGI-1776-9.8-0.007-
Known Inhibitor AZD1208-10.5-0.005-
Known Inhibitor CX-6258--0.002[4]
ENPP1 Inhibitors

ENPP1 is a key enzyme that negatively regulates the cGAS-STING pathway, an important component of the innate immune response against cancer.

Compound ClassCompound Name/IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (nM)Reference
This compound Derivative 7--5.70 or 9.68[5]
Known Inhibitor STF-1084--33[6]
Known Inhibitor Compound 4e--188[6]
Known Inhibitor Myricetin--4800[7]
Tubulin Polymerization Inhibitors (Colchicine Binding Site)

Tubulin is the subunit of microtubules, and its polymerization is a critical process in cell division. Inhibitors targeting the colchicine (B1669291) binding site disrupt microtubule dynamics.

Compound ClassCompound Name/IDDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (nM)Reference
This compound TB-25--23[8]
This compound Compound 4h--10[9]
Known Inhibitor Colchicine-9.15-10-100[10]
Known Inhibitor Combretastatin A-4 (CA-4)--2[8]
Known Inhibitor Nocodazole--200-500[11]

Experimental Protocols for Molecular Docking

The following provides a generalized, detailed methodology for performing molecular docking studies, based on commonly used software such as AutoDock Vina and Schrödinger's Glide.

I. Preparation of the Receptor Protein
  • Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For this study, the following PDB entries were utilized:

    • Aurora kinase A: 2X6E[12]

    • PIM-1 kinase: 5O13[4]

    • ENPP1: 6WEV[13]

    • Tubulin: 1SA0 (colchicine binding site)[2]

  • Protein Preparation: The raw PDB file is processed to prepare it for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Adding hydrogen atoms, as they are usually not resolved in X-ray crystal structures.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing side chains or loops using protein preparation wizards available in software suites like Schrödinger Maestro or UCSF Chimera.

    • Minimizing the energy of the protein structure to relieve any steric clashes.

II. Ligand Preparation
  • Ligand Structure Generation: The 2D structures of the this compound derivatives and known inhibitors are drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protonation States and Tautomers: The protonation state of each ligand at a physiological pH (typically 7.4) is determined. Different possible tautomers are also generated.

  • File Format Conversion: The prepared ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina, .mae for Glide).

III. Molecular Docking Procedure

A. Using AutoDock Vina

  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the receptor. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to bind.

  • Docking Execution: The docking simulation is performed using the vina executable. The command specifies the receptor and ligand files, the configuration file (containing grid box parameters), and the output file for the docked poses. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[14]

  • Analysis of Results: The output file contains multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or UCSF Chimera.

B. Using Schrödinger's Glide

  • Receptor Grid Generation: A receptor grid is generated using the "Receptor Grid Generation" panel in Maestro. The grid is centered on the active site, which can be defined by the co-crystallized ligand or by selecting specific residues.

  • Ligand Docking: The "Ligand Docking" panel is used to perform the docking calculation. The prepared ligands are selected, and the previously generated receptor grid is specified. Glide offers different docking precisions, such as Standard Precision (SP) and Extra Precision (XP), with XP being more computationally intensive but generally more accurate.[9][15]

  • Analysis of Results: The results are presented in a project table, which includes the docking score (GlideScore), Emodel score, and other parameters. The docked poses and their interactions with the receptor can be visualized in the Maestro workspace.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways associated with the targeted proteins and a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Select Protein (PDB) PDB_prep Prepare Protein (Add H, Remove Water) PDB->PDB_prep Ligand Draw Ligand (2D) Ligand_prep Prepare Ligand (3D Conversion, Optimize) Ligand->Ligand_prep Grid Define Grid Box (Active Site) PDB_prep->Grid Dock Run Docking Simulation (AutoDock/Glide) Ligand_prep->Dock Grid->Dock Poses Generate Docked Poses Dock->Poses Scores Calculate Binding Scores Poses->Scores Analysis Analyze Interactions (H-bonds, Hydrophobic) Scores->Analysis Lead Identify Lead Compound Analysis->Lead

Caption: A generalized workflow for molecular docking studies.

Aurora_Kinase_A_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinase A cluster_downstream Downstream Effects cluster_inhibitors Inhibition CDK1_CyclinB CDK1/Cyclin B AuroraA Aurora Kinase A CDK1_CyclinB->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates Spindle Spindle Assembly AuroraA->Spindle Centrosome Centrosome Maturation & Separation PLK1->Centrosome Mitosis Mitotic Progression Spindle->Mitosis Imidazopyrazine This compound Derivatives Imidazopyrazine->AuroraA Inhibits Alisertib Alisertib Alisertib->AuroraA Inhibits

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis.

PIM_1_Kinase_Pathway cluster_upstream Upstream Signals cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibition Cytokines Cytokines (e.g., IL-3) PIM1 PIM-1 Kinase Cytokines->PIM1 Upregulate GrowthFactors Growth Factors GrowthFactors->PIM1 Upregulate BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Degrades) cMyc c-Myc PIM1->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Inhibits Proliferation Cell Proliferation p27->Proliferation Inhibits cMyc->Proliferation Imidazopyrazine This compound Derivatives Imidazopyrazine->PIM1 Inhibits AZD1208 AZD1208 AZD1208->PIM1 Inhibits

Caption: Key signaling pathways regulated by PIM-1 Kinase.

cGAS_STING_ENPP1_Pathway cluster_activation Activation cluster_signaling Signaling Cascade cluster_regulation Negative Regulation cluster_inhibition Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type1_IFN Type I Interferons IRF3->Type1_IFN Induces Transcription ENPP1 ENPP1 ENPP1->cGAMP Hydrolyzes Imidazopyrazine This compound Derivatives Imidazopyrazine->ENPP1 Inhibits

Caption: The cGAS-STING pathway and its regulation by ENPP1.

Tubulin_Polymerization cluster_components Components cluster_process Polymerization Process cluster_inhibition Inhibition at Colchicine Site Tubulin αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Polymerize with GTP GTP GTP->Protofilament Hydrolysis drives Microtubule Microtubule Assembly Protofilament->Microtubule Dynamic_Instability Dynamic Instability (Growth & Shrinkage) Microtubule->Dynamic_Instability Imidazopyrazine This compound Derivatives Imidazopyrazine->Tubulin Binds to Colchicine Site (Inhibits Polymerization) Colchicine Colchicine Colchicine->Tubulin Binds to Colchicine Site (Inhibits Polymerization)

Caption: Overview of tubulin polymerization and its inhibition.

References

Validating Imidazo[1,2-a]pyrazine Target Engagement: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key cellular assays used to validate the target engagement of Imidazo[1,2-a]pyrazine compounds, a scaffold found in numerous kinase and other enzyme inhibitors. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

The Imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors targeting a range of protein classes, including protein kinases (e.g., Aurora kinases, CDK9), G-protein coupled receptors (GPCRs), and other enzymes.[1][2][3][4][5] Validating that these compounds bind to their intended cellular target is essential for establishing a clear mechanism of action and for guiding structure-activity relationship (SAR) studies. This guide compares three primary methods for confirming target engagement in a cellular context: Photoaffinity Labeling (PAL), the Cellular Thermal Shift Assay (CETSA), and downstream signaling analysis via Western Blotting.

Comparative Analysis of Target Engagement Methods

Each method for validating target engagement has its own set of advantages and limitations. The choice of assay often depends on the nature of the target, the availability of specific reagents, and the experimental question being addressed.

Method Principle Advantages Limitations Typical Readout
Photoaffinity Labeling (PAL) A chemically modified version of the Imidazo[1,2-a]pyrazine compound containing a photoreactive group is used to covalently crosslink to the target protein upon UV irradiation.[6][7]- Directly identifies the binding protein(s).- Can identify "off-targets".[7]- Provides information about the binding site.- Requires synthesis of a photo-probe.- The probe modification may alter binding affinity.- Can be technically challenging.Mass Spectrometry, In-gel fluorescence.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding.[8][9][10]- Label-free; uses the unmodified compound.- Can be performed in intact cells and tissues.- Adaptable to high-throughput formats.[8]- Indirect measure of binding.- Requires high-quality antibodies for detection.- Not all proteins exhibit a significant thermal shift.Western Blot, ELISA, Mass Spectrometry.
Downstream Signaling Analysis Measures the functional consequence of target engagement by observing changes in the phosphorylation state or abundance of proteins in the relevant signaling pathway.[5][11]- Confirms functional activity of the compound.- Utilizes well-established techniques (e.g., Western Blot).- Can provide insights into the compound's mechanism of action.- Indirect measure of target binding.- Requires knowledge of the target's signaling pathway.- Signal can be affected by off-target effects.Western Blot, Flow Cytometry.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies employing Imidazo[1,2-a]pyrazine compounds, demonstrating the types of measurements obtained with different target engagement validation approaches.

Table 1: Imidazo[1,2-a]pyrazine Kinase Inhibitor Activity

Compound Target Biochemical IC50 Cellular Assay Cellular IC50 / EC50 Reference
Compound 3c CDK90.16 µMMTT Assay (MCF7 cells)6.66 µM[1]
Imidazo[1,2-a]pyrazine 1 Aurora A/B-phos-HH3 Inhibition250 nM[4]
SCH 1473759 Aurora A/BKd Aur A = 0.02 nMKd Aur B = 0.03 nMphos-HH3 Inhibition25 nM[4][12]
Compound 10i Aurora Kinase-Flow Cytometry-[13]
Imidazo[4,5-b]pyridine 28c Aurora A0.067 µMp-T288 Aurora-A (Hela)0.16 µM[2]
Imidazo[4,5-b]pyridine 28c Aurora B12.71 µMp-HH3 (Hela)76.84 µM[2]

Table 2: Imidazo[1,2-a]pyrazine Gαq/11 Inhibitor Activity

Compound Target Biochemical IC50 Cellular Assay Cellular Effect Reference
GQ352 Gαq8.9 µMWestern BlotSuppression of ERK and YAP phosphorylation[5]
BIM-46187 Gαq-Second messenger-based fluorescence assayInhibition of IP1 formation[14]

Experimental Protocols and Workflows

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique to directly identify the cellular targets of a compound. It involves a three-stage process:

  • Probe Synthesis: An Imidazo[1,2-a]pyrazine analog is synthesized with a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).[6]

  • Cellular Labeling and Crosslinking: Cells are incubated with the photoaffinity probe, allowing it to bind to its target. Subsequent exposure to UV light activates the photoreactive group, forming a covalent bond with the target protein.[6]

  • Target Identification: The reporter tag is used to enrich the crosslinked protein-probe complexes. The enriched proteins are then identified by mass spectrometry.[6]

G cluster_0 Probe Synthesis cluster_1 Cellular Labeling cluster_2 Target Identification Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Photoaffinity Probe Photoaffinity Probe Imidazo[1,2-a]pyrazine->Photoaffinity Probe Photoreactive Group Photoreactive Group Photoreactive Group->Photoaffinity Probe Reporter Tag Reporter Tag Reporter Tag->Photoaffinity Probe Intact Cells Intact Cells Photoaffinity Probe->Intact Cells UV Irradiation UV Irradiation Intact Cells->UV Irradiation Covalent Crosslinking Covalent Crosslinking UV Irradiation->Covalent Crosslinking Cell Lysis Cell Lysis Covalent Crosslinking->Cell Lysis Affinity Purification Affinity Purification Cell Lysis->Affinity Purification Mass Spectrometry Mass Spectrometry Affinity Purification->Mass Spectrometry Target Protein(s) Target Protein(s) Mass Spectrometry->Target Protein(s)

Photoaffinity Labeling Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in a cellular environment. The workflow is as follows:

  • Compound Incubation: Intact cells are incubated with the Imidazo[1,2-a]pyrazine compound.

  • Thermal Challenge: The cell suspension is heated to a specific temperature, causing protein denaturation and aggregation.

  • Lysis and Separation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining is quantified, typically by Western blot or other immunoassays.[10] A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.[15]

G Start Start Incubate Cells with Compound Incubate Cells with Compound Start->Incubate Cells with Compound Heat Treatment Heat Treatment Incubate Cells with Compound->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Collect Supernatant (Soluble Proteins) Collect Supernatant (Soluble Proteins) Centrifugation->Collect Supernatant (Soluble Proteins) Protein Quantification Protein Quantification Collect Supernatant (Soluble Proteins)->Protein Quantification Target Engagement Confirmed Target Engagement Confirmed Protein Quantification->Target Engagement Confirmed

CETSA Experimental Workflow.
Downstream Signaling Analysis (Western Blot)

This method confirms target engagement by measuring the functional output of the target protein. For a kinase inhibitor, this would involve assessing the phosphorylation of its downstream substrates.

  • Cell Treatment: Cells are treated with the Imidazo[1,2-a]pyrazine inhibitor for a specified time.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Western Blot: The protein lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the downstream target protein.

  • Detection and Analysis: The antibody binding is detected using a chemiluminescent or fluorescent secondary antibody, and the band intensities are quantified to determine the change in phosphorylation.

For an Imidazo[1,2-a]pyrazine inhibitor of the Gαq/11 signaling pathway, target engagement can be confirmed by observing a decrease in the phosphorylation of downstream effectors like ERK and YAP.[5]

G GPCR GPCR Gαq/11 Gαq/11 GPCR->Gαq/11 Activates PLCβ PLCβ Gαq/11->PLCβ Activates YAP (dephosphorylated) YAP (dephosphorylated) Gαq/11->YAP (dephosphorylated) Leads to IP3 IP3 PLCβ->IP3 DAG DAG PLCβ->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Imidazo[1,2-a]pyrazine Inhibitor->Gαq/11 Inhibits

Gαq/11 Signaling Pathway.

Conclusion

The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. For Imidazo[1,2-a]pyrazine-based compounds, a variety of robust methods are available. Photoaffinity labeling offers direct target identification, CETSA provides a label-free assessment of binding, and downstream signaling analysis confirms functional activity. The selection of the most appropriate method will depend on the specific research question and available resources. By employing these techniques, researchers can build a strong body of evidence to confirm the mechanism of action of their Imidazo[1,2-a]pyrazine compounds and confidently advance them through the drug discovery process.

References

Benchmarking the Fluorescent Properties of Imidazo[1,2-a]pyrazine Probes Against Existing Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel fluorescent probes is a critical driver of innovation in biological imaging and diagnostics. Imidazo[1,2-a]pyrazine-based fluorophores have emerged as a promising class of probes, demonstrating significant potential in various applications, including cellular imaging and as anticancer agents.[1] This guide provides an objective comparison of the key fluorescent properties of Imidazo[1,2-a]pyrazine probes against well-established fluorescent dyes such as Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5). The information presented herein is intended to assist researchers in making informed decisions when selecting the most appropriate fluorescent probe for their specific experimental needs.

Data Presentation: A Comparative Overview of Fluorescent Properties

The following table summarizes the key photophysical properties of Imidazo[1,2-a]pyrazine derivatives and common commercially available fluorescent dyes. It is important to note that these values are compiled from various sources and may have been measured under different experimental conditions. For a direct and definitive comparison, it is always recommended to characterize the probes in-house under the specific experimental conditions of the intended application.

Fluorescent Probe/DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)Stokes Shift (nm)Photostability
Imidazo[1,2-a]pyrazine Derivatives ~350-450[1]~450-850[1]Varies with substitutionVaries with substitutionGenerally largeReported as good[2]
Fluorescein ~494[3]~521[4][3]~70,000~0.92[5]~27Prone to photobleaching[6]
Rhodamine B ~546~567[7]~110,000~0.65 (in basic ethanol)[8][9]~21More photostable than Fluorescein[6]
Cyanine 3 (Cy3) ~550[10]~570[10]~150,000~0.24[5]~20Moderate
Cyanine 5 (Cy5) ~649[11]~670[11]~250,000~0.20 - 0.28[5]~21Moderate

Experimental Protocols

Accurate and reproducible measurement of fluorescent properties is paramount for the objective comparison of different probes. Below are detailed methodologies for determining key photophysical parameters.

Measurement of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.[12][13][14]

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., spectroscopic grade ethanol (B145695) or DMSO)

  • The fluorescent dye to be tested

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the fluorescent dye in the chosen solvent with a precisely known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer, typically between 0.1 and 1.0.

  • Absorbance Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the dye.

    • Use the pure solvent to blank the spectrophotometer.

    • Measure the absorbance of each dilution at λmax.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • The data should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The molar absorptivity (ε) is calculated from the slope of this line, as given by the equation: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[15]

Measurement of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is most commonly employed.[16][17][18]

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, or Rhodamine 6G in ethanol)

  • The fluorescent probe to be tested

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the test sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[16]

  • Absorbance Spectra: Record the absorbance spectra of both the sample and standard solutions.

  • Fluorescence Spectra:

    • Set the excitation wavelength of the fluorometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for both solutions, ensuring identical experimental settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]

Measurement of Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching (irreversible photodegradation) upon exposure to excitation light.[19] A common method to assess this is to measure the photobleaching half-life (t₁/₂).[2][5]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.

  • Image analysis software.

  • The fluorescent probe to be tested.

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescent probe, for example, by immobilizing it in a polymer film or by imaging cells stained with the probe.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Continuously illuminate a specific region of interest (ROI) with the excitation light at a constant intensity.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.[5][20]

Mandatory Visualizations

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_photo Photostability Assessment Stock Prepare Stock Solutions (Probe & Standard) Dilutions Prepare Serial Dilutions Stock->Dilutions UVVis Record Absorbance Spectra (UV-Vis Spectrophotometer) Dilutions->UVVis Diluted Samples FluorSpec Record Emission Spectra (Fluorometer) Dilutions->FluorSpec Diluted Samples Timelapse Time-Lapse Microscopy Dilutions->Timelapse Immobilized Sample BeerPlot Plot Absorbance vs. Concentration UVVis->BeerPlot MolarAbs Calculate Molar Absorptivity (ε) BeerPlot->MolarAbs Integrate Integrate Emission Spectra FluorSpec->Integrate QuantumYield Calculate Quantum Yield (Φf) Integrate->QuantumYield IntensityDecay Measure Intensity Decay Timelapse->IntensityDecay HalfLife Determine Photobleaching Half-Life (t1/2) IntensityDecay->HalfLife

Caption: Workflow for benchmarking the fluorescent properties of a novel probe.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation Probe Fluorescent Probe (e.g., Imidazo[1,2-a]pyrazine) Kinase2->Probe Probe Target TF Transcription Factor Kinase3->TF Activation Gene Gene Expression TF->Gene

Caption: A generic kinase signaling pathway where fluorescent probes can be used.

References

Safety Operating Guide

Proper Disposal of Imidazo(1,2-a)pyrazine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Imidazo(1,2-a)pyrazine, a heterocyclic compound utilized in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[1] In case of a spill, avoid breathing dust, mist, gas, or vapors.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.[2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).Prevents skin contact.[2]
Skin Protection Laboratory coat, long-sleeved clothing.Minimizes the risk of skin exposure.
Respiratory Dust mask type N95 (US) or equivalent.Reduces the risk of inhalation of the solid compound.[2]

Hazard and Disposal Information Summary

This compound is classified with the following hazards.[1][2] This information is critical for its proper handling and disposal.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Target Organ Toxicity May cause respiratory irritation.[1]

Disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] Chemical waste cannot be disposed of in regular trash or down the sewer system.[4] It is the responsibility of the waste generator to properly identify and label all waste containers.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un- or barely-contaminated solid this compound waste, including contaminated labware (e.g., weighing boats, filter paper), in a designated, compatible, and sealable container.[6] This container should be clearly labeled as "Hazardous Waste."[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container.[7] Do not mix with other incompatible waste streams.[7] The container must be compatible with the solvents used.

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container.

2. Container Selection and Management:

  • Compatibility: Waste must be stored in containers made of a material compatible with this compound and any associated solvents.[5]

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name "this compound," the concentration (if in solution), and any other components of the waste mixture.[4] The label must also include the words "Hazardous Waste" and the appropriate hazard pictograms.[4]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[5]

3. Storage:

  • Store waste containers in a designated and well-ventilated satellite accumulation area near the point of generation.[3]

  • Ensure that the storage area is away from incompatible materials.[3]

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[7]

  • Provide the EHS or disposal company with a complete list of the chemical waste, including quantities.[4]

  • Never dispose of this compound down the drain or in the regular trash.[4]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Containment & Labeling cluster_3 Storage & Disposal A This compound Use in Experiment B Solid Waste (e.g., contaminated gloves, paper) A->B C Liquid Waste (e.g., solutions containing the compound) A->C D Sharps Waste (e.g., contaminated needles, glass) A->D E Sealable, Compatible Container Label: 'Hazardous Waste - this compound' B->E F Leak-proof, Compatible Container Label: 'Hazardous Waste - this compound Solution' C->F G Puncture-resistant Sharps Container D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Proper Disposal by Licensed Facility I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for Imidazo(1,2-a)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Imidazo(1,2-a)pyrazine, a heterocyclic compound utilized in pharmaceutical research. Due to its hazardous properties, strict adherence to the following personal protective equipment (PPE), operational, and disposal protocols is mandatory to ensure personnel safety and environmental compliance.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

Given these hazards, the following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a splash hazard.[2][5][6]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant, impermeable gloves. Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[2]Prevents skin contact, irritation, and potential allergic reactions.
Skin and Body Protection A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or when there is a significant risk of exposure, impervious clothing should be worn.[2][5][6]Minimizes the risk of skin exposure to the chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or higher should be used when handling the solid compound to prevent inhalation of dust particles.[4][7] All handling of the solid and volatile solutions should be conducted in a certified chemical fume hood.Reduces the risk of respiratory tract irritation.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure. The following workflow must be followed:

cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing Sequence cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe inspect_ppe Inspect PPE for Damage gather_ppe->inspect_ppe don_gown 1. Don Lab Coat inspect_ppe->don_gown don_mask 2. Don Respirator don_gown->don_mask don_goggles 3. Don Goggles/Face Shield don_mask->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves handle_chem Perform Experimental Work in Fume Hood don_gloves->handle_chem doff_gloves 1. Remove Gloves handle_chem->doff_gloves doff_gown 2. Remove Lab Coat doff_gloves->doff_gown doff_goggles 3. Remove Goggles/Face Shield doff_gown->doff_goggles doff_mask 4. Remove Respirator doff_goggles->doff_mask dispose_ppe Dispose of Contaminated PPE in Labeled Waste Bag doff_mask->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Figure 1. Workflow for safe handling of this compound.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent secondary exposure and environmental contamination.

Step 1: Segregation at the Point of Use Immediately after doffing, all disposable PPE (gloves, masks, etc.) that has come into contact with this compound must be placed in a designated, clearly labeled, leak-proof hazardous waste container. This container should be lined with a heavy-duty plastic bag.

Step 2: Container Management The hazardous waste container must be kept closed when not in use. It should be stored in a well-ventilated, secure area away from general laboratory traffic.

Step 3: Labeling The waste container must be labeled with the following information:

  • "Hazardous Waste"

  • The chemical name: "this compound"

  • The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Skin Sensitizer")

  • The date the waste was first added to the container.

Step 4: Final Disposal Once the container is full, it must be sealed and disposed of through the institution's official hazardous waste management program. Do not mix with general laboratory waste.

Reusable PPE Decontamination: Non-disposable items such as safety goggles and face shields must be decontaminated after each use. This should be done by thoroughly washing with soap and water, followed by a rinse with a suitable solvent (e.g., ethanol), and then a final water rinse. Ensure the items are completely dry before reuse or storage. Reusable lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

For Minor Spills (in a chemical fume hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure PPE: Ensure you are wearing the appropriate PPE as detailed in Section 1.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a soap and water wash.

  • Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, and any contaminated PPE) as hazardous waste.

For Major Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Alert: Notify your institution's emergency response team and/or safety officer immediately. Provide details of the spilled substance and the location.

  • Ventilate: If it is safe to do so without entering the contaminated area, ensure the area is well-ventilated.

  • Do Not Attempt to Clean: Do not attempt to clean up a major spill without specialized training and equipment. Await the arrival of the emergency response team.

By strictly adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo(1,2-a)pyrazine
Reactant of Route 2
Reactant of Route 2
Imidazo(1,2-a)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.